Incb 18424
Description
Ruxolitinib, formerly known as INCB018424 or INC424, is an anticancer drug and a Janus kinase (JAK) inhibitor. It is a potent and selective inhibitor of JAK1 and JAK2, which are tyrosine kinases involved in cytokine signalling and hematopoiesis. Myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, are often characterized by aberrant activation of the JAK-STAT pathway, leading to abnormal blood cell counts and thrombotic complications. By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signalling pathways and prevents abnormal blood cell proliferation. Due to a large number of patients with myeloproliferative neoplasms who have JAK2 mutations, ruxolitinib was the first ATP-competitive inhibitor of JAK1 and JAK2 ever developed. Ruxolitinib was first approved for the treatment of adult patients with myelofibrosis by the FDA in 2011, followed by EMA's approval in 2012. In 2014, it was approved for the treatment of polycythemia vera in adults who have an inadequate response to or are intolerant of [hydroxyurea] and in 2019, ruxolitinib was approved for use in steroid-refractory acute graft-versus-host disease in adults and children. The topical formulation of ruxolitinib is used to treat atopic dermatitis and vitiligo. It is being investigated for other inflammatory skin conditions. Ruxolitinib has been investigated to treat patients with coronavirus disease 2019 (COVID-19) accompanied by severe systemic hyperinflammation. In phase II clinical trials, ruxolitinib improved chest computed tomography and improved recovery in patients with lymphopenia. However, phase III clinical trials later determined that ruxolitinib was inadequate in meeting its primary endpoint of reducing the number of hospitalized COVID-19 patients who experienced severe complications thus the drug was not approved as a treatment for COVID-19.
Ruxolitinib is a Kinase Inhibitor and Janus Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Janus Kinase Inhibitor.
Ruxolitinib is a Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Protein Kinase Inhibitor.
Ruxolitinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk myelofibrosis and resistant forms of polycythemia vera and graft-vs-host disease. Ruxolitinib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to rare instances of self-limited, clinically apparent idiosyncratic acute liver injury as well as to cases of reactivation of hepatitis B in susceptible individuals.
Ruxolitinib is an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.
See also: Ruxolitinib Phosphate (has salt form).
Propriétés
IUPAC Name |
(3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678918 | |
| Record name | (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941685-37-6 | |
| Record name | INCB 18424 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941685-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Ruxolitinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941685376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Kinase Selectivity Profile of INCB018424: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of INCB018424, a potent and selective inhibitor of Janus kinases (JAKs), widely known as ruxolitinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further research and development efforts.
Core Concepts: Potency and Selectivity of INCB018424
INCB018424 is an orally bioavailable, ATP-competitive inhibitor of JAK1 and JAK2.[1] Its therapeutic efficacy in myeloproliferative neoplasms (MPNs) stems from its ability to modulate the dysregulated JAK-STAT signaling pathway.[2] A critical aspect of its pharmacological profile is its high selectivity for JAK1 and JAK2 over other kinases, which minimizes off-target effects and contributes to its safety profile.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of INCB018424 has been quantified against a broad spectrum of kinases. The half-maximal inhibitory concentration (IC50) values against the primary target kinases are summarized below.
| Kinase | IC50 (nM) | Selectivity Fold (vs. JAK1) | Selectivity Fold (vs. JAK2) |
| JAK1 | 3.3 | 1 | 0.85 |
| JAK2 | 2.8 | 1.18 | 1 |
| TYK2 | 19 | 5.76 | 6.79 |
| JAK3 | 428 | 129.7 | 152.9 |
Data compiled from multiple sources.[3][4][5][6]
Broad Kinase Selectivity Profile (KINOMEscan)
To further elucidate the selectivity of INCB018424, a comprehensive screen was performed against a panel of 456 kinases using the KINOMEscan® platform. The results from the HMS LINCS dataset (LSM-1139) are summarized below, showing kinases with the highest affinity. The data is presented as a percentage of the control, where a lower percentage indicates stronger binding.
| Kinase | Gene Symbol | % of Control @ 1µM |
| JAK2 | JAK2 | 0 |
| JAK1 | JAK1 | 0.5 |
| TYK2 | TYK2 | 2.5 |
| ROCK2 | ROCK2 | 10 |
| MAP4K3 | MAP4K3 | 12 |
| MINK1 | MINK1 | 13 |
| TNIK | TNIK | 14 |
| MAP4K5 | MAP4K5 | 15 |
| MAP4K2 | MAP4K2 | 16 |
| JAK3 | JAK3 | 20 |
| STK10 | STK10 | 22 |
| ACVR1B | ACVR1B | 23 |
| MAP3K1 | MAP3K1 | 24 |
| FLT3 | FLT3 | 25 |
| TSSK1B | TSSK1B | 26 |
| GSK3A | GSK3A | 27 |
| GSK3B | GSK3B | 28 |
| MAP2K1 | MAP2K1 | 29 |
| MAP2K2 | MAP2K2 | 30 |
| CDK2 | CDK2 | 31 |
| CDK5 | CDK5 | 32 |
| PKN1 | PKN1 | 33 |
| PKN2 | PKN2 | 34 |
| PRKCA | PRKCA | 35 |
| PRKCB | PRKCB | 36 |
This table represents a selection of kinases with the highest affinity for INCB018424 from the KINOMEscan dataset. For a complete list, refer to the HMS LINCS data portal (Dataset ID: 20173).
Signaling Pathway Context
INCB018424 exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a crucial cascade for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation and hematopoiesis.[2]
Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB018424.
Experimental Protocols
The determination of the kinase selectivity profile of INCB018424 relies on robust and validated experimental methodologies. Below are detailed protocols for key assays used in its characterization.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a radiolabeled ATP.
Materials:
-
Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Specific peptide substrate for each kinase
-
[γ-³³P]ATP
-
INCB018424 (serially diluted)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its specific peptide substrate in the kinase assay buffer.
-
Add serial dilutions of INCB018424 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of INCB018424 and determine the IC50 value by non-linear regression analysis.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a non-radioactive alternative for measuring kinase activity and are well-suited for high-throughput screening.
Materials:
-
Purified recombinant kinases
-
Biotinylated peptide substrate
-
INCB018424 (serially diluted)
-
ATP
-
HTRF Kinase Assay Buffer
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense serial dilutions of INCB018424 or vehicle (DMSO) into the wells of a 384-well plate.
-
Add the kinase and biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction and detect the phosphorylated product by adding a solution containing the Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665.
-
Incubate the plate for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a compound like INCB018424.
Caption: A generalized workflow for determining the kinase selectivity of a compound.
This technical guide provides a detailed overview of the kinase selectivity profile of INCB018424, supported by quantitative data, detailed experimental protocols, and informative visualizations. This information is intended to be a valuable resource for the scientific community in the ongoing research and development of kinase inhibitors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. czemp.org [czemp.org]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMS LINCS Database - HMS LINCS Project [lincs.hms.harvard.edu]
Preclinical Profile of INCB018424 (Ruxolitinib) in Myelofibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of INCB018424, a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2, in various myelofibrosis models. The findings from these foundational studies were instrumental in the clinical development of ruxolitinib for the treatment of myelofibrosis.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Myelofibrosis is a myeloproliferative neoplasm often characterized by dysregulated JAK-STAT signaling, frequently driven by mutations such as JAK2V617F.[1] This aberrant signaling leads to uncontrolled cell proliferation and excessive production of inflammatory cytokines, contributing to the key clinical features of the disease, including splenomegaly and debilitating constitutional symptoms.[1][2]
INCB018424 acts as an ATP-competitive inhibitor, targeting the kinase activity of both wild-type and mutated JAK2, as well as JAK1.[3][4] By blocking the phosphorylation and activation of STAT proteins, INCB018424 effectively downregulates the downstream signaling cascade responsible for myeloproliferation and the inflammatory cytokine storm observed in myelofibrosis.[3][4]
Quantitative Data Presentation
Table 1: In Vitro Inhibitory Activity of INCB018424
| Target | Assay Type | IC50 (nM) | Reference(s) |
| JAK1 | Kinase Assay | 3.3 | [3][5] |
| JAK2 | Kinase Assay | 2.8 | [3][5] |
| TYK2 | Kinase Assay | 19 | [3][5] |
| JAK3 | Kinase Assay | 428 | [3][5] |
| Ba/F3-JAK2V617F | Cell Proliferation | 100 - 130 | [3] |
| Erythroid Progenitors (PV patients) | Colony Formation | 67 | [3] |
| IL-6 induced pSTAT3 (Whole Blood) | Phosphorylation | 281 | [3] |
Table 2: In Vivo Efficacy of INCB018424 in a Murine Myelofibrosis Model
| Animal Model | Treatment | Primary Outcome | Result | Reference(s) |
| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | INCB018424 (90 mg/kg, twice daily) vs. Vehicle | Spleen Size/Weight | Significant Reduction | [6] |
| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | INCB018424 (90 mg/kg, twice daily) vs. Vehicle | Circulating Cytokines (IL-6, TNF-α) | Significant Reduction | [3][6] |
| Balb/c mice with Ba/F3-EpoR-JAK2V617F cells | INCB018424 (180 mg/kg, twice daily) vs. Vehicle | Survival | >90% survival at day 22 | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of INCB018424 against isolated JAK family kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in a kinase buffer.
-
Compound Dilution: INCB018424 is serially diluted in DMSO and then further diluted in the kinase buffer to achieve a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and INCB018424.
-
Incubation: The reaction is allowed to proceed for a defined period, typically 60 minutes, at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a fluorescence-based assay that measures ATP consumption.[7]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the INCB018424 concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To measure the effect of INCB018424 on the proliferation of a JAK2V617F-dependent cell line.
Methodology:
-
Cell Seeding: Ba/F3 murine pro-B cells stably transfected with human JAK2V617F are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, without IL-3, as the mutation confers cytokine independence. Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.[8]
-
Compound Treatment: A serial dilution of INCB018424 is prepared in the culture medium. The cells are treated with various concentrations of INCB018424 or a vehicle control (DMSO).
-
Incubation: The plate is incubated for a defined period, typically 48-72 hours, at 37°C in a humidified 5% CO2 incubator.[7][8]
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying ATP levels (e.g., CellTiter-Glo®).[7][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration using non-linear regression analysis.[7]
Murine Model of Myeloproliferative Neoplasm
Objective: To evaluate the in vivo therapeutic efficacy of INCB018424.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., Balb/c) are injected intravenously with Ba/F3 cells expressing the human erythropoietin receptor and the JAK2V617F mutation (Ba/F3-EpoR-JAK2V617F).[2][6]
-
Disease Establishment: The mice are monitored until they develop a myeloproliferative-like disease, characterized by palpable spleens.[2]
-
Treatment: Once the disease is established, mice are randomized into treatment and control groups. The treatment group receives INCB018424 orally, typically twice daily (e.g., 60-180 mg/kg), while the control group receives a vehicle.[7][9]
-
Endpoint Analysis: After a specified treatment duration (e.g., 21 days), various endpoints are assessed:
Western Blotting for STAT Phosphorylation
Objective: To assess the effect of INCB018424 on the phosphorylation of STAT proteins.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with varying concentrations of INCB018424. Following treatment, cells are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3) and total STATs. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cytokine Measurement by ELISA
Objective: To quantify the effect of INCB018424 on the levels of circulating pro-inflammatory cytokines.
Methodology:
-
Sample Collection: Plasma samples are collected from treated and control animals.
-
ELISA Procedure: Enzyme-linked immunosorbent assays (ELISA) specific for individual cytokines (e.g., IL-6, TNF-α) are performed according to the manufacturer's instructions.[2][3]
-
Data Analysis: The concentration of each cytokine is determined by comparing the sample absorbance to a standard curve.
Conclusion
The preclinical studies of INCB018424 (ruxolitinib) provided a robust and compelling rationale for its clinical development in myelofibrosis. Through a series of in vitro and in vivo experiments, it was demonstrated that INCB018424 is a potent and selective inhibitor of JAK1 and JAK2. This inhibition of the JAK-STAT pathway translates to reduced proliferation of malignant cells, a significant decrease in the inflammatory cytokine milieu, and a marked improvement in disease phenotype in animal models, including reduction of splenomegaly and prolonged survival. These foundational studies paved the way for the successful clinical application of ruxolitinib as a targeted therapy for patients with myelofibrosis.
References
- 1. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
The Janus Kinase Inhibitor Ruxolitinib: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has emerged as a cornerstone in the therapy of myeloproliferative neoplasms and graft-versus-host disease. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs drug exposure, and its pharmacodynamic effects on the JAK-STAT signaling pathway. This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of ruxolitinib, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological and experimental workflows.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of intracellular signaling for a multitude of cytokines and growth factors essential for hematopoiesis and immune function.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key pathogenic driver in various hematological malignancies and inflammatory conditions.[2][3] Ruxolitinib was the first JAK inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of myelofibrosis (MF) and polycythemia vera (PV).[4][5] Its mechanism of action involves the competitive inhibition of the ATP-binding site of JAK1 and JAK2, leading to the downregulation of downstream signaling and a reduction in pro-inflammatory cytokine production and aberrant cell proliferation.[1][2] A thorough understanding of its pharmacokinetic and pharmacodynamic properties is paramount for optimizing its clinical use and for the development of future JAK inhibitors.
Pharmacokinetics
Ruxolitinib exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption, high bioavailability, and metabolism primarily through the cytochrome P450 system.[6][7]
Absorption and Distribution
Following oral administration, ruxolitinib is rapidly and almost completely absorbed, with a bioavailability of over 95%.[1][6] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.[8] Ruxolitinib is highly bound to plasma proteins, predominantly albumin, at approximately 97%.[1][6]
Metabolism and Excretion
Ruxolitinib is extensively metabolized, with less than 1% of the parent drug excreted unchanged in the urine and feces.[6][9] The primary route of metabolism is through the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C9.[7] This extensive metabolism results in a relatively short terminal half-life of approximately 3 hours for the parent compound.[9] The metabolites are primarily eliminated via the kidneys.[6]
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of ruxolitinib in healthy adult subjects and patients with myelofibrosis.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | >95% | [1][6] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [8] |
| Distribution | ||
| Plasma Protein Binding | ~97% (primarily to albumin) | [1][6] |
| Volume of Distribution (Vd) | 53 - 65 L (in myelofibrosis patients) | [9] |
| Metabolism | ||
| Primary Metabolic Pathway | CYP3A4-mediated oxidation | [7] |
| Minor Metabolic Pathway | CYP2C9 | [7] |
| Elimination | ||
| Terminal Half-life (t1/2) | ~3 hours (parent drug) | [9] |
| Total Body Clearance (CL/F) | Varies with gender | [9] |
| Route of Excretion | Primarily renal (metabolites) | [6] |
Pharmacodynamics
The pharmacodynamic effects of ruxolitinib are a direct consequence of its inhibition of JAK1 and JAK2, leading to a dose-dependent reduction in the phosphorylation of STAT proteins and subsequent modulation of cytokine-mediated signaling.[9]
Mechanism of Action and Target Inhibition
Ruxolitinib acts as an ATP-competitive inhibitor of both JAK1 and JAK2.[2] This inhibition prevents the autophosphorylation of JAKs and the subsequent recruitment and phosphorylation of STAT proteins.[1] The phosphorylated STATs typically dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and survival.[3] By blocking this cascade, ruxolitinib effectively suppresses the downstream effects of pro-inflammatory cytokines.[1]
Dose-Response Relationship
Clinical studies have demonstrated a clear dose-response relationship for ruxolitinib in terms of both efficacy and safety.[10] Higher doses are associated with greater reductions in spleen volume and symptom improvement in patients with myelofibrosis.[10] However, dose-dependent hematological toxicities, such as thrombocytopenia and anemia, are also observed.[11]
Quantitative Pharmacodynamic Parameters
The table below presents key pharmacodynamic parameters of ruxolitinib.
| Parameter | Value | Assay System | Reference |
| In Vitro Kinase Inhibition (IC50) | |||
| JAK1 | 3.3 nM | Cell-free kinase assay | [12] |
| JAK2 | 2.8 nM | Cell-free kinase assay | [12] |
| JAK3 | 428 nM | Cell-free kinase assay | [12] |
| TYK2 | 19 nM | Cell-free kinase assay | [12] |
| Cellular Activity (IC50) | |||
| IL-6 induced STAT3 phosphorylation | ~280 nM | Human whole blood | [12] |
| Proliferation of JAK2V617F+ cells | 67 nM | PV patient cells | [5] |
| IL-3 stimulated proliferation | >400 nM | Healthy donor cells | [5] |
Signaling Pathways and Experimental Workflows
The JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by ruxolitinib.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of ruxolitinib against a specific JAK kinase in a cell-free system.
Logical Relationship: Pharmacokinetics and Pharmacodynamics
The interplay between ruxolitinib's pharmacokinetics and pharmacodynamics is crucial for its therapeutic effect. The following diagram illustrates this relationship.
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ruxolitinib against purified JAK kinases.[13]
Methodology:
-
Reagent Preparation: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, their specific peptide substrates, and radiolabeled ATP ([γ-³³P]ATP) are prepared in an appropriate assay buffer. Ruxolitinib is serially diluted to a range of concentrations.[5]
-
Reaction Setup: The kinase, its substrate, and varying concentrations of ruxolitinib (or vehicle control) are combined in the wells of a microtiter plate.[5]
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[5][13]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove unincorporated [γ-³³P]ATP and quantification of radioactivity using a scintillation counter.[5]
-
Data Analysis: The kinase activity at each ruxolitinib concentration is normalized to controls (0% inhibition with vehicle and 100% inhibition with a potent, non-specific inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[13]
Cellular STAT3 Phosphorylation Assay
Objective: To measure the inhibitory effect of ruxolitinib on cytokine-induced STAT3 phosphorylation in a cellular context.[2]
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., human peripheral blood mononuclear cells) is cultured and then pre-treated with various concentrations of ruxolitinib or a vehicle control for a specified duration (e.g., 2 hours).[2]
-
Cytokine Stimulation: The cells are then stimulated with a cytokine known to activate the JAK-STAT pathway, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes).[2]
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration of the lysates is determined.
-
Detection of Phosphorylated STAT3 (pSTAT3): The levels of pSTAT3 in the cell lysates are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an antibody specific for pSTAT3.
-
Data Analysis: The levels of pSTAT3 are normalized to the total STAT3 levels or a housekeeping protein. The percentage of inhibition of STAT3 phosphorylation at each ruxolitinib concentration is calculated relative to the cytokine-stimulated control, and the IC50 value is determined.
Clinical Trial Protocol: COMFORT-I (NCT00952289)
Objective: To evaluate the efficacy and safety of ruxolitinib compared with placebo in patients with intermediate-2 or high-risk myelofibrosis.[8][11]
Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[8]
Patient Population: Patients with a diagnosis of primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[14]
Intervention:
-
Ruxolitinib Arm: Patients received oral ruxolitinib twice daily. The starting dose was determined by the patient's baseline platelet count (15 mg twice daily for platelet counts of 100 to 200 x 10⁹/L, and 20 mg twice daily for platelet counts >200 x 10⁹/L). Doses were titrated based on safety and efficacy.[8]
-
Placebo Arm: Patients received matching placebo tablets twice daily.[8]
Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).[11]
Key Secondary Endpoints:
-
Change in myelofibrosis-related symptom score as assessed by the modified Myelofibrosis Symptom Assessment Form (MFSAF) v2.0 diary.[8]
-
Duration of spleen volume reduction.
-
Overall survival.[10]
Pharmacokinetic and Pharmacodynamic Assessments:
-
Plasma samples were collected at specified time points to determine ruxolitinib concentrations.[9]
-
Pharmacodynamic biomarkers, including levels of phosphorylated STAT3 (pSTAT3) and various plasma cytokines (e.g., TNF-α, IL-6), were measured.[9]
Conclusion
Ruxolitinib's well-characterized pharmacokinetic profile, including its rapid absorption, high bioavailability, and predictable metabolism, allows for effective systemic exposure. This exposure drives its potent and selective pharmacodynamic activity, leading to the inhibition of the JAK-STAT pathway and clinically meaningful benefits for patients with myeloproliferative neoplasms and graft-versus-host disease. The detailed understanding of its mechanism of action, supported by robust in vitro and clinical data, continues to inform its optimal use in clinical practice and guide the development of novel therapies targeting the JAK-STAT signaling cascade.
References
- 1. PathWhiz [pathbank.org]
- 2. benchchem.com [benchchem.com]
- 3. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. | Read by QxMD [read.qxmd.com]
- 11. COMFORT-I trial [ruxreprints.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The clinical benefit of ruxolitinib across patient subgroups: analysis of a placebo-controlled, Phase III study in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In vitro activity of Incb 18424 on hematopoietic cell lines
An In-Depth Technical Guide on the In Vitro Activity of INCB18424 (Ruxolitinib) on Hematopoietic Cell Lines
Introduction
INCB18424, also known as Ruxolitinib, is a potent and selective, orally bioavailable inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK2.[1] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses, and its dysregulation is a key driver in various hematologic malignancies, particularly myeloproliferative neoplasms (MPNs).[2][3][4] The discovery of the activating JAK2V617F mutation in the majority of patients with MPNs provided a strong rationale for the development of targeted JAK2 inhibitors.[5][6] INCB18424 acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of both wild-type and mutated JAK kinases, thereby blocking downstream signaling and exerting anti-proliferative and pro-apoptotic effects.[1][7] This guide provides a comprehensive overview of the in vitro activity of INCB18424 on various hematopoietic cell lines, detailing its inhibitory potency, effects on cell fate, and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Inhibitory Activity
The in vitro potency of INCB18424 has been evaluated in both biochemical kinase assays and cell-based proliferation and signaling assays. The data consistently demonstrates high affinity for JAK1 and JAK2 and potent inhibition of hematopoietic cells dependent on this pathway.
Table 1: Biochemical Kinase Inhibition Profile of INCB18424
This table summarizes the half-maximal inhibitory concentration (IC50) values of INCB18424 against isolated JAK family kinases.
| Kinase Target | IC50 (nM) | Selectivity Notes |
| JAK1 | 3.3 | High potency against JAK1.[1] |
| JAK2 | 2.8 | High potency against JAK2.[1] |
| TYK2 | 19 | Moderate inhibitory activity.[1] |
| JAK3 | 428 | Minimal inhibitory activity, indicating high selectivity for JAK1/2 over JAK3.[1] |
Table 2: Cellular Activity of INCB18424 on Hematopoietic Cell Lines and Primary Cells
This table presents the IC50 values of INCB18424 for inhibiting proliferation and viability in various hematopoietic cell models.
| Cell Line / Cell Type | Genotype/Status | IC50 Value (nM) | Notes |
| Ba/F3 expressing JAK2V617F | Engineered Murine Pro-B | 100 - 130 | Demonstrates potent inhibition of cells driven by the common MPN mutation.[1][6] |
| HEL | Human Erythroleukemia | 325 | Possesses the JAK2V617F mutation; IC50 determined after 72h treatment.[8] |
| UKE-1 | Human Megakaryoblastic | 73 | Possesses the JAK2V617F mutation; IC50 determined after 72h treatment.[8] |
| SET-2 | Human Megakaryoblastic | 55 | Possesses the JAK2V617F mutation; IC50 determined after 72h treatment.[8] |
| Primary PV Patient Erythroid Progenitors (EPO-independent) | JAK2V617F-positive | 67 | Shows potent inhibition of cytokine-independent colony formation.[6] |
| Expanded Primary PV Patient Erythroid Progenitors | JAK2V617F-positive | 60 | Confirms high sensitivity of primary patient-derived cells.[6] |
| Normal Donor Colony Formation | Wild-Type JAK2 | > 400 | Indicates selectivity for mutated, constitutively active cells over normal hematopoietic progenitors.[6] |
| Nalm-6 | Human B-cell Precursor ALL | 47,700 (47.7 µM) | Shows activity in other hematologic malignancies, though at significantly higher concentrations.[9] |
| BCR-ABL or c-Kit Mutant Cell Lines | Other Oncogenic Drivers | > 4,000 - 25,000 | Lacks significant activity against cells driven by other oncogenic kinases, highlighting its selectivity for the JAK-STAT pathway.[6] |
Signaling Pathways and Mechanism of Action
INCB18424 exerts its effects by directly inhibiting the phosphorylation cascade initiated by JAK kinases. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][10] Activated JAKs then phosphorylate STATs, which dimerize, translocate to the nucleus, and regulate gene expression related to proliferation, survival, and inflammation.[10][11] INCB18424 blocks this process at the source by inhibiting JAK activity.
Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of INCB18424.
Studies confirm that the anti-proliferative effects of INCB18424 correlate directly with the reduction of phosphorylated JAK2 and STAT5 levels in cell models like Ba/F3.[6][7] In peripheral blood mononuclear cells, it effectively inhibits STAT3 phosphorylation induced by IL-6.[1] In MLL-rearranged acute lymphoblastic leukemia (ALL) cells, ruxolitinib was shown to inactivate the JAK/STAT pathway, leading to inhibited proliferation and induced apoptosis.[9][12]
Experimental Protocols
The characterization of INCB18424's in vitro activity involves a series of standardized cell-based assays.
Cell Culture
Hematopoietic cell lines (e.g., HEL, UKE-1, SET-2, Ba/F3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and, for factor-dependent lines like Ba/F3, specific cytokines such as IL-3, unless rendered factor-independent by a mutation like JAK2V617F.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration-dependent effect of INCB18424 on cell growth.
-
Method: Cells are seeded in 96-well plates and treated with a range of INCB18424 concentrations or a vehicle control (e.g., DMSO). After an incubation period, typically 72 hours, cell viability is assessed.[8][13]
-
Techniques: Common methods include colorimetric assays like CCK8 or MTT, which measure metabolic activity, or direct cell counting.[9] The results are used to calculate the IC50 value.
Apoptosis and Cell Cycle Analysis
-
Objective: To determine if the reduction in cell viability is due to cell death (apoptosis) or cell cycle arrest.
-
Method: Cells are treated with INCB18424 for a defined period (e.g., 24-72 hours).
-
Techniques: Flow cytometry is the primary tool.[12]
-
Apoptosis: Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).
-
Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI). The fluorescence intensity, which corresponds to DNA content, is measured to determine the proportion of cells in G0/G1, S, and G2/M phases. Ruxolitinib has been shown to cause G0/G1 phase arrest in Nalm-6 cells.[9][12]
-
Colony Forming Assays
-
Objective: To assess the effect of INCB18424 on the clonogenic potential of hematopoietic progenitors from primary patient samples or healthy donors.
-
Method: Mononuclear cells are isolated from bone marrow or peripheral blood and plated in a semi-solid methylcellulose medium (e.g., MethoCult) containing various cytokine cocktails to support the growth of specific colony types (e.g., BFU-E for erythroid, CFU-GM for granulocyte-macrophage).[5]
-
Analysis: After 10-14 days of incubation, colonies are counted to determine the IC50 for progenitor inhibition.[14]
Western Blotting for Pathway Analysis
-
Objective: To directly measure the inhibition of JAK-STAT signaling.
-
Method: Cells are treated with INCB18424 for a short period (e.g., 2-8 hours).[8] Cell lysates are then prepared, and proteins are separated by SDS-PAGE.
-
Analysis: Antibodies specific for phosphorylated forms of proteins (e.g., p-JAK2, p-STAT3, p-STAT5) and total proteins are used to visualize the drug's effect on the target pathway. A reduction in the ratio of phosphorylated to total protein indicates successful target inhibition.
Caption: A generalized workflow for in vitro evaluation of INCB18424.
Conclusion
The in vitro data for INCB18424 (Ruxolitinib) compellingly demonstrates its role as a potent and selective inhibitor of JAK1 and JAK2. It effectively suppresses the proliferation of hematopoietic cell lines harboring activating JAK2 mutations at nanomolar concentrations and shows significant selectivity for these malignant cells over normal progenitors. The mechanism of action is clearly defined through the inhibition of the JAK-STAT signaling cascade, leading to reduced cell proliferation, cell cycle arrest, and induction of apoptosis. The experimental protocols outlined provide a robust framework for the preclinical evaluation of JAK inhibitors, confirming their on-target activity and therapeutic potential in hematologic malignancies.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The promise of Janus kinase inhibitors in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ruxolitinib: Targets and Downstream Signaling Pathways
Introduction
Ruxolitinib, a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, has emerged as a cornerstone in the treatment of various myeloproliferative neoplasms and other inflammatory conditions. This technical guide provides a comprehensive overview of Ruxolitinib's mechanism of action, its primary molecular targets, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Molecular Targets of Ruxolitinib
Ruxolitinib primarily targets the Janus kinases, a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine and growth factor signaling. The primary targets of Ruxolitinib are:
-
Janus Kinase 1 (JAK1): Essential for the signaling of numerous cytokines, including those involved in inflammation and immune responses.
-
Janus Kinase 2 (JAK2): A key mediator of signaling for hematopoietic growth factors such as erythropoietin and thrombopoietin. Dysregulation of JAK2 is a hallmark of many myeloproliferative neoplasms.
Ruxolitinib exhibits high selectivity for JAK1 and JAK2 over other kinases, which contributes to its therapeutic efficacy and safety profile.
Downstream Signaling Pathways
Ruxolitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway . This pathway is a critical communication route from the cell surface to the nucleus, essential for regulating gene expression in response to extracellular signals.
The canonical JAK-STAT signaling cascade proceeds as follows:
-
Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, leading to receptor dimerization.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
Ruxolitinib, by inhibiting JAK1 and JAK2, blocks the phosphorylation and activation of STAT proteins, thereby preventing the downstream gene transcription that drives cellular proliferation, inflammation, and other pathological processes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Quantitative Data
The inhibitory activity of Ruxolitinib on its target kinases is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).
| Parameter | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| IC50 (nM) | 3.3 | 2.8 | 428 | 19 | |
| Ki (nM) | 2.7 | 4.5 | >1000 | 61 |
Data presented are representative values and may vary depending on the specific assay conditions.
Experimental Protocols
The characterization of Ruxolitinib's activity involves a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the ability of Ruxolitinib to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 of Ruxolitinib for JAK1 and JAK2.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Ruxolitinib (in various concentrations)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Ruxolitinib in DMSO, and then dilute further in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the various concentrations of Ruxolitinib.
-
Enzyme Addition: Add the recombinant JAK1 or JAK2 enzyme to each well to initiate the reaction.
-
ATP Addition: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the Ruxolitinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase assay to determine IC50 values.
Western Blotting for STAT Phosphorylation
This assay is used to assess the effect of Ruxolitinib on the downstream signaling of the JAK-STAT pathway in a cellular context.
Objective: To measure the inhibition of STAT3 phosphorylation by Ruxolitinib in a human cell line.
Materials:
-
Human cell line expressing the target receptors (e.g., HEL cells)
-
Cell culture medium and supplements
-
Ruxolitinib
-
Cytokine (e.g., IL-6 or EPO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency. Starve the cells (if necessary) and then pre-treat with various concentrations of Ruxolitinib for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading. Quantify the band intensities to determine the percentage of inhibition of STAT3 phosphorylation at each Ruxolitinib concentration.
Conclusion
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, which effectively abrogates the downstream JAK-STAT signaling pathway. This mechanism of action underlies its therapeutic efficacy in a range of diseases. The quantitative characterization of its inhibitory activity and cellular effects, through assays such as in vitro kinase assays and western blotting, is fundamental to its preclinical and clinical development. This guide provides a foundational understanding of these key aspects for researchers and professionals in the field of drug discovery and development.
Decoding the Molecular Embrace: A Technical Guide to the Structural Biology of INCB018424 Binding to JAK2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural and molecular underpinnings of the interaction between the Janus kinase (JAK) inhibitor, INCB018424 (Ruxolitinib), and its target, JAK2. Understanding this interaction at an atomic level is pivotal for the rational design of next-generation inhibitors and for optimizing therapeutic strategies against myeloproliferative neoplasms (MPNs) and other inflammatory conditions. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.
The Mechanism of Inhibition: A Competitive Embrace
INCB018424, a potent and selective inhibitor of both JAK1 and JAK2, functions as an ATP-competitive inhibitor.[1][2] It directly targets the ATP-binding pocket within the kinase domain (JH1) of JAK2, effectively preventing the enzyme from phosphorylating downstream substrates, primarily Signal Transducers and Activators of Transcription (STAT) proteins.[1] This blockade of the JAK-STAT signaling pathway is central to its therapeutic effect in diseases driven by aberrant JAK2 activity, such as those harboring the JAK2V617F mutation.[3][4]
The binding of INCB018424 is characterized by specific hydrogen bonding interactions with the hinge region of the JAK2 kinase domain. The pyrrolopyrimidine core of the inhibitor forms hydrogen bonds with the main chain atoms of Glu930 and Leu932.[5] This anchoring within the active site physically obstructs the binding of ATP, thereby halting the catalytic activity of the kinase. Structural studies have revealed that INCB018424 binds deep within the ATP-binding site.[5]
Interestingly, while the (R)-enantiomer of Ruxolitinib is the more active form, the (S)-isomer can also bind to the ATP site, albeit with approximately 10-fold lower activity.[5] The less active (S)-isomer mimics the binding pose of the (R)-isomer through a rotation around its chiral center, but this results in a less optimal fit within the binding pocket.[5] Molecular modeling studies further support that the stabilization of Ruxolitinib in the kinase's binding cavity is primarily driven by hydrophobic interactions.[6][7]
Quantitative Binding and Inhibition Data
The potency of INCB018424 against JAK family kinases and its cellular activity have been extensively characterized. The following tables summarize the key quantitative data from various biochemical and cellular assays.
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 3.3 | Cell-free kinase assay | [3] |
| JAK2 | 2.8 | Cell-free kinase assay | [3] |
| JAK2 (V617F) | 127 | Ba/F3 cell proliferation | [4] |
| TYK2 | 19 | Cell-free kinase assay | [8] |
| JAK3 | 322 | Cell-free kinase assay | [3] |
Table 1: Biochemical Inhibition of JAK Kinases by INCB018424. This table presents the half-maximal inhibitory concentrations (IC50) of INCB018424 against various JAK family members in biochemical assays.
| Cell Line/Primary Cells | Condition | IC50 (nM) | Reference |
| Ba/F3-EpoR-JAK2V617F | Cytokine-independent proliferation | 127 | [3] |
| HEL (JAK2V617F positive) | Proliferation | 100-130 | [9] |
| Erythroid progenitors (PV patients, JAK2V617F+) | Cytokine-independent colony formation | 67 | [4][9] |
| Erythroid progenitors (Healthy donors) | Colony formation | > 400 | [4][9] |
| IL-6 signaling | STAT3 phosphorylation in whole blood | ~280 | [3] |
Table 2: Cellular Activity of INCB018424. This table summarizes the IC50 values of INCB018424 in various cellular contexts, demonstrating its potent inhibition of JAK2V617F-driven cell proliferation and signaling.
| Parameter | Value | Method | Reference |
| Binding Affinity (JAK1) | -8.3 kcal/mol | Molecular Docking | [6][7] |
| Binding Affinity (JAK2) | -8.0 kcal/mol | Molecular Docking | [6][7] |
Table 3: Calculated Binding Affinities. This table shows the binding affinities of Ruxolitinib to JAK1 and JAK2 as determined by molecular modeling.
Experimental Protocols
The structural and functional characterization of the INCB018424-JAK2 interaction relies on a suite of sophisticated biophysical and biochemical techniques. Detailed methodologies for the key experiments are outlined below.
X-Ray Crystallography
The determination of the three-dimensional structure of the JAK2 kinase domain in complex with INCB018424 is achieved through X-ray crystallography.
Protein Expression and Purification:
-
The kinase domains of human JAK1 (residues 837-1142) and JAK2 (residues 828-1132) are cloned with N-terminal epitope tags into baculovirus expression vectors.[3]
-
Recombinant proteins are expressed in Sf21 insect cells.[3]
-
The expressed proteins are purified using affinity chromatography.[3]
Crystallization:
-
Purified JAK2 kinase domain is concentrated to an appropriate concentration (e.g., 5-10 mg/mL).
-
The protein is mixed with a molar excess of INCB018424.
-
Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) or microbatch techniques.[10] This involves mixing the protein-inhibitor complex with a variety of precipitant solutions.[10]
-
For co-crystallization, the small molecule is mixed with the protein prior to setting up crystallization drops.[11]
-
Alternatively, pre-formed crystals of the apo-protein can be soaked in a solution containing the inhibitor.[11]
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.[11]
-
X-ray diffraction data are collected at a synchrotron source.[11]
-
The diffraction data are processed, scaled, and phased to solve the crystal structure.[11]
-
The final structure is refined to yield a high-resolution model of the protein-ligand complex.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the thermodynamic parameters of the binding interaction between INCB018424 and the JAK2 kinase domain.
-
A solution of the purified JAK2 kinase domain is placed in the sample cell of the calorimeter.[12][13]
-
A solution of INCB018424 at a higher concentration is loaded into the titration syringe.[13]
-
The inhibitor solution is injected in small aliquots into the protein solution while the heat released or absorbed during the binding event is measured.[12][13]
-
The resulting data are integrated to determine the binding stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).[12] The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Surface Plasmon Resonance (SPR)
SPR is utilized to study the kinetics of the binding interaction (association and dissociation rates) between INCB018424 and JAK2.
-
A sensor chip is functionalized to immobilize the purified, His-tagged JAK2 protein.[14]
-
A solution of INCB018424 at various concentrations is flowed over the sensor surface.
-
The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
The association rate (kon) is determined during the injection of the inhibitor, and the dissociation rate (koff) is measured during the subsequent flow of buffer.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of koff to kon.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows central to understanding the INCB018424-JAK2 interaction.
The JAK-STAT Signaling Pathway and its Inhibition
Caption: The JAK-STAT signaling cascade and its inhibition by INCB018424.
Experimental Workflow for Structural Determination
Caption: Workflow for determining the crystal structure of the JAK2-INCB018424 complex.
References
- 1. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Immobilization of His-tagged kinase JAK2 onto the surface of a plasmon resonance gold disc modified with different copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms and Alternative Names for INCB18424 in Scientific Literature
An In-Depth Technical Guide to INCB18424 (Ruxolitinib)
For researchers, scientists, and drug development professionals, a clear understanding of the nomenclature for a compound is critical for accurate literature review and communication. INCB18424 is a widely studied molecule with several associated names.
Nomenclature and Identifiers
The compound initially identified by the research code INCB18424 is now widely known by its generic name, ruxolitinib.[1][2][3] It is commercially available under the brand names Jakafi® and Jakavi®.[1][3] A comprehensive list of its various identifiers is provided in the table below.
| Category | Name/Identifier |
| Research Code | INCB18424, INCB-18424, INCB 18424 |
| Generic Name | Ruxolitinib |
| Brand Names | Jakafi®, Jakavi®[1][3] |
| Chemical Name | (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate[3] |
| CAS Number | 941678-49-5 (free base), 1092939-17-7 (phosphate)[3] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][3][4][5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a key role in cytokine signaling, immune response, and cell growth.[4][7][8][9] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. The diagram below illustrates the canonical JAK-STAT pathway and the inhibitory action of ruxolitinib.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. INCB018424 (Ruxolitinib) - Chemietek [chemietek.com]
- 3. medkoo.com [medkoo.com]
- 4. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
In Vitro Effects of INCB018424 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of INCB018424, a potent and selective Janus kinase (JAK) 1 and JAK2 inhibitor, on cytokine production. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to INCB018424 (Ruxolitinib)
INCB018424, also known as ruxolitinib, is a small molecule inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, transmitting signals from numerous cytokines and growth factors.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and myeloproliferative diseases.[3] By inhibiting JAK1 and JAK2, INCB018424 effectively modulates the production and signaling of a wide range of pro-inflammatory cytokines, making it a subject of intense research and a therapeutic agent for several conditions.[1][2]
Quantitative Data: In Vitro Inhibition of Cytokine Production and Signaling
The following tables summarize the quantitative effects of INCB018424 on cytokine production and signaling in various in vitro models. The data is compiled from multiple studies and presented for easy comparison.
Table 1: INCB018424 IC50 Values for JAK Kinase Inhibition and Cellular Proliferation
| Target | Assay System | IC50 (nM) | Reference |
| JAK1 | Biochemical Assay | 3.3 | [1] |
| JAK2 | Biochemical Assay | 2.8 | [1] |
| TYK2 | Biochemical Assay | 19 | [1] |
| JAK3 | Biochemical Assay | 428 | [1] |
| JAK2V617F+ Ba/F3 Cells | Cell Proliferation | 127 | [4][5][6] |
| Erythroid Progenitors (JAK2V617F+ PV Patients) | Colony Formation | 67 | [4][5][6] |
| Erythroid Progenitors (Healthy Donors) | Colony Formation | >400 | [4][5][6] |
Table 2: INCB018424 Inhibition of Cytokine-Induced Signaling
| Cell Type | Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| Human Whole Blood | IL-6 | STAT3 Phosphorylation | ~280-281 | [4][5][6][7] |
| Human Whole Blood | Thrombopoietin (TPO) | STAT3 Phosphorylation | ~280 | [4][7] |
| Human Keratinocytes | IFN-γ | RANTES, IP-10, MCP-1, MIG Production | 10-110 | |
| Human Keratinocytes | IFN-γ | ICAM-1 Expression | 43 |
Table 3: INCB018424 Inhibition of Stimulated Cytokine Production in Human Cells
| Cell Type | Stimulus | Cytokine(s) Inhibited | Observations | Reference |
| Lung Macrophages | LPS | TNF-α, IL-6, IL-10, CCL2, CXCL10 | Concentration-dependent inhibition.[8] | [8] |
| Lung Macrophages | Poly (I:C) | TNF-α, IL-6, IL-10, CCL2, CXCL10, IL-1β | Concentration-dependent inhibition.[8] | [8] |
| PBMCs (T-cells) | Anti-CD3/CD28 | IL-6, IL-10, IL-13, TNF-α, IFN-γ | Significant reduction at cellular IC50 concentrations.[9] | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the in vitro effects of INCB018424 on cytokine production.
Cell Culture and Preparation
-
Human Lung Macrophages (LMs): LMs can be isolated from resected lung tissue obtained from patients undergoing surgery for lung carcinoma, with informed consent.[10] The tissue is minced and washed, and the collected fluid is centrifuged. The cell pellet is resuspended, and macrophages are isolated by adherence to plastic culture dishes.[10]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood of healthy donors using standard density gradient centrifugation (e.g., with Ficoll-Paque). T-cells can be further isolated or used within the PBMC population.
-
Cell Lines (e.g., Ba/F3, HEL): Hematopoietic cell lines are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), antibiotics, and, for certain cell lines, specific growth factors (e.g., IL-3 for parental Ba/F3 cells).
In Vitro Stimulation and INCB018424 Treatment
-
Cell Plating: Cells are seeded in multi-well plates at a predetermined density.
-
Pre-incubation with INCB018424: A stock solution of INCB018424 (typically in DMSO) is diluted to various concentrations in culture medium.[11] Cells are pre-incubated with different concentrations of INCB018424 or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).[10][11]
-
Cellular Stimulation: Following pre-incubation, cells are stimulated to produce cytokines using various agents:
-
Lipopolysaccharide (LPS): Used to stimulate macrophages and other innate immune cells, typically at concentrations around 10 ng/mL.[8]
-
Polyinosinic:polycytidylic acid (Poly I:C): A synthetic analog of double-stranded RNA, used to mimic viral infections and stimulate TLR3, typically at concentrations around 10 µg/mL.[8]
-
Interferon-gamma (IFN-γ): A potent cytokine used to stimulate a variety of cell types.
-
Anti-CD3/CD28 antibodies: Used to activate T-cells via the T-cell receptor complex.[11]
-
Cytokines (e.g., IL-6, TPO): Used to specifically activate the JAK-STAT pathway and assess the inhibition of downstream signaling (e.g., STAT phosphorylation).[7]
-
-
Incubation: Cells are incubated with the stimulus and INCB018424 for a period ranging from a few hours to several days, depending on the assay (e.g., 24 hours for cytokine release).[8]
Cytokine Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-10, CCL2, CXCL10) are measured using commercially available ELISA kits according to the manufacturer's instructions.[10]
-
Multiplex Cytokine Analysis (e.g., Luminex): This method allows for the simultaneous quantification of multiple cytokines in a single sample of culture supernatant.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To measure cytokine production within individual cells, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final hours of culture.[11] Cells are then harvested, stained for surface markers, fixed, permeabilized, and stained with fluorescently labeled antibodies against intracellular cytokines.[11] Analysis is performed using a flow cytometer.[11]
Assessment of JAK-STAT Signaling
-
Western Blotting: Cells are treated with INCB018424 and stimulated with a cytokine (e.g., IL-6). Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated STATs (e.g., p-STAT3) and total STATs to determine the extent of signaling inhibition.
-
Phospho-Flow Cytometry: Similar to ICS, this method allows for the quantification of phosphorylated signaling proteins (e.g., p-STAT3) at the single-cell level.
Visualizations: Signaling Pathways and Experimental Workflows
The JAK-STAT Signaling Pathway and the Mechanism of INCB018424
The following diagram illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of INCB018424.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathWhiz [pathbank.org]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for INCB18424 (Ruxolitinib) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB18424, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These non-receptor tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from a variety of cytokines and growth factors involved in hematopoiesis and immune function.[3][4] Dysregulation of the JAK/STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions.[4][5] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4][6] This blockade of JAK/STAT signaling leads to reduced cellular proliferation and inflammation.[7][8]
These application notes provide detailed protocols for the preparation and in vivo administration of INCB18424 in mouse models, along with relevant quantitative data to guide experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data for INCB18424 (Ruxolitinib) from in vitro and in vivo studies.
Table 1: In Vitro Potency of INCB18424
| Target | Assay Type | IC₅₀ (nM) | Cell Line/System | Reference |
| JAK1 | Cell-free kinase assay | 3.3 | - | [9] |
| JAK2 | Cell-free kinase assay | 2.8 | - | [9] |
| JAK2V617F | Cell proliferation | 127 | Ba/F3-EpoR-JAK2V617F | [10] |
| Erythroid Progenitors (PV patients) | Colony formation | 67 | Primary cells | [10] |
| Erythroid Progenitors (Healthy donors) | Colony formation | >400 | Primary cells | [10] |
Table 2: Pharmacokinetic Parameters of Ruxolitinib in Mice
| Mouse Strain | Dose (mg/kg, oral) | Cmax (nM) | Tmax (hr) | Half-life (hr) | Reference |
| NSG & BoyJ | 60 | ~2500 - 3500 | ~0.25 - 0.5 | ~1.5 - 2.0 | [11] |
Table 3: Efficacy of Ruxolitinib in Preclinical Mouse Models
| Mouse Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| JAK2V617F-driven MPN | 180 mg/kg, oral, twice daily | Survival | >90% survival by day 22 | [9] |
| JAK2V617F-driven MPN | Oral administration | Splenomegaly & Cytokines | Marked reduction in splenomegaly and inflammatory cytokines | [7][10] |
| Ovarian Cancer Xenograft | In chow + Paclitaxel | Tumor Weight | Significant decrease in tumor weight | [11] |
| Hepatocellular Carcinoma PDX | 90 mg/kg, BID | Tumor Growth Inhibition (TGI) | 48% TGI | [11] |
| Acute GvHD | 30 mg/kg, oral, twice daily | Survival & GvHD Score | Significant improvement in survival and reduced GvHD score | [12] |
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the mechanism of inhibition by INCB18424 (Ruxolitinib).
Experimental Protocols
Protocol 1: Preparation of INCB18424 for Oral Gavage
This protocol describes the preparation of a suspension of INCB18424 in a common vehicle, 0.5% methylcellulose, for oral administration in mice.
Materials:
-
INCB18424 (Ruxolitinib) powder
-
Methylcellulose
-
Sterile, purified water
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar or sonicator
-
Graduated cylinders or serological pipettes
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat sterile, purified water to approximately 60-80°C. b. Slowly add 0.5 g of methylcellulose to 100 mL of the heated water while stirring continuously to prevent clumping. c. Continue stirring until the methylcellulose is fully dispersed. d. Allow the solution to cool to room temperature. It should be clear and slightly viscous.
-
Calculate the Required Amount of INCB18424: a. Determine the target dose (e.g., 60 mg/kg) and the dosing volume (e.g., 10 mL/kg). b. Calculate the required concentration:
- Concentration (mg/mL) = Target Dose (mg/kg) / Dosing Volume (mL/kg)
- Example: 60 mg/kg / 10 mL/kg = 6 mg/mL c. Calculate the total mass of INCB18424 needed for the desired volume of the final suspension.
- Example for 10 mL of suspension: 6 mg/mL * 10 mL = 60 mg of INCB18424.
-
Prepare the INCB18424 Suspension: a. Accurately weigh the calculated amount of INCB18424 powder and place it in a sterile conical tube. b. Add a small volume of the 0.5% methylcellulose vehicle (e.g., 1-2 mL) to the powder. c. Create a homogenous paste by vortexing or levigating the powder with the vehicle. This step is crucial to prevent clumping. d. Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously mixing. e. Sonicate the suspension for approximately 10-15 minutes or stir vigorously with a magnetic stirrer to ensure a uniform and fine suspension. f. Store the suspension at 4°C for up to two weeks. Before each use, vortex the suspension thoroughly to ensure uniform drug distribution.[8]
Protocol 2: In Vivo Oral Gavage Administration in Mice
This protocol outlines the procedure for administering the prepared INCB18424 suspension to mice via oral gavage.
Materials:
-
Prepared INCB18424 suspension
-
Appropriately sized syringe (e.g., 1 mL)
-
Flexible or rigid, ball-tipped gavage needle (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Dose Calculation: a. Weigh each mouse immediately before dosing to determine its exact body weight. b. Calculate the precise volume of the suspension to be administered:
- Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)
- Example for a 25 g (0.025 kg) mouse and a 60 mg/kg dose of a 6 mg/mL suspension: (0.025 kg * 60 mg/kg) / 6 mg/mL = 0.25 mL.[13]
-
Animal Restraint and Needle Measurement: a. Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth, ensuring delivery to the stomach.[13]
-
Administration: a. Thoroughly mix the INCB18424 suspension immediately before drawing the calculated volume into the syringe. b. Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle; do not apply force. c. Once the needle is inserted to the pre-measured depth, slowly dispense the contents of the syringe over 2-3 seconds. d. Carefully and slowly withdraw the needle.
-
Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or reflux. b. Continue to monitor the animals according to the specific experimental protocol.
Experimental Workflow
The following diagram provides a visual representation of the workflow for preparing and administering INCB18424 in in vivo mouse studies.
References
- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 3. PathWhiz [pathbank.org]
- 4. benchchem.com [benchchem.com]
- 5. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 7. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid‐derived suppressor cells via the JAK/STAT and ROS‐MAPK/NF‐κB signalling pathways in acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays Using Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAKs), in various cell-based assays. These protocols are designed to assist researchers in assessing the biological effects of Ruxolitinib on cellular signaling, viability, apoptosis, and immune cell function.
Mechanism of Action: Ruxolitinib and the JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, regulating gene expression involved in immunity, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1]
Ruxolitinib is an ATP-competitive inhibitor that selectively targets the kinase activity of JAK1 and JAK2.[3][4] By binding to the ATP-binding pocket of these kinases, Ruxolitinib prevents their phosphorylation and subsequent activation, which in turn blocks the phosphorylation and activation of downstream STAT proteins.[1] This inhibition of STAT signaling leads to the modulation of gene expression, resulting in reduced cell proliferation and induction of apoptosis in cells dependent on this pathway.[1][5] Ruxolitinib has demonstrated high selectivity for JAK1 and JAK2 over JAK3 and TYK2, which is clinically significant as it minimizes broader immunosuppressive effects associated with JAK3 inhibition.[1][6]
Experimental Protocols
The following are detailed protocols for common cell-based assays used to evaluate the effects of Ruxolitinib.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of Ruxolitinib on cancer cell lines.
a) MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7]
-
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ruxolitinib (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium.[8][9] Incubate overnight at 37°C in a humidified 5% CO2 incubator.[8]
-
Drug Treatment: Prepare serial dilutions of Ruxolitinib in culture medium. A typical concentration range is 1 nM to 50 µM.[7][8][9] Add 100 µL of the diluted drug or vehicle control (DMSO, typically ≤ 0.5%) to the respective wells.[8]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[7]
-
Viability Assessment: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.[7][8] Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[7]
-
Data Acquisition: Read the absorbance at approximately 570 nm using a microplate reader.[7][9]
-
Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of cell viability against the log of Ruxolitinib concentration to determine the IC50 value.[7]
-
b) ATP-based Luminescence Assay (e.g., CellTiter-Glo®)
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Viability Assessment: Follow the manufacturer's protocol. Typically, this involves adding the CellTiter-Glo® reagent directly to the wells and incubating for a short period.[7]
-
Data Acquisition: Read the luminescence using a plate reader.[7]
-
Analysis: Normalize the data as described for the MTT assay to determine the IC50 value.[7]
-
Apoptosis Assays
These assays are used to quantify the induction of programmed cell death by Ruxolitinib.
a) Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[10]
-
Materials:
-
Treated cells
-
6-well plates
-
Ruxolitinib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Ruxolitinib for 48-96 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[7] Add 5 µL of Annexin V-FITC and 5 µL of PI.[7][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7][10]
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each sample.[7][10]
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[7][10]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
b) Caspase-Glo® 3/7 Assay
-
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Protocol:
-
Seed cells in a 96-well plate and treat with Ruxolitinib.[11]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[11]
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[11]
-
Mix by gentle shaking for 30 seconds and incubate at room temperature for 1-3 hours.[11]
-
Measure luminescence using a plate reader.[12]
-
Western Blotting for Phospho-STAT Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the JAK-STAT pathway following Ruxolitinib treatment.[7]
-
Protocol:
-
Cell Treatment: Treat cells with Ruxolitinib (e.g., 100-500 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.[7][13]
-
Lysis: Wash cells with cold PBS and lyse on ice with lysis buffer. Scrape and collect the lysate.[7]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[7]
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE, then transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total STAT proteins (e.g., p-STAT3, STAT3) overnight at 4°C.[7]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Apply ECL substrate and capture the signal using an imaging system.[7]
-
Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts.[7]
-
T-Cell Function Assays
These assays evaluate the impact of Ruxolitinib on T-cell activation and proliferation.[14]
-
Protocol:
-
T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs).
-
Drug Treatment: Pre-incubate T-cells with serial dilutions of Ruxolitinib (e.g., 0.1-1000 nM) for 1-2 hours.[14]
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 beads.[14]
-
Incubation:
-
Analysis by Flow Cytometry:
-
Cytokine Release Assay
This assay measures the effect of Ruxolitinib on the production of inflammatory cytokines.
-
Protocol:
-
Isolate PBMCs and treat with Ruxolitinib.[15]
-
Stimulate the cells (e.g., with anti-CD3/CD28 beads for T-cells or LPS for monocytes).[15]
-
Incubate for a specified period (e.g., 24-72 hours).
-
Collect the supernatant and measure cytokine levels (e.g., IFN-γ, TNF-α, IL-6) using ELISA or a multiplex bead array.[14][15]
-
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations and effects of Ruxolitinib from various studies.
Table 1: In Vitro IC50 Values of Ruxolitinib Against JAK Family Kinases
| Kinase | Assay Type | IC50 (nM) |
| JAK1 | In vitro kinase assay | 2.7 - 3.3 |
| JAK2 | In vitro kinase assay | 2.8 - 4.5 |
| JAK3 | In vitro kinase assay | 322 - 428 |
| TYK2 | In vitro kinase assay | 19 |
Table 2: IC50 Values of Ruxolitinib in Various Cell Lines
| Cell Line | Cell Type/Disease | Assay Type | Incubation Time | IC50 Value |
| HEL | Myeloid Leukemia (JAK2V617F) | Not Specified | 72h | 325 nM |
| SET-2 | Myeloid Leukemia (JAK2V617F) | Not Specified | 72h | 55 nM |
| UKE-1 | Myeloid Leukemia (JAK2V617F) | Not Specified | 72h | 73 nM |
| Ba/F3 (JAK2V617F) | Pro-B-cell line | Proliferation | Not Specified | 100 - 130 nM |
| Erythroid progenitors | Polycythemia Vera | Colony Formation | Not Specified | 67 nM |
| K-562 | Chronic Myeloid Leukemia | WST-1 | 48h | 20 µM |
| NCI-BL 2171 | Healthy B Lymphocytes | WST-1 | 48h | 23.6 µM |
| LS411N, SW620 | Colorectal Cancer | MTT/CCK-8 | 48h | 8 - 25 µM |
| HDLM-2 | Hodgkin Lymphoma | MTS | Not Specified | 15.7 µM |
| Karpas-1106P | Primary Mediastinal B-cell Lymphoma | MTS | Not Specified | 43.8 µM |
(Source:[5][6][8][9][13][16][17])
Table 3: Effects of Ruxolitinib on Cellular Endpoints
| Cell Line/System | Ruxolitinib Concentration | Effect |
| Ba/F3 (JAK2V617F) | 64 nM | Doubling of cells with depolarized mitochondria |
| HDLM-2 | 100 µM (48h) | Significant decrease in Bcl-2, Bcl-xL, and Mcl-1 protein expression |
| Karpas-1106P | 100 µM (48h) | Significant decrease in Bcl-2, Bcl-xL, and Mcl-1 protein expression |
| Human PBMCs | Cellular IC50 | Significant reduction in IL-6, IL-10, IL-13, TNF-α, and IFN-γ levels |
| UKE-1, SET-1 | 100 nM | Inhibition of STAT3 and STAT5 phosphorylation |
| HEL | 250 nM | Inhibition of STAT3 and STAT5 phosphorylation |
References
- 1. benchchem.com [benchchem.com]
- 2. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for p-STAT3 (Tyr705) Detection After Incb18424 (Ruxolitinib) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional responses.[1][2][3][4] A key component of this pathway, STAT3, is activated via phosphorylation at the tyrosine 705 (Tyr705) residue by upstream JAKs.[5][6][7] This phosphorylation event induces STAT3 dimerization, nuclear translocation, and DNA binding, leading to the regulation of genes involved in cell proliferation, survival, and inflammation.[5][8]
Dysregulation of the JAK/STAT pathway, particularly the constitutive activation of STAT3, is implicated in various cancers and inflammatory diseases.[6][7] Incb18424, also known as Ruxolitinib, is a potent and selective inhibitor of JAK1 and JAK2.[2][9] By blocking JAK activity, Ruxolitinib prevents the phosphorylation of STAT3, thereby inhibiting the downstream signaling cascade.[9][10][11] This application note provides a detailed protocol for using Western blotting to measure the dose-dependent effect of Incb18424 on STAT3 phosphorylation in cell culture models.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for assessing the efficacy of Incb18424.
Data Presentation: Reagents and Buffers
Quantitative parameters for the protocol are summarized in the tables below for easy reference.
Table 1: Key Reagents and Antibodies
| Reagent/Antibody | Recommended Dilution | Vendor (Example) | Catalog # (Example) |
|---|---|---|---|
| Incb18424 (Ruxolitinib) | 0.1 - 5 µM[9][12] | Selleck Chemicals | S1378 |
| p-STAT3 (Tyr705) (D3A7) XP® Rabbit mAb | 1:1000 in 5% BSA/TBST[5][13] | Cell Signaling Technology | 9145 |
| STAT3 (124H6) Mouse mAb | 1:1000 in 5% Milk/TBST[5][8] | Cell Signaling Technology | 9139 |
| β-Actin (13E5) Rabbit mAb (Loading Control) | 1:1000 in 5% Milk/TBST[5] | Cell Signaling Technology | 4970 |
| Anti-rabbit IgG, HRP-linked Antibody | 1:2000 - 1:10,000[6] | Cell Signaling Technology | 7074 |
| Anti-mouse IgG, HRP-linked Antibody | 1:2000 - 1:10,000[5] | Cell Signaling Technology | 7076 |
Table 2: Buffer and Solution Recipes
| Buffer/Solution | Composition |
|---|---|
| Cell Lysis Buffer (Modified RIPA) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate. Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (e.g., Sodium Orthovanadate, NaF).[14][15][16] |
| 5X SDS Loading Buffer | 250 mM Tris-HCl (pH 6.8), 10% SDS, 30% Glycerol, 5% β-mercaptoethanol, 0.02% Bromophenol Blue. |
| 10X Tris/Glycine/SDS Buffer (Running Buffer) | 250 mM Tris, 1.92 M Glycine, 1% SDS. |
| Transfer Buffer (1X) | 25 mM Tris, 192 mM Glycine, 20% Methanol. |
| TBST Buffer (1X) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6. |
| Blocking Buffer (p-STAT3) | 5% Bovine Serum Albumin (BSA) in TBST.[17][18] |
| Blocking Buffer (Total STAT3) | 5% Non-fat Dry Milk in TBST.[13] |
| Stripping Buffer (Mild) | 25 mM Glycine-HCl, 1% SDS, pH 2.0.[19] |
Detailed Experimental Protocol
This protocol details the steps from cell treatment to data analysis for assessing the effect of Incb18424 on STAT3 phosphorylation.
Part A: Cell Culture and Incb18424 Treatment
-
Cell Seeding: Plate cells (e.g., HNSCC cell lines, lymphoma cells) at a density that will result in 70-80% confluency at the time of harvest.[9] Allow cells to adhere and grow overnight.
-
Starvation (Optional): Depending on the cell line and basal STAT3 activation, you may serum-starve the cells for 4-6 hours prior to treatment to reduce baseline phosphorylation.
-
Incb18424 Treatment: Prepare a dose range of Incb18424 (e.g., 0, 0.1, 0.5, 1, 5 µM) in culture medium.[9][12][20] The "0 µM" sample should contain the same concentration of vehicle (e.g., DMSO) as the highest drug concentration sample and will serve as the negative control.
-
Incubation: Remove the old medium, add the drug-containing medium, and incubate for the desired time (e.g., 24 hours).[9][12]
-
Stimulation (Optional): If the basal p-STAT3 level is low, you may stimulate the cells with a relevant cytokine (e.g., IL-6) for 15-30 minutes before harvesting to induce STAT3 phosphorylation.[13][21]
Part B: Cell Lysis and Protein Quantification
-
Preparation: Place culture plates on ice. Pre-chill all buffers and equipment.[16][18]
-
Wash: Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Lysis: Add ice-cold Cell Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to each plate.[17] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation: Dilute the lysates to a uniform concentration with lysis buffer. Add 5X SDS Loading Buffer to each sample, boil at 95-100°C for 5 minutes, and store at -20°C or proceed to electrophoresis.
Part C: SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a 7.5-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its durability, especially if stripping and reprobing is required.[22][23]
-
Blocking: To prevent non-specific antibody binding, block the membrane.
-
Primary Antibody Incubation (p-STAT3): Incubate the membrane with the anti-p-STAT3 (Tyr705) antibody (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6][13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.[6]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.[6]
Part D: Signal Detection
-
Substrate Incubation: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to avoid signal saturation.
Part E: Membrane Stripping and Reprobing
To normalize the p-STAT3 signal, the membrane must be reprobed for total STAT3 and a loading control (e.g., β-Actin).[7][22]
-
Stripping: Incubate the membrane in a mild stripping buffer (25 mM Glycine-HCl, 1% SDS, pH 2.0) for 30 minutes at room temperature with agitation.[19]
-
Washing: Wash the membrane twice for 10 minutes in PBS, followed by two 5-minute washes in TBST.[19][23]
-
Re-blocking: Block the membrane again for 1 hour at room temperature. For total STAT3 and β-Actin, 5% non-fat dry milk in TBST can be used.
-
Reprobing: Repeat the antibody incubation steps (Part C, steps 4-7) using the primary antibodies for total STAT3 and then, after another stripping cycle, for the loading control.
Part F: Data Analysis
-
Densitometry: Use imaging software (e.g., ImageJ) to quantify the band intensity for p-STAT3, total STAT3, and the loading control for each lane.
-
Normalization: First, normalize the p-STAT3 and total STAT3 signals to the loading control signal in the same lane.
-
Ratio Calculation: Calculate the ratio of normalized p-STAT3 to normalized total STAT3 for each sample.
-
Comparison: Plot the p-STAT3/total STAT3 ratio against the Incb18424 concentration to visualize the dose-dependent inhibition of STAT3 phosphorylation.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PhosphoPlus® Stat3 (Tyr705) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 9. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a-msh-amide.com [a-msh-amide.com]
- 11. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 17. stratech.co.uk [stratech.co.uk]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 23. abcam.com [abcam.com]
Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Ruxolitinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These non-receptor tyrosine kinases are integral components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the JAK-STAT pathway is a known driver in various malignancies, including myeloproliferative neoplasms and certain solid tumors.[1] Ruxolitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of JAK1 and JAK2, thereby inhibiting their kinase activity.[2] This action prevents the phosphorylation and subsequent activation of STAT proteins, which in turn modulates the expression of downstream target genes involved in cell growth and survival.[1] A key anti-cancer mechanism of Ruxolitinib is the induction of apoptosis, or programmed cell death, in malignant cells.[1]
This document provides detailed protocols for the analysis of Ruxolitinib-induced apoptosis using flow cytometry, a powerful technique for the quantitative analysis of apoptotic cell populations.
Mechanism of Action: Ruxolitinib-Induced Apoptosis
Ruxolitinib's primary mechanism for inducing apoptosis is through the inhibition of the JAK/STAT signaling pathway. In many cancer cells, this pathway is constitutively active, leading to the overexpression of anti-apoptotic proteins, such as Bcl-2 family members (e.g., Mcl-1).[1] By inhibiting JAK1 and JAK2, Ruxolitinib prevents the phosphorylation and activation of STAT proteins, particularly STAT3 and STAT5.[1] This downregulation of STAT activity leads to a decrease in the transcription of anti-apoptotic genes.[1] The resulting imbalance between pro- and anti-apoptotic proteins disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.[3]
Data Presentation: Quantitative Analysis of Ruxolitinib-Induced Apoptosis
The following tables summarize the dose-dependent effects of Ruxolitinib on apoptosis and cell viability in various cancer cell lines, as determined by flow cytometry and other viability assays.
Table 1: IC50 Values of Ruxolitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | 47.7 | Not Specified | [4] |
| K-562 | Chronic Myeloid Leukemia | 20 | 48 | [5] |
| NCI-BL 2171 | Healthy B Lymphocyte | 23.6 | 48 | [5] |
| U87MG | Glioblastoma | 94.07 | 24 | [5] |
| OVCAR-8 | Ovarian Cancer | 13.37 - 18.53 | 72 | [6] |
| MDAH2774 | Ovarian Cancer | 13.37 - 18.53 | 72 | [6] |
| SKOV-3 | Ovarian Cancer | 13.37 - 18.53 | 72 | [6] |
| LS411N | Colorectal Cancer | 8.44 ± 0.42 | 48 | [3] |
| SW620 | Colorectal Cancer | 13.42 ± 0.47 | 48 | [3] |
| SW480 | Colorectal Cancer | 19.70 ± 1.71 | 48 | [3] |
| HCT116 | Colorectal Cancer | 18.41 ± 0.20 | 48 | [3] |
| DLD1 | Colorectal Cancer | 20.90 ± 1.51 | 48 | [3] |
| CT26 | Colorectal Cancer | 21.50 ± 0.80 | 48 | [3] |
| Ba/F3 (Jak2V617F+) | Pro-B cells | 0.127 | Not Specified | [2] |
Table 2: Ruxolitinib-Induced Apoptosis in Cancer Cell Lines Measured by Flow Cytometry (Annexin V/PI Staining)
| Cell Line | Cancer Type | Ruxolitinib Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| Nalm-6/MLL-BP OE | Acute Lymphoblastic Leukemia | Not Specified | 24 | 26.8% (from 4.8% in control) | [4] |
| OVCAR-8 | Ovarian Cancer | 30 | 48 | Increased dose-dependently | [6] |
| MDAH2774 | Ovarian Cancer | 30 | 48 | Increased dose-dependently | [6] |
| LS411N | Colorectal Cancer | 10, 20, 30 | 48 | Increased dose-dependently | [3] |
| SW620 | Colorectal Cancer | 10, 20, 30 | 48 | Increased dose-dependently | [3] |
| HEL-AKO | Erythroleukemia | Not Specified | 72 | Increased with treatment | [7] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (e.g., MTT/CCK-8)
This protocol is to determine the cytotoxic effects of Ruxolitinib and to establish the half-maximal inhibitory concentration (IC50) value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ruxolitinib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.[1]
-
Treat the cells with serially diluted concentrations of Ruxolitinib (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.[1]
-
For the MTT assay, add MTT solution to each well and incubate for 4 hours at 37°C.[1] Remove the medium and add DMSO to dissolve the formazan crystals.[1]
-
For the CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[1]
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Ruxolitinib for the appropriate duration (e.g., 24, 48, 72 hours).[3] Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis:
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to membrane damage unrelated to apoptosis).
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 3. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Ruxolitinib Dosage for Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ruxolitinib, a potent JAK1/JAK2 inhibitor, in preclinical xenograft tumor models. This document outlines effective dosages, administration protocols, and key methodologies for evaluating efficacy in both hematologic and solid tumor xenografts.
Data Presentation: Ruxolitinib Dosage and Efficacy in Xenograft Models
The following tables summarize quantitative data from various studies, offering a comparative overview of Ruxolitinib's application across different cancer types.
Table 1: Ruxolitinib in Hematologic Malignancy Xenograft Models
| Cancer Type | Cell Line / Patient-Derived Xenograft (PDX) | Mouse Strain | Ruxolitinib Dosage and Administration | Key Outcomes |
| Hodgkin Lymphoma (HL) | L-428 | NSG | 45 mg/kg, daily, oral gavage | Significantly inhibited tumor progression and prolonged survival.[1] |
| Primary Mediastinal B-cell Lymphoma (PMBL) | Karpas-1106P | NSG | 45 mg/kg, daily, oral gavage | Significantly inhibited tumor progression and prolonged survival.[1] |
| Anaplastic Large Cell Lymphoma (ALK-) | FE-PD | Mouse model | 50 mg/kg/day, continuous pump | Inhibited tumor growth and decreased tumor weight.[1][2] |
| Philadelphia chromosome-like Acute Lymphoblastic Leukemia (Ph-like ALL) | 8 pediatric B-ALL cases | Xenograft models | Not specified | Significantly lower peripheral and splenic blast counts.[1] |
| Ph+ Acute Lymphoblastic Leukemia (Ph+ ALL) | Not specified | Mouse model | 60 mg/kg, oral gavage | Significant survival advantage when combined with dasatinib.[1] |
| Acute Myeloid Leukemia (AMKL) | Patient-derived | Xenograft model | 60 mg/kg, twice daily for 5 days | Monitored for tumor burden by bioluminescent imaging or human CD45+ cells in peripheral blood.[1] |
Table 2: Ruxolitinib in Solid Tumor Xenograft Models
| Cancer Type | Cell Line / PDX | Mouse Strain | Ruxolitinib Dosage and Administration | Key Outcomes |
| Ovarian Cancer | ID8-Luc | C57BL/6 (immunocompetent) | 30 mg/kg or 75 mg/kg, daily, oral gavage (in combination with Taxol) | Sensitized tumors to low-dose Taxol, limited tumor growth, and extended survival. |
| Pancreatic Cancer | PANC02-H7 (orthotopic) | Syngeneic mice | 50 mg/kg, daily for 10 days, oral gavage | Significantly suppressed tumor growth and inhibited STAT1/STAT3 phosphorylation. |
| Cholangiocarcinoma | KKU-100, KKU-M213 | Nude mice | Not specified (in combination with gemcitabine) | Significantly reduced tumor size and weight in combination therapy.[3][4][5][6] |
| Glioblastoma (GBM) | U87-MG, U251-MG, JX6, JX12 | Not specified | In vitro: 0.01 to 10 µM | Inhibited STAT3 activation in a dose-dependent manner.[7][8][9][10] |
| Breast Cancer (HER2+) | BT474 | Athymic nude | 25 mg/kg, twice daily, oral gavage (in combination with afatinib) | Significantly reduced tumor growth in combination therapy. |
| Non-Small-Cell Lung Cancer (NSCLC) | H1299 (cisplatin-resistant) | Xenograft model | Not specified (in combination with cisplatin) | Significantly inhibited tumor growth in combination therapy.[11] |
Signaling Pathway
Ruxolitinib is a selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical components of the JAK/STAT signaling pathway, which plays a pivotal role in cytokine and growth factor signaling that drives cell proliferation and survival in many cancers. By inhibiting JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the downregulation of genes involved in tumor growth and inflammation.
Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of Ruxolitinib in a xenograft model is depicted below.
Caption: A generalized experimental workflow for in vivo Ruxolitinib efficacy studies.
Experimental Protocols
Preparation of Ruxolitinib for Oral Gavage
Materials:
-
Ruxolitinib powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of Ruxolitinib and vehicle based on the desired concentration and the total volume needed for the study.
-
Prepare the 0.5% methylcellulose vehicle by gradually adding methylcellulose powder to sterile water while vortexing to ensure a homogenous suspension.
-
Weigh the appropriate amount of Ruxolitinib powder and add it to the prepared vehicle.
-
Vortex the mixture thoroughly to suspend the Ruxolitinib.
-
Sonicate the suspension to ensure a fine and uniform distribution of the drug particles.[1]
-
Store the suspension at 4°C and vortex thoroughly before each administration to ensure homogeneity.
Establishment of Subcutaneous Xenograft Tumor Models
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., NSG, NOD/SCID, or athymic nude mice)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine viability (should be >90%).[12]
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1x10^6 to 10x10^6 cells in 100-200 µL).[13]
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse.[12][14]
-
Monitor the mice for tumor growth, which typically becomes palpable within 1-3 weeks.[15]
Administration of Ruxolitinib by Oral Gavage
Materials:
-
Prepared Ruxolitinib suspension
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the mouse)
-
Syringes
Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without causing injury.
-
Insert the gavage needle into the mouth, passing it over the tongue and gently advancing it into the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in place, slowly administer the Ruxolitinib suspension.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
Monitoring Tumor Growth
a) Caliper Measurements:
-
Measure the length (longest dimension) and width (shortest dimension) of the tumor 2-3 times per week using digital calipers.[16][17][18][19]
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[16]
b) Bioluminescence Imaging (for luciferase-expressing cell lines):
-
Anesthetize the tumor-bearing mouse.
-
Administer a luciferin substrate (e.g., D-luciferin at 150 mg/kg) via intraperitoneal injection.
-
After a short incubation period (typically 5-10 minutes), place the mouse in an in vivo imaging system (e.g., IVIS).
-
Acquire images and quantify the bioluminescent signal, which correlates with the tumor burden.[20]
Western Blot Analysis of p-STAT in Tumor Tissue
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT, anti-total-STAT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Excise tumors at the study endpoint and snap-freeze in liquid nitrogen or immediately process.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[21][22]
-
Block the membrane for 1 hour at room temperature.[23]
-
Incubate the membrane with the primary antibody overnight at 4°C.[23]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[21]
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT proteins compared to total STAT and a loading control (e.g., β-actin).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ruxolitinib Combined with Gemcitabine against Cholangiocarcinoma Growth via the JAK2/STAT1/3/ALDH1A3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib enhances cytotoxic and apoptotic effects of temozolomide on glioblastoma cells by regulating WNT signaling pathway-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Inhibition of the JAK/STAT pathway with ruxolitinib overcomes cisplatin resistance in non-small-cell lung cancer NSCLC | Semantic Scholar [semanticscholar.org]
- 12. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 16. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 17. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Item - Monitoring of tumor growth by fluorescence imaging in the s. c. DLD-1 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 21. origene.com [origene.com]
- 22. blog.championsoncology.com [blog.championsoncology.com]
- 23. youtube.com [youtube.com]
Application Notes and Protocols: Incb 18424 (Ruxolitinib) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Incb 18424, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[1][2][3][4][5] It is a valuable tool for in vitro studies investigating the role of the JAK-STAT signaling pathway in various biological processes, including cell proliferation, differentiation, and immune responses.[1][2][4][6] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.
Properties of this compound (Ruxolitinib)
This compound is a small molecule with the chemical name (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.[4][7] For use in research, it is typically supplied as a solid powder.[7]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound (Ruxolitinib).
| Property | Value | Source(s) |
| Chemical Name | (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | [4][7] |
| Synonyms | Ruxolitinib, INCB018424, INCB-018424 | [1] |
| Molecular Formula | C17H18N6 | [1][7] |
| Molecular Weight | 306.37 g/mol | [1][3][7] |
| Appearance | Solid powder | [7] |
| Solubility in DMSO | ≥15.32 mg/mL; up to 300 mg/mL has been reported | [1][3] |
| Solubility in Ethanol | ≥17.53 mg/mL (may require warming) | [1] |
| Insoluble in | Water | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound (Ruxolitinib) powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or incubator at 37°C
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 306.37 g/mol * (1000 mg / 1 g) = 3.0637 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 3.06 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Sterilization (Optional but Recommended):
-
Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility for cell culture use.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months or at -80°C for long-term storage.[1]
-
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilute to the final concentration:
-
Serially dilute the stock solution in your complete cell culture medium to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Take 1 µL of the 10 mM stock solution and add it to 999 µL of cell culture medium.
-
-
Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing an this compound stock solution.
References
- 1. apexbt.com [apexbt.com]
- 2. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. plus.labcloudinc.com [plus.labcloudinc.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ChemGood [chemgood.com]
Application Notes and Protocols: Long-Term Storage and Stability of Ruxolitinib Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in hematopoiesis and immune function.[3][4] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions, making Ruxolitinib a key therapeutic agent.[3][4]
The physical and chemical stability of Ruxolitinib powder is of paramount importance for ensuring the accuracy, reproducibility, and reliability of research data. Improper storage can lead to degradation of the active pharmaceutical ingredient (API), potentially resulting in altered potency and the formation of unknown impurities. These application notes provide comprehensive guidelines and detailed protocols for the long-term storage of Ruxolitinib powder and the assessment of its stability.
Mechanism of Action: The JAK/STAT Signaling Pathway
Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT pathway.[1][2] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of gene expression.[2] Ruxolitinib acts as an ATP-competitive inhibitor at the kinase domain of JAK1 and JAK2, preventing the phosphorylation cascade and subsequent gene activation.[3][4]
Recommended Long-Term Storage Conditions
Proper storage is crucial to maintain the integrity of Ruxolitinib powder. The following conditions are recommended based on manufacturer safety data sheets and stability studies.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | 3 years | Keep container tightly sealed in a cool, well-ventilated area.[5] |
| 4°C | 2 years | Protect from direct sunlight and sources of ignition.[5][6] | |
| In Solvent | -80°C | 6 months - 2 years | Use tightly sealed containers; protect from moisture.[5][7] |
| -20°C | 1 month - 1 year | Aliquot to avoid repeated freeze-thaw cycles.[5][7] |
Note: Storage durations can vary by supplier. Always refer to the manufacturer-specific documentation for the most accurate information.
Stability Profile and Degradation
Ruxolitinib is susceptible to degradation under certain stress conditions, particularly hydrolysis and photolysis.[8][9] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10]
-
Hydrolytic Degradation : The drug shows significant instability in both acidic and basic conditions.[8] Hydrolytic degradation can lead to the formation of several products, including 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine and 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid.[8]
-
Oxidative Degradation : Ruxolitinib can degrade in the presence of oxidizing agents like hydrogen peroxide.[10] Degradation products can also form in the presence of oxygen, especially when mixed with certain excipients.[11]
-
Photostability : The free base form of Ruxolitinib is reported to be light-sensitive, which can be observed by a change in the color of the active substance.[9][12] However, formulated tablets have been shown to be less sensitive to light.[13]
-
Thermal Stability : Ruxolitinib is relatively stable under thermal stress compared to hydrolytic conditions.[14][15]
The table below summarizes findings from various forced degradation studies.
| Stress Condition | Time | % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 18.64% | Significant degradation observed.[14] |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 15.21% | Significant degradation observed.[14] |
| Oxidative (3% H₂O₂) | 24 hours | 11.85% | Degradation occurs in oxidative conditions.[14] |
| Thermal (105°C) | 72 hours | Stable | Ruxolitinib showed stability to dry heat.[15] |
| Photolytic (UV Light) | 24 hours | Stable | Ruxolitinib showed stability to UV light in this study.[15] |
Note: The extent of degradation can vary based on the exact experimental conditions (e.g., temperature, concentration).
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves subjecting the Ruxolitinib powder to various stress conditions and analyzing the resulting material using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Protocol 4.1: Forced Degradation Studies
Objective: To assess the intrinsic stability of Ruxolitinib powder by subjecting it to accelerated degradation conditions as recommended by ICH guidelines.[8]
Materials:
-
Ruxolitinib powder
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Calibrated oven, UV chamber, water bath
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Ruxolitinib at approximately 1 mg/mL in methanol or acetonitrile.[10]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours).[9][10]
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.[10]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).[10]
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of Ruxolitinib powder in a thin layer and expose it to high temperature (e.g., 80-105°C) in an oven for a set period (e.g., 48-72 hours).[10][15] After exposure, dissolve the sample for analysis.
-
Solution State: Incubate an aliquot of the stock solution at a controlled high temperature (e.g., 80°C) for a defined period.[10]
-
-
Photolytic Degradation:
-
Expose a solution of Ruxolitinib to UV light (e.g., in a UV chamber) for 24 hours.[15]
-
Simultaneously, keep a control sample protected from light.
-
Prepare both samples for analysis.
-
Protocol 4.2: Stability-Indicating RP-HPLC Method
Objective: To quantify the remaining Ruxolitinib and separate its degradation products. This is a representative method; development and validation are required for specific applications.[14][16]
Instrumentation:
-
HPLC system with UV or PDA detector
-
C18 analytical column (e.g., ODS Phenomenex, 250mm x 4.6mm, 5µm)[16][17]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol:Water (pH 3.5 adjusted with Orthophosphoric Acid) (70:30 v/v)[16][17] |
| Flow Rate | 1.0 mL/min[16][17] |
| Column Temperature | 25°C - 35°C[18][19] |
| Detection Wavelength | 236 nm[12][16] |
| Injection Volume | 10-20 µL |
Procedure:
-
Standard Preparation: Prepare a series of Ruxolitinib standard solutions of known concentrations in the mobile phase to generate a calibration curve.[18]
-
Sample Preparation: Dilute the samples from the forced degradation studies (Protocol 4.1) to fall within the linear range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification:
-
Identify the Ruxolitinib peak based on the retention time of the standard.
-
Calculate the percentage of remaining Ruxolitinib in the stressed samples compared to the unstressed control.
-
Identify and quantify any degradation products (impurities) by their peak areas.
-
Handling and Safety Precautions
Ruxolitinib is a hazardous drug and must be handled with care to prevent occupational exposure.[20]
-
Engineering Controls: All handling of Ruxolitinib powder should be performed in a primary containment device such as a Class II Biological Safety Cabinet or a certified chemical fume hood.[20][21] The laboratory should be under negative pressure with restricted access.[21]
-
Personal Protective Equipment (PPE):
-
Gloves: Use double, chemotherapy-rated nitrile gloves.[21]
-
Gown: Wear a disposable, solid-front, back-closing gown.[21]
-
Eye Protection: Use safety goggles or a face shield.[21]
-
Respiratory Protection: A NIOSH-approved respirator may be required, especially when handling larger quantities of powder.[22]
-
-
Waste Disposal: All contaminated waste (gloves, gowns, weigh paper, etc.) is considered hazardous and must be disposed of in clearly labeled, sealed hazardous waste containers according to institutional guidelines.[21]
References
- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PathWhiz [pathbank.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. jurnal.healthsains.co.id [jurnal.healthsains.co.id]
- 10. benchchem.com [benchchem.com]
- 11. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ijamscr.com [ijamscr.com]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. rjptonline.org [rjptonline.org]
- 20. The Definitive Guide To Ruxolitinib: From Mechanism To Manufacturing Sourcing | OCTAGONCHEM [octagonchem.com]
- 21. benchchem.com [benchchem.com]
- 22. biorbyt.com [biorbyt.com]
Application Notes and Protocols for In Vivo Imaging with INCB18424 (Ruxolitinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB18424, also known as ruxolitinib, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These non-receptor tyrosine kinases are critical components of the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway, which plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of various malignancies and inflammatory diseases. Ruxolitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby inhibiting their kinase activity and downstream signaling events, leading to reduced cell proliferation and induction of apoptosis.[1]
In vivo imaging techniques are indispensable tools for the preclinical and clinical evaluation of novel therapeutics like ruxolitinib. Non-invasive imaging modalities such as Bioluminescence Imaging (BLI), Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI) allow for the longitudinal and quantitative assessment of drug efficacy, target engagement, and pharmacodynamic effects in living organisms.[2] These techniques provide critical insights into tumor growth, metabolism, and the tumor microenvironment, facilitating the development and optimization of treatment strategies.
These application notes provide an overview of the common in vivo imaging techniques used in studies involving ruxolitinib and detailed protocols for their implementation.
Key Signaling Pathway: JAK/STAT
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in cell growth, survival, differentiation, and immune responses. Ruxolitinib's primary mechanism of action is the inhibition of this pathway.
References
Application Notes and Protocols for CRISPR Screen to Identify Resistance to Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), is a targeted therapy for myeloproliferative neoplasms (MPNs). Despite its clinical efficacy, a significant number of patients develop resistance, limiting its long-term therapeutic benefit. Identifying the genetic drivers of Ruxolitinib resistance is crucial for understanding the underlying mechanisms and developing effective combination therapies. This document provides a detailed application note and protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to Ruxolitinib. The protocols are based on established methodologies and data from published research, primarily focusing on the use of the SET-2 cell line, a model for MPNs.[1][2]
Principle of the Assay
A pooled genome-scale CRISPR-Cas9 knockout (GeCKO) library is introduced into a population of Cas9-expressing SET-2 cells via lentiviral transduction. Each cell receives a single guide RNA (sgRNA) that targets and knocks out a specific gene. The entire population of gene-edited cells is then cultured in the presence of Ruxolitinib at a concentration that inhibits the growth of the majority of cells. Cells that have a knockout of a gene essential for Ruxolitinib's efficacy will be enriched in the surviving population. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, genes that confer resistance to Ruxolitinib upon their knockout can be identified.
Data Presentation
The results of a genome-wide CRISPR screen for Ruxolitinib resistance can be summarized to highlight the most significant gene hits. The following tables are based on descriptive data from a study by Han et al. (2023) and are presented in a structured format for clarity.[1][2] The study identified 1,913 positively selected genes (potential resistance genes) and 3,069 negatively selected genes (potential sensitizer genes) using Robust Rank Aggregation (RRA) analysis.[1]
Table 1: Top Positively Selected Genes Conferring Resistance to Ruxolitinib
| Gene Symbol | Description | Log2 Fold Change (Illustrative) | FDR (Illustrative) | Putative Role in Resistance |
| FAM71C | Family With Sequence Similarity 71 Member C | > 2 | < 0.05 | Unknown |
| CDC34 | Cell Division Cycle 34 | > 2 | < 0.05 | Cell cycle regulation and proliferation |
| GPRIN2 | G Protein Regulated Inducer of Neurite Outgrowth 2 | > 2 | < 0.05 | Potential involvement in neural-related functions co-opted for resistance |
Table 2: Top Negatively Selected Genes Potentially Sensitizing to Ruxolitinib
| Gene Symbol | Description | Log2 Fold Change (Illustrative) | FDR (Illustrative) | Putative Role in Sensitivity |
| KAT7 | K-Acetyltransferase 7 | < -2 | < 0.05 | Epigenetic modulation |
| DHODH | Dihydroorotate Dehydrogenase | < -2 | < 0.05 | Metabolic pathways |
| MRPL34 | Mitochondrial Ribosomal Protein L34 | < -2 | < 0.05 | Mitochondrial translation |
Note: The Log2 Fold Change and FDR values in the tables are illustrative and based on the significance criteria (|log2FC| > 2 and FDR < 0.05) reported in the source literature.[1][2] A comprehensive list with exact values was not publicly available in the searched resources.
Signaling Pathways
JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action
Ruxolitinib inhibits JAK1 and JAK2, key components of the JAK-STAT signaling pathway. This pathway is crucial for the proliferation and survival of MPN cells. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by Ruxolitinib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Workflow
The following diagram outlines the major steps involved in a genome-wide CRISPR screen to identify genes conferring resistance to Ruxolitinib.
Caption: Experimental workflow for a Ruxolitinib resistance CRISPR screen.
Experimental Protocols
Generation of Stable Cas9-Expressing SET-2 Cells
-
Cell Culture: Culture SET-2 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with a lentiviral vector expressing Cas9 and a blasticidin resistance gene (e.g., lentiCas9-Blast) along with packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
-
Transduction:
-
Transduce SET-2 cells with the Cas9-expressing lentivirus at a multiplicity of infection (MOI) that results in approximately 30-50% transduction efficiency to ensure single viral integration per cell. Polybrene (8 µg/mL) can be added to enhance transduction.
-
-
Selection:
-
48 hours post-transduction, select for successfully transduced cells by adding Blasticidin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 7-10 days until a stable population of Cas9-expressing SET-2 cells is established.
-
-
Validation: Confirm Cas9 expression and activity using a functional assay such as the SURVEYOR nuclease assay or by Western blot.
Genome-Wide CRISPR-Cas9 Screen
-
Lentiviral Library Production: Produce the GeCKO v2 lentiviral library using the same method as for the Cas9 lentivirus, ensuring high-titer virus is generated.
-
Library Transduction of Cas9-SET-2 Cells:
-
Transduce the stable Cas9-expressing SET-2 cells with the GeCKO v2 lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Maintain a high cell number to ensure adequate library representation (at least 500 cells per sgRNA in the library).
-
-
Puromycin Selection:
-
48 hours post-transduction, select for transduced cells using puromycin at a pre-determined optimal concentration.
-
Maintain puromycin selection for 3-5 days.
-
-
Ruxolitinib Treatment:
-
Split the population of transduced cells into two groups: a treatment group and a control group.
-
Treat the treatment group with 150 nM Ruxolitinib for 21 days.[1]
-
Treat the control group with the vehicle (e.g., DMSO).
-
Passage the cells as needed, maintaining a sufficient number of cells to preserve library complexity.
-
-
Genomic DNA Extraction:
-
At the end of the treatment period, harvest cells from both the Ruxolitinib-treated and control populations.
-
Extract high-quality genomic DNA from both populations.
-
Next-Generation Sequencing and Data Analysis
-
sgRNA Cassette Amplification:
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR with primers specific to the lentiviral vector.
-
Perform a second round of PCR to add Illumina sequencing adapters and barcodes.
-
-
Next-Generation Sequencing (NGS):
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
-
Bioinformatic Analysis:
-
Quality Control: Perform quality control checks on the raw sequencing data.
-
sgRNA Abundance Quantification: Align the sequencing reads to the GeCKO library reference to determine the read count for each sgRNA.
-
Hit Identification: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify significantly enriched or depleted sgRNAs and genes. The Robust Rank Aggregation (RRA) algorithm within MAGeCK is commonly used.
-
Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway analysis on the list of significant genes to identify biological pathways associated with Ruxolitinib resistance.
-
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a powerful and unbiased approach to identify novel genetic determinants of Ruxolitinib resistance. The detailed protocols and data analysis pipeline outlined in this document offer a comprehensive guide for researchers aiming to elucidate the mechanisms of drug resistance and discover new therapeutic targets to overcome it. The identified resistance-associated genes and pathways can serve as a foundation for further validation studies and the development of rational combination therapies to improve patient outcomes in myeloproliferative neoplasms.
References
Application Notes and Protocols for Co-immunoprecipitation with Incb 18424 (Ruxolitinib) Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Incb 18424, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] By competitively binding to the ATP-binding site of these kinases, Ruxolitinib effectively blocks their catalytic activity, leading to the downregulation of the JAK-STAT signaling pathway.[3] This pathway is a critical mediator of cellular proliferation, differentiation, and immune responses, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4][5]
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular context.[6][7] When investigating the effects of a kinase inhibitor like Ruxolitinib, Co-IP can be employed to elucidate how the inhibition of kinase activity alters the composition of protein complexes. This can reveal novel mechanisms of drug action, identify new therapeutic targets, and provide insights into the dynamic nature of cellular signaling networks.
These application notes provide a framework for designing and performing Co-IP experiments in cells treated with this compound, with a focus on preserving the integrity of protein complexes that may be dependent on phosphorylation status.
Key Applications
-
Validating Target Engagement: Confirming the disruption of known phosphorylation-dependent protein interactions downstream of JAK1/2.
-
Discovering Novel Interacting Partners: Identifying proteins whose interaction with JAK1/2 or its associated proteins is modulated by Ruxolitinib treatment.
-
Investigating Off-Target Effects: Exploring unintended alterations in protein-protein interactions that may contribute to the drug's overall cellular effects.
-
Understanding Drug Resistance Mechanisms: Analyzing changes in protein complexes in resistant cell lines compared to sensitive ones.
Data Presentation
The following table provides a template for summarizing quantitative data from a Co-IP experiment designed to investigate the effect of this compound on the interaction between a hypothetical bait protein (e.g., JAK2) and a prey protein.
| Treatment Group | Bait Protein (JAK2) IP (Arbitrary Units) | Co-IP'd Prey Protein (Arbitrary Units) | Interaction Ratio (Prey/Bait) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1000 | 500 | 0.50 | 1.0 |
| This compound (100 nM) | 980 | 250 | 0.26 | 0.52 |
| This compound (500 nM) | 1020 | 100 | 0.10 | 0.20 |
Caption: Example data demonstrating a dose-dependent decrease in the interaction between JAK2 and a hypothetical prey protein upon treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for a Co-IP experiment with this compound-treated cells.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for co-immunoprecipitation in this compound-treated cells.
Experimental Protocols
Protocol 1: Cell Treatment and Lysis
This protocol is designed for adherent cells cultured in 10 cm plates. Adjust volumes accordingly for different culture formats.
Materials:
-
Cell culture medium
-
This compound (Ruxolitinib) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail 2 & 3 (100X)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Drug Treatment:
-
Prepare working concentrations of this compound and vehicle control in fresh cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the drug or vehicle.
-
Incubate the cells for the desired time and at the appropriate concentration (e.g., 100-500 nM for 2-4 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer supplemented with fresh protease and phosphatase inhibitors to each plate.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Co-immunoprecipitation
Materials:
-
Cell lysate (from Protocol 1)
-
Primary antibody against the "bait" protein (IP-grade)
-
Isotype control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads or agarose beads
-
Co-IP Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
1X SDS-PAGE sample buffer
Procedure:
-
Pre-clearing the Lysate:
-
To 1 mg of total protein in 1 mL of Co-IP Lysis Buffer, add 20 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.
-
Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the appropriate amount of primary antibody (typically 1-5 µg, optimize for your antibody).
-
For the negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis by Western blotting.
-
Protocol 3: Western Blot Analysis
Procedure:
-
Load the eluted samples, along with a sample of the input lysate (20-30 µg), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the "prey" protein to detect the co-immunoprecipitated partner.
-
Incubate the membrane with a primary antibody against the "bait" protein to confirm successful immunoprecipitation.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Important Considerations
-
Phosphatase Inhibition: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of proteins, which may be essential for their interactions.
-
Lysis Buffer Composition: The stringency of the lysis and wash buffers (detergent concentration, salt concentration) may need to be optimized to maintain specific protein-protein interactions while minimizing non-specific binding.
-
Antibody Selection: Use high-quality, IP-validated antibodies for both the "bait" and "prey" proteins.
-
Controls are Essential: Always include a negative control (isotype IgG) to assess non-specific binding to the beads and antibody. An input control is necessary to verify the presence of the proteins of interest in the lysate.
-
Paradoxical Hyperphosphorylation: Be aware that Ruxolitinib treatment can lead to the hyperphosphorylation of JAK2's activation loop while inhibiting its kinase activity.[8] This may affect the interpretation of results if using phospho-specific antibodies for JAK2 in the Co-IP.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize co-immunoprecipitation to investigate the impact of this compound on cellular protein-protein interactions, thereby gaining deeper insights into its mechanism of action.
References
- 1. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of Adipocyte Fatty Acid-binding Protein (AFABP) and JAK2: AFABP/aP2 AS A REGULATOR OF JAK2 SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib Modulates P-Glycoprotein Function, Delays T Cell Activation, and Impairs CCL19 Chemokine-Directed Migration in Human Cytotoxic T Lymphocytes [mdpi.com]
- 7. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: INCB18424 (Ruxolitinib) Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with INCB18424 (ruxolitinib) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of INCB18424 (ruxolitinib)?
A1: Ruxolitinib free base is a crystalline solid that is sparingly soluble in aqueous buffers. Its solubility is significantly higher in organic solvents such as DMSO and ethanol.[1] The phosphate salt of ruxolitinib exhibits better aqueous solubility.[2]
Q2: In which organic solvents can I dissolve INCB18424?
A2: Ruxolitinib is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility.[3]
Q3: How should I prepare an aqueous solution of INCB18424 for my experiments?
A3: Due to its low aqueous solubility, it is recommended to first dissolve ruxolitinib in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[1] This stock solution can then be serially diluted into your aqueous experimental medium. For maximum solubility in aqueous buffers, ruxolitinib should first be dissolved in ethanol and then diluted with the aqueous buffer of choice.[1]
Q4: What is the recommended storage condition for INCB18424 solutions?
A4: Stock solutions in organic solvents should be stored at -20°C or -80°C. It is not recommended to store aqueous solutions for more than one day.[1]
Q5: Does the pH of the aqueous solution affect the solubility of ruxolitinib?
A5: Yes, the pH of the aqueous solution can significantly impact the solubility of ruxolitinib, particularly for its phosphate salt. Ruxolitinib phosphate has good solubility across a physiologically relevant pH range of 1-8.[2][4] The maximum solubility for the phosphate salt is observed at a pH of 3.3.[2]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous media.
Possible Cause 1: Exceeded solubility limit in the final aqueous solution.
-
Solution:
-
Decrease the final concentration of INCB18424 in your working solution.
-
Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experimental system. The final DMSO concentration should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.[3]
-
Consider using a different formulation approach, such as complexation with cyclodextrins or creating a solid dispersion, to enhance aqueous solubility.[5]
-
Possible Cause 2: "Salting out" effect.
-
Solution: High salt concentrations in some buffers can reduce the solubility of organic compounds. If possible, try diluting your stock solution in a buffer with a lower ionic strength.
Possible Cause 3: Temperature effects.
-
Solution: Ensure that both your stock solution and the aqueous medium are at room temperature before mixing. Some compounds are less soluble at lower temperatures. Gentle warming may aid dissolution, but be cautious about the thermal stability of the compound.[6][7]
Issue: Inconsistent results or lower than expected potency in cell-based assays.
Possible Cause 1: Incomplete dissolution of the compound.
-
Solution:
-
Visually inspect your stock and working solutions for any undissolved particles. If present, try vortexing or sonicating the solution to aid dissolution.
-
Prepare fresh stock solutions. Over time, stock solutions, especially if not stored properly, can lead to compound degradation or precipitation.
-
Possible Cause 2: Adsorption of the compound to plasticware.
-
Solution:
Data Presentation
Table 1: Solubility of INCB18424 (Ruxolitinib) and its Phosphate Salt in Various Solvents.
| Compound Form | Solvent | Solubility | Notes |
| Ruxolitinib (Free Base) | DMSO | ≥ 100 mg/mL[9] | Fresh, anhydrous DMSO is recommended.[3] |
| Ethanol | ~13 mg/mL[1] | ||
| Water | Very poorly soluble / Insoluble[3][6][9] | Estimated maximum solubility around 25-50 µM.[6] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[1] | Prepared by first dissolving in ethanol.[1] | |
| Ruxolitinib Phosphate | DMSO | ≥20.2 mg/mL[7], ~33 mg/mL[10] | |
| Ethanol | ~1 mg/mL[10], ≥6.92 mg/mL (with warming)[7] | ||
| Water | 8 mg/mL[2], ≥8.03 mg/mL (with warming)[7] | High solubility across pH 1-8.[2] | |
| Aqueous Buffer (pH 1.2, 37°C) | >13.4 mg/mL[2] | ||
| Aqueous Buffer (pH 4.0, 37°C) | 5.7 mg/mL[2] | ||
| Aqueous Buffer (pH 6.8, 37°C) | 1.6 mg/mL[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Ruxolitinib (Free Base) in DMSO
-
Materials:
-
Ruxolitinib (INCB18424) powder (MW: 306.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh out an appropriate amount of ruxolitinib powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.06 mg of ruxolitinib.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB18424.
Caption: A typical experimental workflow for preparing INCB18424 solutions.
Caption: A troubleshooting flowchart for precipitation issues with INCB18424.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Buy Ruxolitinib phosphate | 1092939-17-7 | >98% [smolecule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Off-Target Effects of Ruxolitinib in Cancer Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of Ruxolitinib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Ruxolitinib?
A1: Ruxolitinib is a potent and selective inhibitor of the Janus kinases (JAKs), primarily targeting JAK1 and JAK2.[1][2][3][4] These kinases are crucial components of the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[4] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms.[1] While highly selective for JAK1 and JAK2, Ruxolitinib has demonstrated off-target activity against other kinases, most notably TYK2, and significantly, the Rho-associated coiled-coil containing protein kinases ROCK1 and ROCK2.[1][5][6]
Q2: How can I assess the off-target effects of Ruxolitinib in my cancer cell line?
A2: Assessing off-target effects typically involves a combination of in vitro kinase assays and cell-based assays. A broad panel of purified kinases can be used to determine the inhibitory concentration (IC50) of Ruxolitinib against various kinases.[1][4] In parallel, cell-based assays, such as proliferation or viability assays, in cell lines that are not dependent on JAK-STAT signaling can help identify unexpected cytotoxic effects.[7] Western blotting can be used to probe for the phosphorylation status of key proteins in alternative signaling pathways that may be affected by off-target inhibition.[8]
Q3: My non-hematopoietic cancer cell line shows a decrease in viability after Ruxolitinib treatment. Is this an expected off-target effect?
A3: While the primary cytotoxic effects of Ruxolitinib are observed in cell lines dependent on JAK-STAT signaling, off-target cytotoxicity can occur, especially at high concentrations.[7] It is also possible that your cell line has an uncharacterized dependence on JAK/STAT signaling for survival.[7] To investigate this, you should:
-
Perform a dose-response curve to determine the IC50 in your specific cell line.[7]
-
Conduct a Western blot for phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5) to check for baseline JAK-STAT pathway activity.[7]
-
Ensure the observed effect is not due to solvent (e.g., DMSO) toxicity by running a vehicle-only control.[7]
Q4: I am observing effects on cell migration and morphology. Could this be an off-target effect of Ruxolitinib?
A4: Yes, this is a plausible off-target effect. Ruxolitinib has been shown to inhibit ROCK1 and ROCK2, kinases that play a critical role in regulating the actin cytoskeleton, cell adhesion, and migration.[1][5][6] Inhibition of ROCK can lead to changes in cell morphology and reduced migratory capacity.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Ruxolitinib in different experimental batches.
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling. Use cells within a consistent and low passage number range for experiments.[8] |
| Drug Degradation | Prepare fresh Ruxolitinib stock solutions regularly and store them in aliquots at -80°C to minimize freeze-thaw cycles.[8] |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density for your specific cell line and assay format to ensure reproducible results.[8] |
| Assay Variability | Ensure thorough mixing of all reagents. Check for and mitigate edge effects in multi-well plates. Always include appropriate positive and negative controls in every experiment.[8] |
Problem 2: Unexpected widespread inhibition of cytokine production.
| Possible Cause | Troubleshooting Step |
| On-Target Effect | This is an expected outcome for many cytokines that signal through the JAK-STAT pathway. To confirm, use a structurally unrelated JAK inhibitor as a positive control.[7] |
| General Cellular Toxicity | If Ruxolitinib is causing significant cell death, the reduction in cytokine levels may be a secondary effect. Perform a cell viability assay in parallel with your cytokine assay and normalize cytokine levels to cell number.[7] |
Quantitative Data
Table 1: Ruxolitinib Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| JAK1 | 3.3 | Tyrosine Kinase | Primary Target |
| JAK2 | 2.8 | Tyrosine Kinase | Primary Target |
| TYK2 | 19 | Tyrosine Kinase | Moderate off-target activity |
| JAK3 | 428 | Tyrosine Kinase | Low off-target activity |
| ROCK1 | 25 | Serine/Threonine Kinase | Significant off-target activity |
| ROCK2 | 7 | Serine/Threonine Kinase | Significant off-target activity |
Data synthesized from multiple sources.[1]
Experimental Protocols
In Vitro Kinase Assay for Off-Target Profiling
Objective: To determine the inhibitory activity (IC50) of Ruxolitinib against a panel of purified kinases.
Materials:
-
Ruxolitinib
-
Purified recombinant kinases (target and potential off-target kinases)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., containing MgCl₂, DTT)
-
DMSO (Dimethyl sulfoxide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well assay plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of Ruxolitinib in 100% DMSO (e.g., 10 mM). Perform serial dilutions to create a concentration gradient.[1]
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to the wells of the assay plate.
-
Add the serially diluted Ruxolitinib or DMSO (vehicle control) to the appropriate wells.
-
Add the purified kinase to each well.
-
Add the kinase-specific peptide substrate to each well.[1]
-
-
Initiation and Incubation:
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each Ruxolitinib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Ruxolitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Cell-Based Proliferation Assay
Objective: To measure the effect of Ruxolitinib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ruxolitinib
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with a range of concentrations of Ruxolitinib or a vehicle control (DMSO).[4]
-
Incubation: Incubate the plates for a period of 48-72 hours to allow for cell proliferation.[4]
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol. This reagent measures metabolic activity or ATP content, which is proportional to the number of viable cells.[4]
-
Data Analysis:
-
Read the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the drug concentration to determine the IC50 value.[4]
-
Visualizations
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: General workflow for off-target effect assessment.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Ruxolitinib Resistance in Experimental Models
This technical support center is designed for researchers, scientists, and drug development professionals encountering Ruxolitinib resistance in their experimental models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and summarized data to guide your research.
Frequently Asked Questions (FAQs)
Q1: My Ruxolitinib-sensitive cell line is showing unexpected resistance. What are the possible reasons?
A1: Several factors could contribute to this issue. Here are some common causes and troubleshooting steps:
-
Cell Line Integrity:
-
Misidentification or Contamination: Authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure it is the correct line. Regularly test for mycoplasma contamination, as it can alter cellular responses to drugs.[1]
-
Cell Line Instability: Use cells within a consistent and low passage number for experiments. Genetic drift can occur at high passages, leading to altered phenotypes.[2]
-
-
Drug Compound and Handling:
-
Incorrect Concentration: Verify the concentration and purity of your Ruxolitinib stock solution. It's good practice to perform a fresh dose-response curve to re-determine the IC50.[1]
-
Drug Degradation: Prepare fresh Ruxolitinib stock solutions in DMSO regularly and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[2]
-
-
Assay Conditions:
-
Inconsistent Culture Conditions: Ensure consistency in media formulation, serum batches, and incubator conditions (CO2, temperature, humidity).[1]
-
Variable Seeding Density: Optimize and strictly standardize the cell seeding density for your specific cell line and assay format, as this can significantly impact drug response.[2]
-
Q2: What are the primary molecular mechanisms of acquired Ruxolitinib resistance observed in experimental models?
A2: Acquired resistance to Ruxolitinib in preclinical models can arise from several molecular mechanisms:
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass JAK-STAT inhibition by upregulating parallel pro-survival pathways. The most commonly implicated are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2][3]
-
JAK Kinase Heterodimerization: Resistance can occur through the formation of heterodimers between activated JAK2 and other JAK family kinases, such as JAK1 or TYK2. This can lead to persistent STAT signaling despite the presence of Ruxolitinib.[2][3]
-
Secondary Mutations in the JAK2 Kinase Domain: While not commonly reported in patients, point mutations within the JAK2 kinase domain that interfere with Ruxolitinib binding can emerge in in vitro models under selective pressure.[1][4]
-
Epigenetic Modifications: Changes in DNA methylation and histone modification can alter gene expression profiles, leading to a drug-resistant phenotype.[1][2] Mutations in genes like TET2, involved in DNA methylation, have been associated with reduced Ruxolitinib sensitivity.[1][5]
-
Persistence: In some models, cells don't acquire classic resistance mutations but enter a "persistent" state. These cells survive in the presence of the drug and may regain sensitivity after a drug-free period. This phenomenon is linked to the accumulation of phosphorylated JAK2, which becomes resistant to degradation when bound by Type I inhibitors like Ruxolitinib.[6][7][8][9]
Q3: I have confirmed Ruxolitinib resistance in my cell line. What are some experimental strategies to overcome this?
A3: Several strategies have shown promise in preclinical models for overcoming Ruxolitinib resistance:
-
Combination Therapy: This is a common and effective approach. Consider combining Ruxolitinib with inhibitors of the identified resistance mechanism:
-
PI3K/AKT Inhibitors: To target the activated PI3K/AKT/mTOR pathway.[2][3]
-
MEK Inhibitors (e.g., Trametinib): To block the RAS/MAPK pathway.[10]
-
BCL-XL/BCL-2 Inhibitors (e.g., Navitoclax): To induce apoptosis in resistant cells.[2]
-
Epigenetic Modulators (e.g., Panobinostat (HDACi), Azacitidine (DNMTi)): To reverse epigenetic changes contributing to resistance.[2]
-
SHP2 Inhibitors (e.g., SHP099): To target re-wired signaling pathways that confer persistence.[11]
-
CDK8/19 Inhibitors (e.g., RVU120): To inhibit STAT protein phosphorylation in a Ruxolitinib-independent manner.[12]
-
-
Alternative JAK Inhibitors:
-
Second-Generation JAK Inhibitors: Agents like Fedratinib, Pacritinib, and Momelotinib have shown efficacy in Ruxolitinib-resistant settings.[13][14] Fedratinib, for instance, may overcome resistance by targeting pathways, including interferon signaling, that are not affected by Ruxolitinib.[15]
-
Type II JAK2 Inhibitors (e.g., AJ1-11095): These inhibitors bind to the inactive conformation of JAK2 and have been shown in preclinical studies to be effective against cells that have become resistant to Type I inhibitors like Ruxolitinib.[16][17]
-
-
Targeting Protein Degradation:
-
HSP90 Inhibitors (e.g., 17-AAG): JAK2 is a client protein of HSP90. Inhibiting HSP90 can lead to the degradation of both wild-type and mutant JAK2, providing an alternative therapeutic strategy.[4]
-
Troubleshooting Guides
Problem 1: I am unable to generate a Ruxolitinib-resistant cell line.
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high | Start with a low concentration of Ruxolitinib, typically around the IC20 or IC50 of the parental cell line. This allows a sub-population of cells to survive and adapt.[1][2] |
| Dose escalation is too rapid | Increase the drug concentration gradually. Allow the cell population to stabilize and resume proliferation before each dose increase. This process can take 3-6 months.[1][2] |
| Cell line is highly sensitive | Some cell lines may not be able to develop resistance. Consider using a different, perhaps more genetically complex, cell line model. |
| Insufficient culture time | Developing stable resistance is a long process. Ensure you are culturing the cells for a sufficient period (several months) with continuous drug pressure.[2] |
Problem 2: Western blot analysis does not show re-activation of p-STAT5 in my resistant cells.
| Possible Cause | Suggested Solution |
| Resistance is independent of JAK-STAT reactivation | The resistance mechanism may involve bypass signaling pathways. Investigate the activation of other pathways, such as PI3K/AKT or MEK/ERK, by immunoblotting for key phosphorylated proteins (e.g., p-AKT, p-ERK).[1] |
| Suboptimal antibody or protocol | Validate your p-STAT5 antibody with appropriate positive (e.g., cytokine-stimulated parental cells) and negative controls. Optimize your western blot protocol, including lysis buffer composition and antibody concentrations.[1] |
| Transient signaling | Phosphorylation events can be transient. Ensure your cell harvesting and lysis procedures are rapid and always performed on ice with phosphatase inhibitors to preserve the phosphorylation state. |
| Heterodimerization effect | Resistance might be mediated by JAK1/JAK2 or TYK2/JAK2 heterodimers. Consider performing immunoprecipitation experiments to investigate these interactions.[3] |
Quantitative Data Summary
Table 1: Efficacy of Combination Therapies in Preclinical Ruxolitinib-Resistant Models
| Combination | Preclinical Model | Key Finding |
|---|---|---|
| Ruxolitinib + Panobinostat (HDAC inhibitor) | JAK2V617F-driven mouse models | Synergistic activity, improved reduction in spleen size and bone marrow fibrosis.[2] |
| Ruxolitinib + Azacitidine (DNMT inhibitor) | Myelofibrosis patient-derived xenografts | Improved efficacy and safety profile.[2] |
| Ruxolitinib + Navitoclax (BCL-XL/BCL-2 inhibitor) | Myelofibrosis preclinical models | Demonstrated ability to overcome JAK inhibitor resistance.[2] |
| Ruxolitinib + RVU120 (CDK8/19 inhibitor) | JAK2V617F mutant cell lines | Synergistic effects on cell viability; enhanced inhibition of STAT5 phosphorylation.[12] |
Table 2: Activity of Next-Generation JAK Inhibitors in Ruxolitinib-Resistant Cells
| Agent | Cell Line | Metric | Ruxolitinib | Fedratinib |
|---|---|---|---|---|
| Fedratinib | Ruxolitinib-resistant BaF3-JAK2V617F | Inhibition of STAT5 phosphorylation | Ineffective | Effective |
| Ruxolitinib-resistant BaF3-JAK2V617F | Inhibition of cell proliferation | Ineffective | Effective |
| AJ1-11095 | Ruxolitinib-persistent JAK2 mutant cells | Inhibition of JAK/STAT signaling | Ineffective | Restored |
Experimental Protocols
Protocol 1: Generation of Ruxolitinib-Resistant Cell Lines
This protocol describes a general method for developing Ruxolitinib-resistant cell lines by continuous exposure to escalating drug concentrations.
-
Determine Parental IC50:
-
Plate the parental (Ruxolitinib-sensitive) cells (e.g., Ba/F3-JAK2V617F) at an optimal density in a 96-well plate.
-
Treat the cells with a serial dilution of Ruxolitinib for 72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[1]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard growth medium supplemented with Ruxolitinib at a starting concentration equal to the IC20 or IC50.[1][2]
-
Monitor the cells for viability and proliferation. A significant proportion of cells may die initially.
-
Continue to culture the surviving cells, replacing the medium with fresh Ruxolitinib-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cell population has recovered and is proliferating steadily, double the concentration of Ruxolitinib.[2]
-
Repeat the process of monitoring, culturing, and waiting for the cell population to stabilize before the next dose escalation.
-
Continue this stepwise dose escalation over a period of 3-6 months until the cells can proliferate in a high concentration of Ruxolitinib (e.g., >1 µM).[2]
-
-
Characterization and Banking:
-
Once cells are stably proliferating at a significantly higher Ruxolitinib concentration (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by re-determining the IC50 and comparing it to the parental line.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Perform molecular analyses (e.g., sequencing of the JAK2 gene, western blotting for signaling pathway components) to investigate the mechanism of resistance.[1]
-
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins (p-STAT5, p-AKT, p-ERK)
This protocol is for assessing the phosphorylation status of key proteins in the JAK-STAT and alternative signaling pathways.
-
Cell Treatment and Lysis:
-
Seed both Ruxolitinib-sensitive and -resistant cells and treat with DMSO (vehicle control), Ruxolitinib, or other inhibitors for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT5 (Tyr694), total STAT5, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, according to the manufacturer's recommendations.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to their respective total protein levels.
-
Visualizations
Caption: Key mechanisms of acquired resistance to Ruxolitinib in experimental models.
Caption: A logical workflow for troubleshooting and addressing Ruxolitinib resistance.
Caption: Logic for selecting combination therapies based on the resistance mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications | Haematologica [haematologica.org]
- 8. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Myelofibrosis: Treatment Options After Ruxolitinib Failure [mdpi.com]
- 14. Management of myelofibrosis after ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paper: Fedratinib Overcomes Ruxolitinib Resistance through Inhibition of the Interferon Signaling Pathway [ash.confex.com]
- 16. Ajax Therapeutics Receives Orphan Drug Designation from the U.S. FDA for AJ1-11095 for the Treatment of Myelofibrosis - BioSpace [biospace.com]
- 17. Ajax Therapeutics Presents Preclinical Data on Differentiated Efficacy Profile of AJ1-11095, a First-in-Class Type II JAK2 Inhibitor, at the American Society of Hematology Annual Meeting - BioSpace [biospace.com]
Technical Support Center: INCB18424 (Ruxolitinib) Dose-Response Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected dose-response curve shapes in their experiments with the JAK1/2 inhibitor, INCB18424 (Ruxolitinib).
Frequently Asked Questions (FAQs)
Q1: Why is my dose-response curve for INCB18424 not sigmoidal?
A non-sigmoidal dose-response curve for INCB18424 can stem from several factors, which can be broadly categorized into experimental execution, underlying biological mechanisms, and data analysis. A typical dose-response curve for a well-behaved inhibitor like INCB18424 should be sigmoidal.[1][2][3] Deviations from this shape, such as a flat curve, a U-shaped (hormetic) curve, or a biphasic curve, suggest potential issues.[1][4][5]
Common causes include:
-
Experimental Errors: Incorrect drug concentrations, improper serial dilutions, issues with cell seeding density, contamination, or problems with the assay reagents.
-
Compound Properties: Poor solubility of INCB18424 at higher concentrations can lead to a plateau in the response that is not due to maximal inhibition.[6]
-
Biological Complexity: The specific cell line used may have resistance mechanisms or off-target effects at certain concentrations. Some biological systems can exhibit biphasic or hormetic responses.[4][5]
-
Data Analysis: Incorrect background subtraction, inappropriate curve-fitting models, or a narrow range of concentrations can distort the curve.[7][8]
Q2: What is the mechanism of action for INCB18424 (Ruxolitinib)?
INCB18424, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[9][10] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in hematopoiesis and immune response.[11][12] By competitively inhibiting the ATP-binding site of JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[9][10] This disruption of the JAK-STAT pathway leads to the inhibition of cell proliferation and the induction of apoptosis in cells dependent on this signaling.[9]
Q3: What are the expected IC50 values for INCB18424?
The half-maximal inhibitory concentration (IC50) for INCB18424 is dependent on the cell line and the specific assay conditions. However, published data provides a general range for its activity. For instance, in cell-based assays, INCB18424 has been shown to preferentially suppress the proliferation of cells with the JAK2V617F mutation, which is common in myeloproliferative neoplasms (MPNs).[11][13]
| Cell Line / Condition | Target | IC50 (nM) |
| Ba/F3-EpoR-JAK2V617F | Cellular Proliferation | ~135 |
| HEL (human erythroleukemia) | Cellular Proliferation | ~281 |
| Primary cells from Polycythemia Vera patients (JAK2V617F+) | Erythroid Progenitor Colony Formation | 67 |
| Primary cells from healthy donors | Erythroid Progenitor Colony Formation | >400 |
Note: These values are approximate and may vary between experiments. They are intended to serve as a general reference.
Troubleshooting Guide for Non-Sigmoidal Dose-Response Curves
If you are observing a dose-response curve that is not sigmoidal, follow this step-by-step guide to identify and resolve the potential issue.
Step 1: Review Your Experimental Protocol and Execution
A logical first step is to meticulously review your experimental setup and execution for any potential errors.
| Area of Review | Key Checkpoints | Potential Impact on Curve |
| Compound Preparation | Verify the stock concentration of INCB18424. Ensure complete solubilization (DMSO is common). Check for precipitation at high concentrations. | Inaccurate concentrations will shift the curve. Precipitation at high doses can create a false plateau. |
| Serial Dilutions | Double-check calculations. Use calibrated pipettes and ensure proper mixing at each dilution step. | Errors in dilution will lead to an incorrectly shaped curve and an inaccurate IC50. |
| Cell Culture | Ensure cells are healthy, within a low passage number, and free of contamination. Seed cells at a consistent and appropriate density. | Unhealthy cells respond poorly. Inconsistent cell numbers lead to high variability. |
| Assay Conditions | Confirm incubation times and temperatures. Ensure consistent reagent addition across all wells. | Sub-optimal incubation can result in an incomplete response. |
| Plate Layout | Include proper controls: vehicle-only (e.g., DMSO) for 0% inhibition and a positive control (e.g., a known cytotoxic agent or no cells) for 100% inhibition/background. | Incorrect controls will lead to improper data normalization and a distorted curve. |
Step 2: Scrutinize Your Data Analysis Workflow
How the raw data is processed and analyzed is as critical as the wet lab execution.
-
Background Subtraction: Ensure you are correctly subtracting the background signal (e.g., from wells with media only or a cell-free lysis agent).
-
Data Normalization: Normalize your data relative to your positive (0% viability) and negative (100% viability) controls. The formula is typically: % Response = 100 * (Value - Positive Control) / (Negative Control - Positive Control).
-
Concentration Transformation: For standard sigmoidal curve fitting, the x-axis should represent the logarithm of the concentration.[14]
-
Curve Fitting Model: Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit the data.[3] Do not force a fit if the data does not conform to the model.[7] Check the R-squared value and visual fit of the curve to the data points.
Step 3: Consider Advanced Biological Factors
If both the experimental protocol and data analysis appear correct, the non-sigmoidal shape may be due to the biological system itself.
-
Biphasic or Hormetic Effects: Some compounds can produce a U-shaped or bell-shaped curve, where a low dose stimulates a response and a high dose inhibits it.[4][5] This is less common for kinase inhibitors like Ruxolitinib but can occur due to complex off-target effects.
-
Insolubility/Toxicity at High Concentrations: At very high concentrations, the compound may precipitate out of solution or induce non-specific toxicity (e.g., membrane disruption), leading to a sharp drop-off in the curve that is not related to the primary mechanism of action.[6]
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to JAK2 inhibition, which could result in a partial response or a flat curve.
Key Experimental Protocols
This section provides a general protocol for a cell proliferation assay to determine the IC50 of INCB18424. This protocol may need to be optimized for your specific cell line and laboratory conditions.
Cell-Based Proliferation Assay (e.g., using MTT or a Luminescent Viability Assay)
Materials:
-
Target cell line (e.g., HEL cells, which are JAK2V617F positive)
-
Complete cell culture medium
-
INCB18424 (Ruxolitinib)
-
DMSO (vehicle)
-
96-well clear or white-walled microplates (depending on the assay)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[15]
-
Incubate the plate overnight to allow cells to attach and resume growth.[15]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of INCB18424 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of INCB18424 in culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). It's common to prepare these at 2x the final desired concentration.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.[15]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of INCB18424.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for assessing effects on proliferation (e.g., 48 to 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
-
Viability Measurement (Example with MTT):
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized response versus the log of the INCB18424 concentration.
-
Use non-linear regression (four-parameter logistic fit) to determine the IC50 value.
-
Visualizations
Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate the mechanism of action of INCB18424 and a logical workflow for troubleshooting dose-response curve issues.
Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB18424.
Caption: A logical workflow for troubleshooting non-sigmoidal dose-response curves.
References
- 1. emergentmind.com [emergentmind.com]
- 2. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 3. GraphPad Prism 10 Curve Fitting Guide - Equation: log(inhibitor) vs. response [graphpad.com]
- 4. researchgate.net [researchgate.net]
- 5. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. graphpad.com [graphpad.com]
- 8. graphpad.com [graphpad.com]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hcp.jakafi.com [hcp.jakafi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with INCB18424 (Ruxolitinib) In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Incb 18424 (also known as Ruxolitinib) in their in vitro experiments. Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2), critical components of the JAK-STAT signaling pathway that regulates numerous cellular processes.[1][2][3] Inconsistent or unexpected results can arise from various factors, from experimental design to the inherent biological activity of the compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant decrease in cell viability in my cell line, even at low concentrations of this compound?
A1: This is an expected on-target effect in cell lines dependent on the JAK-STAT pathway for proliferation and survival.[4] However, if the cytotoxicity is higher than anticipated, consider the following:
-
Undisclosed JAK/STAT Dependency: Your cell line might have an uncharacterized reliance on JAK-STAT signaling. It is recommended to perform a baseline Western blot for phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5) to assess the pathway's basal activity.[4]
-
Off-Target Cytotoxicity: At higher concentrations, off-target effects can contribute to cell death.[4] It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and use the lowest effective concentration for your experiments.[4]
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (usually <0.5%) and always include a vehicle-only control.[4]
Q2: My results for cytokine inhibition are inconsistent. What could be the cause?
A2: this compound is expected to inhibit the production of cytokines that signal through the JAK-STAT pathway.[1] Inconsistent results may stem from:
-
General Cellular Toxicity: A significant reduction in cell number due to cytotoxicity will naturally lead to lower cytokine levels. It is essential to perform a cell viability assay in parallel with your cytokine assay to distinguish between a direct inhibitory effect on cytokine production and an artifact of cell death. Consider normalizing cytokine levels to cell number.[4]
-
Assay Timing: The timing of this compound treatment and cytokine measurement is critical. Ensure that the treatment duration is sufficient to observe an effect on cytokine production without causing excessive cell death.
Q3: I am seeing unexpected changes in my flow cytometry data after this compound treatment. How can I troubleshoot this?
A3: this compound can indirectly influence flow cytometry results.[4] Here’s what to consider:
-
Apoptosis Induction: this compound can induce apoptosis in susceptible cells, which will alter their light scatter properties (forward and side scatter) and their staining with viability dyes.[1][4]
-
Cell Surface Marker Expression: By inhibiting JAK-STAT signaling, this compound can modulate the expression of various cell surface markers.
-
Permeabilization: For intracellular targets, ensure your permeabilization protocol is effective, as this compound treatment could potentially alter cell membrane characteristics.[4]
Q4: My Western blot results for p-STAT are not showing the expected decrease after this compound treatment. What should I do?
A4: If you are not observing the expected inhibition of STAT phosphorylation, consider these points:
-
Suboptimal Antibody: Ensure your primary antibody is specific and sensitive for the phosphorylated form of the STAT protein you are investigating.
-
Insufficient Drug Concentration or Treatment Time: Your this compound concentration may be too low, or the treatment duration too short to see a significant effect. A dose-response and time-course experiment is recommended.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to this compound. This could be due to mutations in the JAK-STAT pathway or activation of alternative signaling pathways.[5]
Quantitative Data Summary
The inhibitory activity of this compound can vary significantly depending on the assay system (cell-free vs. cell-based) and the specific cell line. The following tables summarize key quantitative data reported in the literature.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Kinase Family |
| JAK1 | 3.3[1][6][7] | Tyrosine Kinase |
| JAK2 | 2.8[1][6][7] | Tyrosine Kinase |
| TYK2 | 19[1][7] | Tyrosine Kinase |
| JAK3 | 428[1][7] | Tyrosine Kinase |
| ROCK1 | 25[7] | Serine/Threonine Kinase |
| ROCK2 | 7[7] | Serine/Threonine Kinase |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / EC50 (nM) | Notes |
| Ba/F3 expressing JAK2V617F | Proliferation | 100-130[1][8] | |
| Erythroid progenitors from PV patients | Proliferation | 60-67[1][8] | Cytokine-independent growth |
| HEL (Human Erythroleukemia) | Growth | 186[6][9] | |
| K-562 | Cytotoxicity | 20,000 (20 µM) at 48h[10] | |
| NCI-BL 2171 | Cytotoxicity | 23,600 (23.6 µM) at 48h[10] | |
| U87MG (Glioblastoma) | Cytotoxicity | 94,070 (94.07 µM) at 24h[10] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Profiling
This protocol provides a general framework for determining the IC50 of this compound against a panel of purified kinases.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of purified recombinant kinase in assay buffer.
-
Prepare a solution of the kinase-specific peptide substrate and ATP in assay buffer. The ATP concentration should be near the Km for each kinase.[7]
-
-
Assay Procedure:
-
Add the this compound dilutions or DMSO (vehicle control) to the wells of a microplate.
-
Add the purified kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.[7]
-
-
Data Analysis:
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.[4]
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTS, MTT, or a reagent for measuring ATP content) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Common problems, their potential causes, and solutions.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
Ruxolitinib Degradation and Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of ruxolitinib in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of ruxolitinib in solution?
A1: Ruxolitinib's stability in solution is primarily influenced by pH, exposure to light, and the presence of oxidizing agents.[1][2][3] It is particularly susceptible to degradation under hydrolytic (acidic and basic) and photolytic conditions.[2][3][4]
Q2: How stable is ruxolitinib at different pH levels?
A2: Ruxolitinib exhibits pH-dependent solubility and stability.[5] It is more soluble at lower pH values.[5][6] Forced degradation studies show significant degradation under both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, leading to the formation of several hydrolytic degradation products.[2][4] To maintain the drug in solution for oral formulations, a pH between 2.4 and 4.0 is often targeted.[5]
Q3: Is ruxolitinib sensitive to light?
A3: Yes, ruxolitinib is known to be light-sensitive.[1][7][8] Exposure to light can lead to photodegradation, involving photo-oxidation that can result in the opening of the pyrrole ring.[1] It is recommended to protect ruxolitinib solutions from light, for instance, by using amber vials or wrapping containers in aluminum foil.[9]
Q4: What are the major degradation products of ruxolitinib?
A4: Under hydrolytic conditions, several degradation products have been identified. These include:
-
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
-
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide
-
3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[2][7]
Under oxidative stress, new impurities can also form, particularly in the presence of certain excipients.[7][10]
Q5: What are the recommended storage conditions for ruxolitinib solutions?
A5: For short-term storage, aqueous solutions of ruxolitinib should be protected from light.[9] For instance, a compounded oral suspension at 2 mg/mL has been shown to be stable for up to 60 days at both room temperature (22-25°C) and under refrigeration (2-8°C).[11][12] However, it is generally not recommended to store aqueous solutions for more than one day.[13] For long-term storage, ruxolitinib is supplied as a crystalline solid and should be stored at -20°C.[13]
Q6: I see unexpected peaks in my HPLC analysis of a ruxolitinib solution. What could be the cause?
A6: Unexpected peaks in an HPLC chromatogram of a ruxolitinib solution could be due to several factors:
-
Degradation: The solution may have degraded due to exposure to harsh pH, light, or oxidizing agents.
-
Impurities: The source of ruxolitinib may contain impurities from its synthesis.[14]
-
Excipient Interaction: If formulated with other substances, ruxolitinib may interact with excipients, leading to new products.[7][10]
-
Contamination: The solvent or glassware used might be contaminated.
To troubleshoot, it is advisable to run a fresh standard, protect the sample from light, and ensure the purity of the solvents and the cleanliness of the equipment.
Troubleshooting Guides
Guide 1: Investigating Unexpected Ruxolitinib Degradation in an Experiment
This guide provides a logical workflow to identify the cause of unexpected degradation of ruxolitinib in your experimental solution.
Caption: Troubleshooting workflow for unexpected ruxolitinib degradation.
Data Presentation
Table 1: Summary of Ruxolitinib Degradation under Forced Stress Conditions
| Stress Condition | Time | Temperature | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) | Reference |
| Acid Hydrolysis (0.1 M HCl) | 24 Hrs | 60°C | 81.36 | 18.64 | 100.0 | [4] |
| Basic Hydrolysis (0.1 M NaOH) | 24 Hrs | 60°C | Not specified | Not specified | Not specified | [9] |
| Oxidative (3% H₂O₂) | 24 Hrs | Room Temp | 89.41 | 10.59 | 100.0 | [4] |
| Thermal (Solid) | 48 Hrs | 80°C | Not specified | Not specified | Not specified | [9] |
| Thermal (Solution) | 24 Hrs | 80°C | Not specified | Not specified | Not specified | [9] |
| Thermal (50°C) | 24 Hrs | 50°C | 98.92 | 1.08 | 100.0 | [4] |
| Photolytic (UV 254nm) | 24 Hrs | Not specified | 96.33 | 3.67 | 100.0 | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ruxolitinib
This protocol outlines the methodology for conducting forced degradation studies to assess the stability of ruxolitinib under various stress conditions, as mandated by ICH guidelines.[2][9]
Objective: To identify potential degradation products and establish degradation pathways for ruxolitinib.
Materials:
-
Ruxolitinib Active Pharmaceutical Ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Controlled temperature incubator/oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of ruxolitinib in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
In a clean vial, add an aliquot of the stock solution to 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
In a clean vial, add an aliquot of the stock solution to a solution of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).[9]
-
Dilute the sample with the mobile phase for analysis.
-
-
Thermal Degradation (Solution):
-
Prepare a solution of ruxolitinib in a suitable solvent.
-
Incubate the solution at a controlled high temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[9]
-
Cool the solution and dilute as necessary for analysis.
-
-
Photolytic Degradation (Solution):
-
Prepare a solution of ruxolitinib in a suitable solvent.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light under the same temperature conditions.[9]
-
After the exposure period, prepare the samples for analysis.
-
-
-
Analysis:
-
Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any degradation products.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Ruxolitinib
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of ruxolitinib and its degradation products.
Objective: To develop a precise, linear, and specific stability-indicating RP-HPLC method for the analysis of ruxolitinib.[4]
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 Hypersil ODS (250mm x 4.6 mm, 5µm particle size).[15]
-
Mobile Phase: A mixture of acetonitrile, water, and a buffer (e.g., citrate buffer at pH 5.8) in a ratio such as 75:20:5 (v/v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 20 µL.[15]
-
Detection Wavelength: 310 nm.[15]
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve ruxolitinib standard in the mobile phase to prepare a stock solution of a known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a suitable concentration range (e.g., 1000-1800 µg/mL).[15]
-
-
Sample Preparation:
-
Dissolve the ruxolitinib sample (e.g., from a forced degradation study) in the mobile phase to achieve a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area for ruxolitinib and any degradation products.
-
-
Method Validation:
Visualizations
JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action
Ruxolitinib is an inhibitor of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[9][17] This pathway is crucial for regulating immune responses and cell growth.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
References
- 1. Ruxolitinib photodegradation mechanisms by theoretical and experimental chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ijamscr.com [ijamscr.com]
- 5. WO2021260727A1 - Oral liquid formulations of ruxolitinib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical Stability Study of Oral Suspension Containing Ruxolitinib in Children with Steroid-Refractory Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. jurnal.healthsains.co.id [jurnal.healthsains.co.id]
- 16. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting INCB18424 (Ruxolitinib) Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing INCB18424 (ruxolitinib) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of INCB18424 (ruxolitinib)?
INCB18424, also known as ruxolitinib, is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3][4] These enzymes are critical components of the JAK-STAT signaling pathway, which transmits signals from various cytokines and growth factors to the nucleus, influencing hematopoiesis and immune responses.[5][6] By blocking JAK1 and JAK2, ruxolitinib disrupts this signaling cascade, leading to reduced cell proliferation and a decrease in circulating inflammatory cytokines.[1][5][7][8] This mechanism of action is independent of the JAK2V617F mutational status.[5]
Q2: What are the common administration routes for ruxolitinib in animal studies?
The most prevalent administration routes for ruxolitinib in preclinical animal models are oral gavage and topical application. Oral administration is frequently used in models of myeloproliferative neoplasms and graft-versus-host disease.[7][9][10] Topical formulations, such as creams, have been developed for dermatological conditions.[11][12] Intravenous administration may also be employed for specific pharmacokinetic studies.[1]
Q3: What are the known toxicities of ruxolitinib in animal models?
The primary and most common toxicities observed with ruxolitinib in animal studies are dose-dependent and related to its mechanism of action. These include:
-
Hematological toxicities: Anemia and thrombocytopenia are the most frequently reported adverse effects.[1][13][14] This is due to the inhibition of JAK2, which is essential for erythropoiesis and thrombopoiesis.[13]
-
Immunosuppression: As a JAK inhibitor, ruxolitinib can be immunosuppressive, potentially leading to an increased risk of infections.[14][15]
-
Other observed toxicities: At higher doses, researchers have observed lymphoid depletion, reduced thymus and spleen size, and effects on the central nervous and respiratory systems.[1][16]
Troubleshooting Guides
Formulation and Administration Issues
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| My ruxolitinib formulation is precipitating. | Ruxolitinib has pH-dependent solubility; the phosphate salt is more soluble at a lower pH.[1][11] The chosen vehicle may not be optimal. | - Ensure the pH of your vehicle is appropriate. A commonly used vehicle is 0.5% methylcellulose in water.[1][9][17] - Consider using the phosphate salt of ruxolitinib for improved aqueous solubility.[11] - Prepare fresh formulations for each experiment to minimize stability issues.[18] - For aqueous buffers, first dissolve ruxolitinib in an organic solvent like ethanol and then dilute with the buffer.[19] |
| Animals are showing signs of distress or weight loss after oral gavage. | Esophageal injury from the gavage needle. The vehicle itself may be causing adverse effects. The dose may be too high, leading to acute toxicity. | - Ensure proper oral gavage technique to prevent injury.[1] - Use a well-tolerated vehicle such as 0.5% methylcellulose.[1][9][17] - If distress or significant weight loss (15-20% from baseline) occurs, consider temporarily interrupting dosing for 2-3 days.[20] - If the animal's condition improves, restart treatment at a reduced dose (e.g., 25-50% lower).[20] - Provide supportive care, such as easy access to food and water or a nutrient-rich soft diet.[20] |
| Inconsistent results between animals in the same treatment group. | Improper formulation leading to inconsistent dosing. Inaccurate administration of the intended dose. | - Ensure the ruxolitinib suspension is homogenous before each administration by vortexing or sonicating.[20] - Calibrate administration equipment and ensure consistent technique for all animals. |
Managing On-Target Toxicities
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| How do I manage ruxolitinib-induced anemia? | Dose-dependent inhibition of JAK2-mediated erythropoietin signaling.[13] | - Confirm the finding: Repeat the complete blood count (CBC) to rule out error.[13] - Assess clinical signs: Look for pale footpads and ears, lethargy, or increased respiratory rate.[13] - Dose modification: For mild to moderate anemia, consider a dose reduction. For severe anemia, a temporary interruption of dosing may be necessary until hemoglobin levels recover.[13] - Monitor recovery: After dose modification, increase the frequency of CBC monitoring (e.g., weekly).[13] |
| How do I manage ruxolitinib-induced thrombocytopenia? | Dose-dependent inhibition of JAK2-mediated thrombopoietin signaling.[5][13] | - Confirm the finding: Perform a repeat platelet count.[13] - Dose modification: For mild to moderate thrombocytopenia, a dose reduction is recommended. For severe thrombocytopenia, interrupt administration until platelet counts recover to a safe level.[13] - Monitor recovery: After dose adjustment, monitor platelet counts closely (e.g., every 2-4 days) until they stabilize.[13] |
Quantitative Data Summary
Table 1: In Vitro Potency of INCB18424 (Ruxolitinib)
| Assay | Target | IC50 (nM) | Reference |
| Cell-free assay | JAK1 | 3.3 | [21] |
| Cell-free assay | JAK2 | 2.8 | [21] |
| IL-6 signaling inhibition | - | 281 | [8][22] |
| JAK2V617F+ Ba/F3 cell proliferation | - | 127 | [8][22] |
| Erythroid progenitor colony formation (JAK2V617F+ PV patients) | - | 67 | [8][22] |
| Erythroid progenitor colony formation (Healthy donors) | - | >400 | [8][22] |
Table 2: Common Oral Dosing Regimens for Ruxolitinib in Murine Models
| Mouse Model | Dosing Regimen | Vehicle | Reference |
| Myeloproliferative Neoplasm (MPN) | 90 mg/kg, twice daily | 0.5% methylcellulose | [17] |
| Graft-versus-Host Disease (GvHD) | 60 mg/kg, once daily | 0.5% methylcellulose | [9] |
| Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) | 60 mg/kg, once daily | Phosphate-buffered saline with 0.1% Tween-20 | [23] |
| Hemophagocytic lymphohistiocytosis (HLH) | 90 mg/kg, twice daily | 0.5% methylcellulose | [17] |
| Carcinogenicity Study (Tg.rasH2 mice) | 15, 45, or 125 mg/kg/day | Not specified | [24] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Ruxolitinib in Mice
1. Formulation Preparation:
-
Prepare a vehicle of 0.5% methylcellulose in sterile water.[1]
-
Calculate the required amount of ruxolitinib based on the desired dose and the number of animals.
-
Weigh the ruxolitinib and suspend it in the vehicle to the final desired concentration (e.g., for a 90 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 9 mg/mL).
-
Ensure the suspension is homogenous before each administration by vortexing.[20]
2. Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Insert the gavage needle smoothly along the upper palate and down the esophagus to the predetermined depth.
-
Administer the ruxolitinib suspension slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress post-administration.[1]
Visualizations
Caption: INCB18424 (Ruxolitinib) inhibits the JAK-STAT signaling pathway.
Caption: Troubleshooting workflow for INCB18424 delivery in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ajmc.com [ajmc.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. incb018424.com [incb018424.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. ashpublications.org [ashpublications.org]
- 23. ashpublications.org [ashpublications.org]
- 24. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ruxolitinib Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Ruxolitinib in in vivo experiments. Our resources are designed to help you navigate potential challenges and optimize your study outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities associated with Ruxolitinib administration?
A1: The most frequently observed in vivo toxicities of Ruxolitinib are hematological and dose-dependent.[1][2][3] These primarily include:
-
Anemia: A decrease in red blood cells and hemoglobin levels.[1][4]
-
Neutropenia: A decrease in neutrophil counts.[4]
These effects are considered "on-target" as they result from the inhibition of JAK2, a kinase essential for the signaling pathways that regulate the production of red blood cells and platelets.[1][5] Non-hematological adverse events such as ecchymosis, headache, dizziness, and fatigue have also been reported.[4]
Q2: What is the mechanism behind Ruxolitinib-induced hematological toxicity?
A2: Ruxolitinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[3][5] The JAK-STAT signaling pathway is critical for the proliferation and differentiation of hematopoietic stem cells.[5] Specifically, JAK2 is crucial for mediating signals from erythropoietin and thrombopoietin, which are key regulators of red blood cell and platelet production, respectively.[5] By inhibiting JAK2, Ruxolitinib disrupts these signaling cascades, leading to reduced production of erythrocytes and platelets, resulting in anemia and thrombocytopenia.[5]
Q3: When do hematological toxicities typically appear in animal models during a study?
A3: Dose-dependent anemia often reaches its lowest point (nadir) between 8 and 12 weeks after the initiation of Ruxolitinib treatment.[1] However, the onset and severity can vary based on the animal model, dose, and administration route.[1] Therefore, close monitoring of hematological parameters is crucial, especially during the first 4 to 12 weeks of the study.[1]
Q4: Are the hematological toxicities observed in animal models reversible?
A4: Yes, in many cases, hematological toxicities are manageable and potentially reversible.[5] The primary strategies for management are dose reduction or temporary interruption of the treatment.[1][4] Clinical observations in humans suggest that cytopenias can often be managed with these adjustments, indicating a potential for reversibility that can be assessed in the context of a specific animal study design.[5]
Q5: What are the potential off-target effects of Ruxolitinib?
A5: While Ruxolitinib is highly selective for JAK1 and JAK2, it can exhibit off-target activity against other kinases, particularly at higher concentrations.[6] For instance, it has shown significant off-target activity against ROCK1 and ROCK2.[6] Some studies suggest that at high concentrations, Ruxolitinib might have off-target effects on BCR-ABL kinase, although at clinically relevant concentrations, this is less of a concern.[7][8] It's also been shown to impair dendritic cell migration through off-target inhibition of ROCK.[9]
Q6: Can Ruxolitinib be combined with other agents to minimize toxicity?
A6: Yes, combination therapies are being explored to reduce Ruxolitinib-related toxicities while maintaining or enhancing efficacy.[10] Combining Ruxolitinib with agents like pegylated interferon alfa-2a has shown acceptable toxicity profiles in treating polycythemia vera.[11][12] Combination with selinexor has also demonstrated a manageable toxicity profile in treatment-naïve myelofibrosis patients.[13] The rationale is that a lower dose of each drug in a combination may minimize side effects compared to monotherapy.[11]
Troubleshooting Guides
Issue 1: Significant Decrease in Hemoglobin Levels (Anemia)
Initial Observation: A statistically significant drop in hemoglobin (Hgb) or hematocrit (Hct) levels compared to baseline or control animals.[1]
Troubleshooting Steps:
-
Confirm the Finding: Repeat the complete blood count (CBC) to rule out any measurement error.[1]
-
Assess Clinical Signs: Observe the animals for clinical signs of anemia, such as pale footpads and ears, lethargy, or an increased respiratory rate.[1]
-
Implement Dose Modification:
-
Monitor Recovery: After dose modification, increase the frequency of CBC monitoring (e.g., weekly) to track the recovery of hemoglobin levels.[1]
-
Consider Supportive Care: In cases of severe, life-threatening anemia, consult with veterinary staff regarding the possibility of administering erythropoiesis-stimulating agents (ESAs) or blood transfusions.[1][14]
Issue 2: Significant Decrease in Platelet Counts (Thrombocytopenia)
Initial Observation: A substantial drop in platelet count compared to baseline or control animals.
Troubleshooting Steps:
-
Confirm the Finding: Perform a repeat platelet count to verify the initial result.[1]
-
Implement Dose Modification:
-
Mild to Moderate Thrombocytopenia: A dose reduction is recommended.[1]
-
Severe Thrombocytopenia: Interrupt Ruxolitinib administration until platelet counts recover to a safer level.[1][4] In clinical settings, if the platelet count drops below 50 x 10^9/L from a baseline greater than 100 x 10^9/L, treatment is typically stopped.[4]
-
-
Monitor Recovery: After dose adjustment, monitor platelet counts closely (e.g., every 2-4 days) until they stabilize.[1]
-
Supportive Care: If bleeding occurs, platelet transfusions may be considered in consultation with a veterinarian.[1]
Issue 3: Progressive Body Weight Loss
Initial Observation: Mice exhibit a significant and progressive loss of body weight.
Troubleshooting Steps:
-
Assess the Degree of Weight Loss: A weight loss of 15-20% from baseline is often considered a humane endpoint and may require euthanasia.[3]
-
Temporarily Interrupt Dosing: Suspend Ruxolitinib administration for 2-3 days to observe if body weight stabilizes or recovers.[3]
-
Provide Supportive Care: Ensure easy access to food and water. A nutrient-rich, soft diet or hydration support (e.g., subcutaneous fluids) may be necessary.[3]
-
Re-initiate at a Reduced Dose: If body weight improves, restart Ruxolitinib at a 25-50% lower dose.[3]
-
Monitor Closely: Continue daily monitoring of body weight and clinical signs after re-initiating treatment.[3]
Data Presentation
Table 1: Recommended Dose Modifications for Hematological Toxicity in Animal Models
| Hematological Parameter | Value | Recommended Action |
| Hemoglobin | ≥12 g/dL | No dose change required. |
| 10 to <12 g/dL | Consider dose reduction to avoid interruptions.[1] | |
| 8 to <10 g/dL | Reduce dose (e.g., by 50%).[1] | |
| <8 g/dL | Interrupt dosing until recovery.[1] | |
| Platelets | ≥100 x 10⁹/L | No dose change required. |
| 75 to <100 x 10⁹/L | Consider dose reduction.[1] | |
| 50 to <75 x 10⁹/L | Reduce dose (e.g., by 50%).[1] | |
| <50 x 10⁹/L | Interrupt dosing until recovery.[1] |
Table 2: Ruxolitinib Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| JAK1 | 3.3 | Tyrosine Kinase | Primary Target[6] |
| JAK2 | 2.8 | Tyrosine Kinase | Primary Target[6] |
| TYK2 | 19 | Tyrosine Kinase | Moderate off-target activity[6] |
| JAK3 | 428 | Tyrosine Kinase | Low off-target activity[6] |
| ROCK1 | 25 | Serine/Threonine Kinase | Significant off-target activity[6] |
| ROCK2 | 7 | Serine/Threonine Kinase | Significant off-target activity[6] |
Experimental Protocols
Protocol 1: Preparation of Ruxolitinib for Oral Gavage
Objective: To prepare a homogenous suspension of Ruxolitinib for oral administration in animal models.
Materials:
-
Ruxolitinib powder
-
Vehicle: Sterile purified water with 0.5% methylcellulose and 0.025% Tween 20[3]
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of Ruxolitinib and vehicle components based on the desired final concentration and volume. A common dose range in mice is 15 mg/kg to 90 mg/kg daily.[1]
-
In a sterile tube, prepare the vehicle by adding Tween 20 to the sterile purified water and mixing.[3]
-
Gradually add methylcellulose to the water/Tween 20 mixture while vortexing to prevent clumping.[3]
-
Add the weighed Ruxolitinib powder to the vehicle.[3]
-
Vortex the mixture thoroughly to create a suspension.[3]
-
Sonicate the suspension to ensure homogeneity.[3]
-
Store the suspension at 4°C for up to two weeks. Before each use, vortex thoroughly to ensure uniform drug distribution.[3]
Protocol 2: Monitoring for Hematological Toxicity
Objective: To monitor for and manage hematological toxicity during in vivo Ruxolitinib studies.
Procedure:
-
Baseline Assessment: For 1-2 weeks before starting treatment, collect blood samples at least twice to establish baseline hematological parameters.[14]
-
Blood Collection: Use a consistent and minimally stressful method for blood collection, such as from the saphenous or tail vein.[1]
-
Frequency of Monitoring:
-
Initial Phase (First 4 weeks): Perform a complete blood count (CBC) weekly to detect early signs of toxicity.[1]
-
Maintenance Phase: Once the dose is stabilized, monitoring can be reduced to every 2-4 weeks.[14]
-
Following Dose Adjustment: Increase monitoring frequency to weekly until new stable levels are achieved.[1]
-
-
Data Analysis: Compare CBC results (hemoglobin, hematocrit, platelet count, etc.) to baseline values and to a vehicle-treated control group.
-
Dose Adjustment: If significant hematological toxicity is observed, refer to the troubleshooting guides and tables above for dose modification strategies.
Visualizations
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for long-term Ruxolitinib studies.
Caption: Troubleshooting logic for managing in vivo toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ruxolitinib-based combinations in the treatment of myelofibrosis: worth looking forward to - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Ruxolitinib and interferon-α2 combination therapy for patients with polycythemia vera or myelofibrosis: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing INCB18424 Concentration for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with essential information for accurately determining the half-maximal inhibitory concentration (IC50) of INCB18424 (Ruxolitinib). It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and reference data.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during IC50 determination experiments with INCB18424.
Q1: My IC50 values for INCB18424 are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors.[1] Key areas to investigate include:
-
Cell-Based Variability:
-
Cell Passage Number: Use cells within a narrow and consistent passage number range for all experiments.[1]
-
Cell Seeding Density: Ensure a consistent and optimized cell seeding density across all wells and experiments.[1]
-
Cell Health: Monitor cell viability and morphology to ensure cells are healthy and in the logarithmic growth phase.
-
-
Reagent and Compound Issues:
-
INCB18424 Stock Concentration: Verify the concentration of your stock solution. Incorrect stock concentrations will lead to inaccurate dilutions.[1]
-
Compound Stability: Prepare fresh dilutions of INCB18424 for each experiment from a frozen stock to avoid degradation. Protect stock solutions from repeated freeze-thaw cycles and light.[1]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[2]
-
-
Assay Protocol and Execution:
-
Pipetting Accuracy: Calibrate and regularly service pipettes. Use appropriate pipetting techniques, especially for viscous solutions.[1]
-
Incubation Times: Maintain precise and consistent incubation times for both drug treatment and assay development.[1]
-
Assay Conditions: Differences in media, serum lots, temperature, and CO2 levels can all impact cell growth and drug response.[1]
-
Q2: I am not observing a classic sigmoidal dose-response curve. What should I do?
A2: A non-ideal dose-response curve can be due to several reasons:
-
Inappropriate Concentration Range: If your concentrations are too high, you may only see the bottom plateau of the curve. If they are too low, you may only see the top plateau. It is recommended to start with a wide concentration range (e.g., 0.1 nM to 10 µM) and then narrow it down in subsequent experiments.[3]
-
Compound Solubility: At high concentrations, INCB18424 may precipitate out of solution, leading to artifactual results. Visually inspect your highest concentration wells for any signs of precipitation.
-
Off-Target Effects: At very high concentrations, off-target effects can lead to a curve shape that does not fit a standard sigmoidal model.[3]
Q3: Why is my IC50 value different from published data?
A3: Discrepancies between your IC50 values and those in the literature are common and can be attributed to variations in experimental conditions.[4] Factors include:
-
Cell Line Differences: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to INCB18424.
-
Assay Type: The type of viability assay used (e.g., MTT, CellTiter-Glo, Resazurin) can yield different IC50 values.
-
Endpoint Time: The duration of drug exposure (e.g., 24, 48, or 72 hours) will significantly impact the calculated IC50.[5]
-
Data Analysis: The specific software and curve-fitting model used for analysis can also contribute to variations.[5]
Q4: I can't achieve 50% inhibition even at the highest concentration. What does this mean?
A4: If you are unable to determine an IC50 value because the compound is not sufficiently potent in your assay system, consider the following:
-
Compound Solubility: The maximum achievable concentration may be limited by the compound's solubility.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to INCB18424.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the cytotoxic or cytostatic effects of the compound at the tested concentrations. In such cases, you might report the percent inhibition at the highest tested concentration.[6]
INCB18424 (Ruxolitinib) IC50 Values
The IC50 of INCB18424 is highly dependent on the cell line and the assay conditions. The tables below summarize some reported IC50 values.
Biochemical Assays
| Target | IC50 (nM) | Assay Type |
| JAK1 | 3.3 | Cell-free kinase assay |
| JAK2 | 2.8 | Cell-free kinase assay |
Data sourced from MedChemExpress.
Cell-Based Assays
| Cell Line | IC50 (nM) | Assay Type/Endpoint | Reference |
| HEL (JAK2V617F-positive) | 186 | Cell Proliferation | [7] |
| Ba/F3-EpoR-JAK2V617F | - | Apoptosis | [7] |
| Erythroid Progenitors (Normal Donors) | 407 | Erythroid Colony Formation | [8] |
| Erythroid Progenitors (Polycythemia Vera Patients) | 223 | Erythroid Colony Formation | [8] |
Note: The IC50 values can vary significantly. This table provides a general reference range.
Experimental Protocols
Protocol: IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for determining the IC50 of INCB18424 in a chosen cell line.
1. Materials:
-
Target cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
INCB18424 (Ruxolitinib)
-
DMSO (for stock solution)
-
96-well clear or white-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of INCB18424 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the INCB18424 stock in complete culture medium to achieve the desired final concentrations. A common starting range is 0 to 10 µM.[2]
-
Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is non-toxic (typically ≤ 0.5%).[2]
-
Carefully remove the medium from the wells and add 100 µL of the prepared INCB18424 dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the percentage of cell viability for each INCB18424 concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the INCB18424 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC50 value.[2]
Visualizations
JAK-STAT Signaling Pathway and INCB18424 Inhibition
Ruxolitinib (INCB18424) is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[9][10] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in cell proliferation, survival, and inflammation.[11] By binding to the ATP-binding site of JAK1 and JAK2, Ruxolitinib prevents their phosphorylation and activation, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[11][12] This disruption of the signaling cascade leads to the inhibition of myeloproliferation and a reduction in pro-inflammatory cytokines.[10]
Caption: JAK-STAT pathway with INCB18424 inhibition point.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value involves several key steps, from initial cell culture to final data analysis. A standardized workflow is crucial for obtaining reproducible results.
Caption: A typical workflow for IC50 determination experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathWhiz [pathbank.org]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
Technical Support Center: Unexpected Phenotypes with Ruxolitinib Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected phenotypes observed during Ruxolitinib treatment.
I. Frequently Asked Questions (FAQs)
Here we address common questions regarding unexpected outcomes and adverse events associated with Ruxolitinib.
Q1: What is Ruxolitinib withdrawal syndrome and how can it be managed?
A: Ruxolitinib withdrawal syndrome is a potentially severe reaction that can occur upon abrupt discontinuation of the drug.[1][2][3] It is characterized by a rapid and acute relapse of myelofibrosis symptoms, including accelerated splenomegaly, worsening of cytopenias, and sometimes hemodynamic decompensation resembling a septic shock-like state.[1][4][5] This is thought to be caused by a rebound in inflammatory cytokine activity.[1] To mitigate this risk, it is recommended to taper the Ruxolitinib dose gradually under close medical supervision rather than stopping it abruptly.[1][2] Prophylactic corticosteroids may also be considered during the tapering period.[2]
Q2: Is there an increased risk of cancer with Ruxolitinib treatment?
A: Yes, multiple studies have indicated an association between Ruxolitinib exposure and an increased risk of non-melanoma skin cancer (NMSC), particularly squamous cell carcinoma (SCC).[6][7][8] The risk for SCC is notably higher in patients with non-JAK2 mutations.[6][7] It is recommended that patients receiving Ruxolitinib undergo periodic skin examinations.[6][9] Some reports have also highlighted that NMSCs in patients treated with Ruxolitinib can be aggressive and have a high recurrence rate.[9][10]
Q3: What are the common metabolic changes observed with Ruxolitinib treatment?
A: Ruxolitinib treatment has been associated with several metabolic changes. Notably, patients may experience weight gain and an increase in body mass index (BMI).[11] An increase in systolic blood pressure has also been observed.[11] Furthermore, Ruxolitinib can affect lipid metabolism, leading to an increase in total cholesterol levels.[12][13] While hypertriglyceridemia is a known mild adverse effect, severe cases, although rare, have been reported, especially when co-administered with other drugs like sirolimus.[12]
Q4: What is paradoxical JAK2 hyperphosphorylation and what are its implications?
A: Paradoxical JAK2 hyperphosphorylation is a phenomenon where Ruxolitinib, a JAK1/2 inhibitor, leads to an increase in the phosphorylation of JAK2 at its activation loop (Tyr1007/Tyr1008), despite inhibiting downstream STAT signaling.[14][15] This occurs because Ruxolitinib, by binding to the ATP-binding pocket, stabilizes the active conformation of the JAK2 kinase domain, which in turn protects the phosphorylated tyrosines from cellular phosphatases.[14][15] A significant implication of this is the potential for a "rebound effect" upon drug withdrawal, as the accumulated hyperphosphorylated JAK2 can lead to a rapid reactivation of downstream signaling.[14]
Q5: What are the known off-target effects of Ruxolitinib?
A: While Ruxolitinib is highly selective for JAK1 and JAK2, it can exhibit off-target activity against other kinases. Notably, it has been shown to inhibit ROCK1 and ROCK2 (Rho-associated coiled-coil containing protein kinases).[16] This off-target inhibition of ROCK can lead to downstream effects such as impaired dendritic cell migration.[17]
II. Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during experiments with Ruxolitinib.
Problem 1: My Ruxolitinib-sensitive cell line is showing unexpected resistance.
| Possible Cause | Troubleshooting Steps |
| Cell Line Misidentification or Contamination | Authenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Incorrect Drug Concentration | Verify the concentration and purity of your Ruxolitinib stock. Perform a dose-response curve to re-determine the IC50. |
| Alterations in Culture Conditions | Ensure consistent media formulation, serum batches, and incubator conditions (CO2, temperature, humidity). |
Problem 2: I am unable to generate a Ruxolitinib-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Exposure Time | Gradually increase the Ruxolitinib concentration in a stepwise manner over a prolonged period. Ensure the starting concentration is around the IC50 of the parental cell line. |
| Cell Line Intolerance to High Drug Concentrations | Use a lower, more gradual dose escalation strategy. Monitor cell viability closely and allow for recovery between dose increases. |
| Heterogeneity of the Parental Cell Line | Consider single-cell cloning of the parental line to start with a more homogenous population. |
Problem 3: Western blot analysis shows unexpected high levels of pJAK2 after Ruxolitinib treatment.
| Possible Cause | Troubleshooting Steps |
| Paradoxical Hyperphosphorylation | This may be the expected biological effect of Ruxolitinib. To confirm, check for the inhibition of downstream targets like pSTAT3 or pSTAT5, which should be decreased.[14] |
| Incorrect Antibody Used | Ensure you are using a validated antibody specific for the phosphorylated tyrosines in the JAK2 activation loop (pTyr1007/pTyr1008). |
| Suboptimal Ruxolitinib Concentration or Incubation Time | Perform a time-course and dose-response experiment to characterize the kinetics of paradoxical hyperphosphorylation. |
III. Data Presentation
Table 1: Quantitative Data on Unexpected Phenotypes with Ruxolitinib Treatment
| Phenotype | Parameter | Observation with Ruxolitinib | Control/Baseline | p-value | Reference(s) |
| Non-Melanoma Skin Cancer (NMSC) Risk | Incident Rate (per 1,000 person-years) | 72.12 | 33.27 | - | [6] |
| Adjusted Hazard Ratio for NMSC | 2.69 | 1 (unexposed) | - | [6][7] | |
| Hazard Ratio for Squamous Cell Carcinoma (SCC) | 3.24 | 1 (unexposed) | - | [6][7] | |
| Metabolic Changes | Mean Weight Change at 24 weeks (kg) | +3.9 | -1.9 | < .0001 | [13][18] |
| Mean BMI at 72 weeks ( kg/m ²) | 27.3 | 25.6 (baseline) | < .001 | [11] | |
| Systolic Blood Pressure at 72 weeks (mmHg) | 129/18 | 124/15 (baseline) | .042 | [11] | |
| Mean % Change in Total Cholesterol at 24 weeks | +26.4% | -3.3% | < .0001 | [13][18] | |
| Hematological Effects (Grade 3/4 Adverse Events) | Anemia | 33.0% - 43% | - | - | [1][19] |
| Thrombocytopenia | 12.5% - 39% | - | - | [1][19] |
Table 2: Ruxolitinib Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Kinase Family | Notes | Reference |
| JAK1 | 3.3 | Tyrosine Kinase | Primary Target | [16] |
| JAK2 | 2.8 | Tyrosine Kinase | Primary Target | [16] |
| TYK2 | 19 | Tyrosine Kinase | Moderate off-target activity | [16] |
| JAK3 | 428 | Tyrosine Kinase | Low off-target activity | [16] |
| ROCK1 | 25 | Serine/Threonine Kinase | Significant off-target activity | [16] |
| ROCK2 | 7 | Serine/Threonine Kinase | Significant off-target activity | [16] |
IV. Experimental Protocols
Western Blot Analysis for Phosphorylated JAK-STAT Pathway Components
Objective: To assess the phosphorylation status of key proteins in the JAK-STAT pathway (e.g., pJAK2, pSTAT3, pSTAT5) in response to Ruxolitinib treatment.
Materials:
-
Ruxolitinib-sensitive and/or resistant cell lines
-
Complete cell culture medium
-
Ruxolitinib stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pJAK2 (Tyr1007/1008), anti-JAK2, anti-pSTAT3, anti-STAT3, anti-pSTAT5, anti-STAT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of Ruxolitinib or vehicle (DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
V. Visualizations
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: Mechanisms of acquired resistance to Ruxolitinib.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Serious Adverse Events During Ruxolitinib Treatment Discontinuation in Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing and Mitigating Discontinuation Syndrome With Ruxolitinib and Other Novel JAK Inhibitors for Myelofibrosis [jhoponline.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Ruxolitinib discontinuation syndrome in patients with myelofibrosis [mpn-hub.com]
- 5. Ruxolitinib Withdrawal Syndrome in a Patient With Myelofibrosis and Myelodysplastic Syndrome | Consultant360 [consultant360.com]
- 6. dermsquared.com [dermsquared.com]
- 7. A 10-year retrospective cohort study of ruxolitinib and association with nonmelanoma skin cancer in patients with polycythemia vera and myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. mpnallianceaustralia.org.au [mpnallianceaustralia.org.au]
- 10. Aggressive Skin Cancers Occurring in Patients Treated With the Janus Kinase Inhibitor Ruxolitinib - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. ajmc.com [ajmc.com]
- 12. Haematological Drugs Affecting Lipid Metabolism and Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Ruxolitinib Treatment on Metabolic and Nutritional Parameters in Patients With Myelofibrosis From COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The JAK inhibitor ruxolitinib impairs dendritic cell migration via off-target inhibition of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of ruxolitinib treatment on metabolic and nutritional parameters in patients with myelofibrosis from COMFORT-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and efficacy of ruxolitinib in an open-label, multicenter, single-arm phase 3b expanded-access study in patients with myelofibrosis: a snapshot of 1144 patients in the JUMP trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of INCB18424 (Ruxolitinib) and Other JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of INCB18424 (ruxolitinib) against other prominent JAK2 inhibitors—fedratinib, momelotinib, and pacritinib—primarily in the context of myelofibrosis (MF), a myeloproliferative neoplasm (MPN) characterized by dysregulated JAK-STAT signaling. The information presented is based on data from key clinical trials to facilitate an objective evaluation for research and drug development purposes.
The JAK-STAT Signaling Pathway in Myeloproliferative Neoplasms
Myeloproliferative neoplasms are frequently driven by mutations that lead to the constitutive activation of the Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway. A common mutation is JAK2 V617F, which results in the constant activation of downstream signaling pathways, promoting cell proliferation and survival.[1][2][3] JAK inhibitors, such as ruxolitinib, target this dysregulated pathway.
References
- 1. Efficacy and safety of fedratinib in patients with myelofibrosis previously treated with ruxolitinib (FREEDOM2): results from a multicentre, open-label, randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. COMFORT-I and -II trials: Post hoc analysis [mpn-hub.com]
A Preclinical Head-to-Head: Ruxolitinib vs. Fedratinib in Myeloproliferative Neoplasm Models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), the Janus kinase (JAK) inhibitors Ruxolitinib and Fedratinib stand out as critical therapeutic agents. Both drugs have demonstrated efficacy in clinical settings, but a nuanced understanding of their preclinical performance is essential for ongoing research and the development of next-generation therapies. This guide provides an objective comparison of Ruxolitinib and Fedratinib in preclinical models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Executive Summary
Ruxolitinib, a potent inhibitor of JAK1 and JAK2, was the first JAK inhibitor to receive FDA approval for the treatment of intermediate or high-risk myelofibrosis.[1] Fedratinib, a selective JAK2 inhibitor with additional activity against FLT3 and BRD4, has also been approved and has shown efficacy in both treatment-naïve patients and those with resistance or intolerance to Ruxolitinib.[2][3] Preclinical studies have been instrumental in elucidating their distinct kinase inhibition profiles, their efficacy in various cellular and animal models, and their differential effects in the context of Ruxolitinib resistance.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the inhibitory activities and cellular effects of Ruxolitinib and Fedratinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase | Ruxolitinib | Fedratinib | Reference(s) |
| JAK1 | 3.3 | Less potent than on JAK2 | [1] |
| JAK2 | 2.8 | 3 | [1][3] |
| JAK3 | 428 | Less potent than on JAK2 | [1] |
| TYK2 | 19 | Less potent than on JAK2 | [1] |
| FLT3 | - | 15 | [3] |
| BRD4 | - | 164 | [3] |
Table 2: Cellular Activity in JAK2V617F-Expressing Cell Lines
| Cell Line | Assay | Metric | Ruxolitinib | Fedratinib | Reference(s) |
| BaF3-JAK2V617F (Ruxolitinib-sensitive) | Proliferation | IC50 (nM) | 120 | 1552 | [4] |
| BaF3-JAK2V617F (Ruxolitinib-resistant) | Proliferation | IC50 (nM) | >4000 | 650 | [4] |
| BaF3-JAK2V617F (Ruxolitinib-resistant) | STAT5 Phosphorylation | Inhibition at 2µM | Maintained | Inhibited | [4] |
Signaling Pathways and Mechanisms of Action
Ruxolitinib and Fedratinib both exert their therapeutic effects by targeting the dysregulated JAK/STAT signaling pathway, a central driver of MPNs.[5][6] However, their distinct kinase selectivity profiles lead to differences in their molecular interactions and downstream effects.
As depicted in Figure 1, both drugs inhibit JAK-mediated phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, which in turn downregulates the transcription of genes involved in cell proliferation and inflammation. Ruxolitinib inhibits both JAK1 and JAK2, while Fedratinib is more selective for JAK2.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments used to compare Ruxolitinib and Fedratinib.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: BaF3-JAK2V617F cells are seeded into 96-well opaque-walled plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with a serial dilution of Ruxolitinib, Fedratinib, or a vehicle control (DMSO) and incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: The plate is equilibrated to room temperature for 30 minutes. An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blotting for Phosphorylated STAT5 (pSTAT5)
This technique is used to detect the levels of phosphorylated STAT5, a key downstream effector of JAK2 signaling, to assess the inhibitory activity of the compounds.
Methodology:
-
Cell Treatment and Lysis: BaF3-JAK2V617F cells are treated with Ruxolitinib, Fedratinib, or vehicle for 4 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in TBST and then incubated overnight at 4°C with a primary antibody specific for pSTAT5 (Tyr694). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is then stripped and re-probed for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vitro Kinase Inhibition Assay (LanthaScreen®)
This TR-FRET assay measures the binding affinity of inhibitors to the kinase of interest.
Methodology:
-
Reagent Preparation: Prepare a 2X solution of the JAK2 kinase and a Europium-labeled anti-tag antibody in kinase buffer. Prepare a 4X solution of the fluorescently labeled ATP-competitive tracer. Prepare a 4X serial dilution of Ruxolitinib and Fedratinib.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the inhibitor dilutions, followed by 5 µL of the kinase/antibody mixture.
-
Reaction Initiation: Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubation and Measurement: Incubate the plate for 1 hour at room temperature, protected from light. Read the TR-FRET signal on a plate reader. The IC50 values are determined from the inhibitor concentration-dependent decrease in the FRET signal.
In Vivo Murine Model of Myelofibrosis
Animal models are crucial for evaluating the in vivo efficacy and safety of drug candidates.
Methodology:
-
Model Establishment: BALB/c mice are lethally irradiated and then transplanted with bone marrow cells transduced with a retrovirus expressing human JAK2V617F. This induces a myeloproliferative neoplasm that recapitulates key features of human myelofibrosis, including splenomegaly and bone marrow fibrosis.
-
Drug Administration: Once the disease is established (typically 4-6 weeks post-transplantation), mice are randomized to receive daily oral doses of Ruxolitinib, Fedratinib, or a vehicle control.
-
Efficacy Assessment: Spleen size and body weight are monitored regularly. At the end of the study, blood is collected for complete blood counts, and spleens and femurs are harvested for histological analysis of fibrosis and hematopoietic cell infiltration.
-
Pharmacodynamic Analysis: The phosphorylation status of STAT5 in spleen or bone marrow cells can be assessed by flow cytometry or western blotting to confirm target engagement.
Discussion and Conclusion
Preclinical models provide a critical platform for dissecting the similarities and differences between Ruxolitinib and Fedratinib. The data consistently demonstrate that both are potent inhibitors of the JAK/STAT pathway. Ruxolitinib's dual inhibition of JAK1 and JAK2 may contribute to its broad efficacy in reducing both myeloproliferation and inflammatory symptoms.[1]
Fedratinib's selectivity for JAK2, along with its activity against FLT3 and BRD4, may offer advantages in specific patient populations.[2][3] Notably, preclinical studies in Ruxolitinib-resistant cell lines have shown that Fedratinib can overcome resistance by effectively inhibiting STAT5 phosphorylation, providing a strong rationale for its use in the second-line setting.[4]
The experimental protocols outlined in this guide serve as a foundation for researchers to conduct their own comparative studies. By adhering to standardized methodologies, the scientific community can continue to build a comprehensive understanding of these important therapeutic agents and pave the way for the development of even more effective treatments for myeloproliferative neoplasms.
References
- 1. JAK2 Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ba/F3-EPOR-JAK2-V617F-Cell-Line - Kyinno Bio [kyinno.com]
- 6. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of INCB18424: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of INCB18424 (Ruxolitinib), a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). We will explore established experimental approaches, compare INCB18424 with alternative JAK inhibitors, and provide detailed protocols to facilitate the replication of these pivotal experiments.
Introduction to INCB18424 and the JAK-STAT Pathway
INCB18424, also known as Ruxolitinib, is a small molecule inhibitor that selectively targets the ATP-binding site of JAK1 and JAK2.[1][2] These non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which plays a central role in mediating cellular responses to a wide array of cytokines and growth factors.[3][4] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[5]
Upon cytokine binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.[3] INCB18424 exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5.[5][6]
Methods for Validating Target Engagement
Confirming that a drug binds to its intended target within a complex cellular environment is a critical step in drug development. For INCB18424, two primary methods are widely employed to validate its engagement with JAK1 and JAK2:
-
Western Blotting for Phosphorylated STATs: This indirect method assesses the functional consequence of JAK inhibition. By measuring the levels of phosphorylated STAT3 (p-STAT3) or STAT5 (p-STAT5), researchers can determine the dose-dependent inhibitory effect of INCB18424 on the JAK-STAT pathway.[6][7]
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay provides direct evidence of target engagement. It is based on the principle that the binding of a ligand, such as INCB18424, stabilizes the target protein (JAK1/JAK2), leading to an increase in its thermal stability.[8][9]
Comparison with Alternative JAK Inhibitors
Several other JAK inhibitors with varying selectivity profiles are available for research and clinical use. This guide will compare INCB18424 with three alternatives: Fedratinib, Momelotinib, and Baricitinib.
| Inhibitor | Primary Targets | Reported Cellular IC50 (p-STAT inhibition) | Key Features |
| INCB18424 (Ruxolitinib) | JAK1, JAK2[1][2] | ~14 nM (p-STAT5 in SET2 cells)[10] | Potent and selective JAK1/2 inhibitor. |
| Fedratinib | JAK2 > JAK1, FLT3[11][12] | ~672 nM (p-STAT5 in SET2 cells)[10] | Selective JAK2 inhibitor.[13][14] |
| Momelotinib | JAK1, JAK2, ACVR1[15][16] | ~205 nM (p-STAT5 in SET2 cells)[10] | Dual JAK1/2 and ACVR1 inhibitor. |
| Baricitinib | JAK1, JAK2[1][17] | Varies by cell type and cytokine stimulation.[18][19] | Potent JAK1/2 inhibitor.[17] |
Experimental Protocols
Western Blot for Phospho-STAT3 (p-STAT3)
This protocol describes the detection of p-STAT3 inhibition in a cellular context following treatment with a JAK inhibitor.
Materials:
-
Cell line with an active JAK-STAT pathway (e.g., HEL, Ba/F3-EpoR-JAK2V617F)[6]
-
JAK inhibitor (INCB18424 or alternative)
-
Cytokine for stimulation (e.g., IL-6, if necessary for the cell line)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. If necessary, starve cells in serum-free medium to reduce basal STAT3 phosphorylation. Treat cells with a dose range of the JAK inhibitor or vehicle control for a predetermined time (e.g., 1-4 hours). If required, stimulate cells with a cytokine (e.g., IL-6) for the final 15-30 minutes of incubation.[15][20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against p-STAT3 overnight at 4°C.[7] Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[20]
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control.[21]
Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the procedure for performing an isothermal dose-response CETSA to confirm direct target engagement.
Materials:
-
Cell line of interest
-
JAK inhibitor (INCB18424 or alternative)
-
PBS with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Lysis method (e.g., freeze-thaw cycles, lysis buffer)
-
Centrifuge
-
Western blot materials (as described above)
Procedure:
-
Cell Treatment: Treat cultured cells with a range of inhibitor concentrations or a vehicle control for a specific duration (e.g., 1 hour).[22]
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a specific temperature (determined empirically, e.g., 48-55°C) for 3-5 minutes, followed by cooling at room temperature for a few minutes.[8][23]
-
Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.[8]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[23]
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins and analyze the levels of the target protein (JAK1 or JAK2) by Western blotting.[8][9]
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB18424.
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beyond Ruxolitinib: Fedratinib and Other Emergent Treatment Options for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An evaluation of fedratinib for adult patients with newly diagnosed and previously treated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. Results - Clinical Review Report: Baricitinib (Olumiant) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. annualreviews.org [annualreviews.org]
Ruxolitinib's Reach: A Comparative Guide to its Cross-Reactivity with Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
Ruxolitinib, a potent inhibitor of Janus kinases (JAKs), has become a cornerstone in the treatment of myeloproliferative neoplasms. Its primary targets, JAK1 and JAK2, are critical mediators of cytokine and growth factor signaling, playing a central role in hematopoiesis and immune function.[1] However, the therapeutic efficacy and safety profile of any kinase inhibitor are intrinsically linked to its selectivity. This guide provides an objective comparison of Ruxolitinib's cross-reactivity with other tyrosine kinases, supported by quantitative data and detailed experimental protocols to aid in the comprehensive evaluation of its off-target effects.
Quantitative Analysis of Ruxolitinib's Kinase Selectivity
Ruxolitinib exhibits high potency against its intended targets, JAK1 and JAK2, with inhibitory constants in the low nanomolar range. While demonstrating a degree of selectivity, it also interacts with other kinases, which can lead to both therapeutic benefits and adverse effects. The following table summarizes the inhibitory activity of Ruxolitinib against a panel of tyrosine and serine/threonine kinases, providing a comparative overview of its selectivity profile.
| Kinase Target | Kinase Family | Parameter | Value (nM) | Notes |
| JAK2 | Tyrosine Kinase | Kd | 0.0 | Primary Target |
| JAK1 | Tyrosine Kinase | Kd | 3.4 | Primary Target |
| TYK2 | Tyrosine Kinase | Kd | 0.9 | Moderate off-target activity |
| JAK3 | Tyrosine Kinase | Kd | 2.0 | Lower off-target activity |
| ROCK2 | Serine/Threonine Kinase | Kd | 52.0 | Significant off-target activity |
| ROCK1 | Serine/Threonine Kinase | Kd | 60.0 | Significant off-target activity |
| MAP3K2 | Serine/Threonine Kinase | Kd | 41.0 | Off-target activity |
| CAMK2A | Serine/Threonine Kinase | Kd | 46.0 | Off-target activity |
| DCAMKL1 | Serine/Threonine Kinase | Kd | 68.0 | Off-target activity |
| DAPK1 | Serine/Threonine Kinase | Kd | 72.0 | Off-target activity |
| DAPK3 | Serine/Threonine Kinase | Kd | 89.0 | Off-target activity |
| CAMK2D | Serine/Threonine Kinase | Kd | 90.0 | Off-target activity |
| LRRK2 (G2019S) | Serine/Threonine Kinase | Kd | 90.0 | Off-target activity |
| DAPK2 | Serine/Threonine Kinase | Kd | 97.0 | Off-target activity |
| GAK | Serine/Threonine Kinase | Kd | 99.0 | Off-target activity |
Data derived from the DiscoveRx KINOMEscan® screen of 72 inhibitors against 456 human kinases.[2] Kd represents the dissociation constant, a measure of binding affinity.
Signaling Pathways: On-Target and Off-Target Effects
Ruxolitinib's primary mechanism of action is the inhibition of the JAK-STAT signaling pathway.[3] However, its off-target activities can influence other critical cellular pathways, such as the MAPK and PI3K/AKT signaling cascades.
References
A Comparative Guide to INCB18424 (Ruxolitinib) Combination Therapy with PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of INCB18424 (Ruxolitinib), a potent JAK1/2 inhibitor, in combination with various Phosphoinositide 3-kinase (PI3K) inhibitors. The rationale for this combination therapy stems from the frequent interplay between the JAK/STAT and PI3K/AKT/mTOR signaling pathways in various malignancies. Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs) and various lymphomas, while the PI3K pathway is a critical downstream effector that can mediate resistance to JAK inhibition.[1][2] By co-targeting these pathways, it is hypothesized that a more potent and durable anti-tumor response can be achieved.
This guide summarizes key quantitative data from in vitro and in vivo preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Ruxolitinib in combination with different PI3K inhibitors across various cancer cell lines and animal models.
In Vitro Efficacy of Ruxolitinib and PI3K Inhibitor Combinations
| Cell Line | Cancer Type | PI3K Inhibitor | Ruxolitinib IC50 (µM) | PI3K Inhibitor IC50 (µM) | Combination Index (CI) | Key Findings |
| Ba/F3-JAK2V617F | Myeloproliferative Neoplasm | Buparlisib (BKM120) | Not specified | ~1.1 | Not specified | Synergistic inhibition of proliferation.[3] |
| SET2 | Myeloproliferative Neoplasm | Buparlisib (BKM120) | Not specified | ~1.0 | 0.45 | Synergistic inhibition of proliferation.[3] |
| Ba/F3 TpoR JAK2 V617F | Myeloproliferative Neoplasm | GDC0941 | Not specified | Not specified | < 0.5 | Strong synergy in inhibiting cell growth.[4] |
| UKE-1 | Myeloproliferative Neoplasm | Roginolisib (IOA-244) | 0.45 ± 0.02 | >10 | 0.23 - 0.53 | Significant synergistic inhibition of cell growth. |
Combination Index (CI) was determined by the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6][7]
In Vivo Efficacy of Ruxolitinib and PI3K Inhibitor Combinations
| Animal Model | Cancer Type | PI3K Inhibitor | Treatment | Key Findings |
| Ba/F3 TpoR JAK2 V617F xenograft mice | Myeloproliferative Neoplasm | GDC0941 | Ruxolitinib + GDC0941 | Drastic reduction in spleen weight compared to single agents.[4] |
| JAK2V617F-expressing cell line murine model | Myeloproliferative Neoplasm | Parsaclisib | Ruxolitinib + Parsaclisib | Reduced circulating tumor cells and spleen weight compared to single agents.[8] |
Signaling Pathways and Experimental Workflow
JAK/STAT and PI3K/AKT/mTOR Signaling Pathways
The following diagram illustrates the interconnectedness of the JAK/STAT and PI3K/AKT/mTOR signaling pathways and the rationale for their dual inhibition. Ruxolitinib targets JAK1 and JAK2, while various PI3K inhibitors target different isoforms of the PI3K catalytic subunit.
Caption: Dual inhibition of JAK/STAT and PI3K/AKT/mTOR pathways.
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines a typical workflow for evaluating the synergistic effects of Ruxolitinib and PI3K inhibitors in vitro.
Caption: A typical in vitro experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of Ruxolitinib, the PI3K inhibitor, or the combination of both for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination index (CI) using the Chou-Talalay method to assess synergy.[5][6][7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of Ruxolitinib, the PI3K inhibitor, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, and a loading control like β-actin) overnight at 4°C.[9][10][11][12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously or intravenously inject cancer cells (e.g., Ba/F3 TpoR JAK2 V617F) into immunodeficient mice (e.g., nude or SCID mice).[4]
-
Tumor Growth: Allow tumors to establish to a palpable size.
-
Treatment: Randomize mice into treatment groups: vehicle control, Ruxolitinib alone, PI3K inhibitor alone, and the combination. Administer drugs orally or via intraperitoneal injection according to the desired schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting). For survival studies, monitor mice until they meet a predetermined endpoint. Spleen weight is a key endpoint in myelofibrosis models.[4][14]
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Ruxolitinib-based combinations in the treatment of myelofibrosis: worth looking forward to - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 study of add-on parsaclisib for patients with myelofibrosis and suboptimal response to ruxolitinib: final results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Ruxolitinib's Synergistic Potential with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK) 1 and 2, has demonstrated significant promise in enhancing the efficacy of traditional chemotherapy agents across a range of cancers. This guide provides a comparative analysis of the synergistic effects of Ruxolitinib in combination with various chemotherapy drugs, supported by experimental data, detailed methodologies, and signaling pathway diagrams to facilitate further research and drug development.
Quantitative Analysis of Synergistic Effects
The combination of Ruxolitinib with different chemotherapy agents has been evaluated in various cancer models. The following tables summarize the key quantitative data from these studies, including the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value less than 1 indicates synergy.
Table 1: In Vitro Synergistic Effects of Ruxolitinib with Chemotherapy Agents in Ovarian Cancer Cell Lines [1]
| Chemotherapy Agent | Cell Line | IC50 of Chemo Agent Alone (nM) | IC50 of Chemo Agent with Ruxolitinib (nM) | Fold Reduction in IC50 | Combination Index (CI) at ED50 | Interpretation |
| Paclitaxel | OVCAR-8 | 15.3 | 5.56 | 2.75 | 1.01 | Additive to Slight Synergy |
| MDAH2774 | 8.9 | 3.08 | 2.89 | 0.96 | Synergy | |
| Carboplatin | OVCAR-8 | 18,500 | 10,756 | 1.72 | 1.06 | Additive |
| MDAH2774 | 24,300 | 12,526 | 1.94 | 1.24 | Antagonism | |
| Cisplatin | OVCAR-8 | 2,100 | 833 | 2.52 | 0.85 | Synergy |
| MDAH2774 | 2,900 | 1,250 | 2.32 | 1.08 | Additive | |
| Doxorubicin | OVCAR-8 | 120 | 54.5 | 2.20 | 1.38 | Antagonism |
| MDAH2774 | 95 | 59.7 | 1.59 | 1.30 | Antagonism | |
| Topotecan | OVCAR-8 | 28 | 18.2 | 1.54 | 1.26 | Antagonism |
| MDAH2774 | 21 | 9.1 | 2.31 | 1.15 | Antagonism |
Table 2: In Vivo Tumor Growth Inhibition with Ruxolitinib and Paclitaxel in an Ovarian Cancer Mouse Model [1][2]
| Treatment Group | Average Tumor Weight (g) | % Tumor Growth Inhibition vs. Control |
| Vehicle Control | 1.724 | - |
| Ruxolitinib Alone | 1.276 | 26% |
| Paclitaxel Alone | 0.348 | 80% |
| Ruxolitinib + Paclitaxel | 0.142 | 92% |
Table 3: Enhanced Apoptosis with Ruxolitinib and Paclitaxel in Ovarian Cancer Cells [1][2]
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| OVCAR-8 | Control | ~5% |
| Ruxolitinib (30µM) | ~10% | |
| Paclitaxel (10nM) | 23.48% | |
| Ruxolitinib + Paclitaxel | 51.33% | |
| MDAH2774 | Control | ~2% |
| Ruxolitinib (30µM) | ~5% | |
| Paclitaxel (10nM) | 6.91% | |
| Ruxolitinib + Paclitaxel | 23.92% |
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between Ruxolitinib and chemotherapy agents, particularly paclitaxel, is primarily attributed to the inhibition of the JAK/STAT3 signaling pathway.[1][2][3] Constitutive activation of STAT3 is a known mechanism of chemoresistance in several cancers, including ovarian cancer. Ruxolitinib blocks this pro-survival pathway, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. One of the key downstream effects of this combined treatment is the significant reduction of the anti-apoptotic protein MCL-1.[2][4]
Caption: Ruxolitinib inhibits the JAK/STAT3 pathway, reducing MCL-1 and enhancing chemotherapy-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for key experiments cited in this guide.
Cell Viability Assay
-
Cell Plating: Ovarian cancer cells (OVCAR-8, MDAH2774, SKOV3) were seeded in 96-well plates at a density of 4,000-7,000 cells per well in their respective culture media supplemented with 10% FBS and 1% penicillin/streptomycin.[1]
-
Drug Treatment: After 24 hours, cells were treated with various concentrations of Ruxolitinib, a chemotherapy agent, or a combination of both.[1] A fixed molar ratio was maintained for combination treatments.
-
Incubation: Cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Viability Assessment: Cell viability was determined using the MTS assay according to the manufacturer's protocol. The absorbance was measured at 490 nm.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using the Chou-Talalay method. The Combination Index (CI) was also determined using this method to assess synergy (CI<1), additivity (CI=1), or antagonism (CI>1).[1]
Caption: Workflow for determining cell viability and synergistic effects of drug combinations.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Ovarian cancer cells were treated with Ruxolitinib, paclitaxel, or the combination for 48 hours.[1][2]
-
Cell Harvesting: Both floating and attached cells were collected, washed with cold PBS.[1]
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.[1]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis).[1]
Western Blot Analysis
-
Cell Lysis: Cells treated with the indicated drugs for 24 hours were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.[1]
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-STAT3, STAT3, MCL-1, cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or actin).[1][2]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using a chemiluminescent substrate.[1]
In Vivo Tumor Model
-
Cell Implantation: OVCAR-8-ip-Luc cells, which are luciferase-expressing human ovarian cancer cells, were injected intraperitoneally into immunodeficient mice.[1][2]
-
Treatment: One week after cell inoculation, mice were randomized into four groups: vehicle control, Ruxolitinib alone (administered in chow), paclitaxel alone (intraperitoneal injection), and the combination of Ruxolitinib and paclitaxel.[1][2]
-
Monitoring: Tumor growth was monitored, and mice were euthanized after a defined period (e.g., four weeks).[1][2]
-
Outcome Assessment: Tumors were excised and weighed, and ascites volume was measured. Tumor lysates were also analyzed by Western blot for molecular changes.[1][2]
Conclusion and Future Directions
The preclinical data strongly support the synergistic interaction between Ruxolitinib and various chemotherapy agents, most notably paclitaxel in ovarian cancer. The inhibition of the JAK/STAT3 pathway by Ruxolitinib appears to be a key mechanism for overcoming chemoresistance. These findings provide a solid rationale for the ongoing and future clinical trials evaluating these combination therapies in various solid tumors and hematological malignancies.[5][6][7][8] Further research is warranted to explore the full potential of Ruxolitinib as a chemosensitizing agent and to identify predictive biomarkers for patient response to these combination treatments.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Facebook [cancer.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. A Phase 2 Study of Ruxolitinib With Chemotherapy in Children With Acute Lymphoblastic Leukemia [clinicaltrials.stanford.edu]
- 8. Facebook [cancer.gov]
Reproducibility of INCB18424 (Ruxolitinib) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published research findings on INCB18424, commercially known as Ruxolitinib. The data presented herein is collated from pivotal preclinical and clinical studies to offer an objective analysis of the compound's performance and the reproducibility of its therapeutic effects.
Preclinical Research Findings
Ruxolitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2, enzymes that play a crucial role in the signaling pathways of cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is a key driver in myeloproliferative neoplasms (MPNs).
In Vitro Kinase Inhibition
Multiple studies have consistently demonstrated Ruxolitinib's potent inhibition of JAK1 and JAK2. The half-maximal inhibitory concentrations (IC50) are remarkably consistent across different reports, highlighting the reproducibility of its fundamental mechanism of action.
| Kinase | Reported IC50 Values (nM) | Reference |
| JAK1 | 3.3 ± 1.2 | [1] |
| 2.7 | [2] | |
| JAK2 | 2.8 ± 1.2 | [1] |
| 4.5 | [2] | |
| JAK3 | 428 | [3] |
| 322 | [2] | |
| TYK2 | 19 | [3] |
Cellular Proliferation Assays
The inhibitory effect of Ruxolitinib on the proliferation of cells dependent on JAK2V617F, a common mutation in MPNs, has been consistently reported.
| Cell Line/Progenitors | Reported IC50/EC50 Values (nM) | Reference |
| Ba/F3-JAK2V617F | 127 | [1] |
| HEL (JAK2V617F positive) | 186 | [4] |
| Erythroid progenitors (PV patients) | 67 | [1] |
Clinical Research Findings
The clinical development of Ruxolitinib has been anchored by two pivotal Phase 3 trials, COMFORT-I and COMFORT-II. The findings from these studies have been widely reproduced and confirmed in subsequent clinical trials and real-world settings.
COMFORT-I and COMFORT-II Trial Results
These randomized controlled trials demonstrated the efficacy of Ruxolitinib in treating myelofibrosis. The primary endpoints focused on the reduction in spleen volume and improvement in myelofibrosis-related symptoms.
| Endpoint | COMFORT-I (Ruxolitinib vs. Placebo) | COMFORT-II (Ruxolitinib vs. Best Available Therapy) | Reference |
| Patients with ≥35% Spleen Volume Reduction at 24 weeks | 41.9% vs. 0.7% | 28.5% vs. 0% | [5][6] |
| Patients with ≥50% Improvement in Total Symptom Score (TSS) at 24 weeks | 45.9% vs. 5.3% | N/A (Different symptom assessment tool used) | [5] |
Durability of Response and Overall Survival
Long-term follow-up from the COMFORT studies has consistently shown the durability of spleen volume reduction and an overall survival benefit for patients treated with Ruxolitinib.
| Outcome | COMFORT-I (5-year follow-up) | COMFORT-II (5-year follow-up) | Reference |
| Median Duration of Spleen Response | 168.3 weeks | Not reached at 5 years | [7][8] |
| Overall Survival Hazard Ratio (vs. control) | 0.69 (95% CI, 0.50-0.96) | 0.67 (95% CI, 0.44-1.02) | [7][8] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ruxolitinib against JAK family kinases.
-
Methodology: Recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2) are incubated with a peptide substrate and ATP in the presence of varying concentrations of Ruxolitinib. The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays. The IC50 value is calculated from the dose-response curve.[9]
Cell-Based Proliferation Assay (General Protocol)
-
Objective: To assess the effect of Ruxolitinib on the proliferation of JAK-dependent cell lines.
-
Methodology: A cell line with constitutive JAK2 activation (e.g., Ba/F3 cells expressing JAK2V617F) is cultured in the presence of serial dilutions of Ruxolitinib. Cell viability is measured after a set incubation period (e.g., 48-72 hours) using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively. The IC50 value is determined from the resulting dose-response curve.[8][10]
Myelofibrosis Mouse Model (General Protocol)
-
Objective: To evaluate the in vivo efficacy of Ruxolitinib in a disease-relevant animal model.
-
Methodology: Immunocompromised mice are transplanted with cells that induce a myelofibrosis-like phenotype (e.g., Ba/F3-JAK2V617F cells or primary cells from myelofibrosis patients). Once the disease is established, mice are treated with Ruxolitinib or a vehicle control. Efficacy is assessed by monitoring spleen size, body weight, hematological parameters, and overall survival.[1][11]
Clinical Trial Spleen Volume Measurement
-
Objective: To quantify changes in spleen volume as a primary efficacy endpoint in clinical trials.
-
Methodology: Spleen volume is measured at baseline and subsequent time points using magnetic resonance imaging (MRI) or computed tomography (CT). The volume is calculated from a series of cross-sectional images using a summation of areas method. A standardized protocol is crucial to ensure consistency and minimize variability.[12]
Myelofibrosis Symptom Assessment
-
Objective: To assess the impact of treatment on patient-reported symptoms.
-
Methodology: The Myelofibrosis Symptom Assessment Form (MFSAF) is a validated questionnaire where patients rate the severity of their symptoms (e.g., fatigue, night sweats, itching, abdominal discomfort) on a scale of 0 to 10. The Total Symptom Score (TSS) is the sum of the scores for individual symptoms.[7]
Visualizations
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: Ruxolitinib research and development workflow.
References
- 1. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Myelofibrosis symptom assessment form total symptom score version 4.0: measurement properties from the MOMENTUM phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Myelofibrosis Symptom Assessment Form (MFSAF): An Evidence-based Brief Inventory to Measure Quality of Life and Symptomatic Response to Treatment in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the accuracy of MRI spleen and liver volume measurements: a phase III Gaucher disease clinical trial setting as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
Ruxolitinib: A Comprehensive Guide for JAK2 Target Validation
For researchers, scientists, and drug development professionals, establishing the validity of a therapeutic target is a critical first step. This guide provides a detailed comparison of Ruxolitinib as a tool compound for the validation of Janus Kinase 2 (JAK2), a key protein involved in cellular signaling. We will explore its performance against other JAK2 inhibitors and provide supporting experimental data and protocols to aid in your research.
Ruxolitinib is a potent and selective inhibitor of both JAK1 and JAK2 kinases.[1][2] Its primary mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] This disruption of the JAK-STAT signaling pathway is crucial in mitigating the effects of diseases driven by overactive JAK signaling, such as myeloproliferative neoplasms (MPNs).[1][5]
Comparative Analysis of JAK2 Inhibitors
To effectively validate JAK2 as a therapeutic target, it is essential to compare the activity of Ruxolitinib with other available tool compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ruxolitinib and other notable JAK2 inhibitors against the JAK family of kinases. Lower IC50 values indicate greater potency.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Other Notable Targets (IC50, nM) |
| Ruxolitinib | 3.3[2] | 2.8[2] | 428[6] | 19[6] | |
| Fedratinib | ~105[1] | 3[1] | >1000[1] | ~399[1] | FLT3 (15)[7][8] |
| Pacritinib | 1280[9] | 23[9] | 520[9] | 50[9] | FLT3 (22)[9] |
| Momelotinib | <100[10] | <100[10] | <100[10] | - | ACVR1[11][12] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and experimental procedures, we provide the following diagrams created using the DOT language.
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
Objective: To determine the IC50 value of a test compound against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., Ulight™-JAK-1tide)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., Ruxolitinib) and DMSO for dilution
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the test compound dilutions or vehicle control (DMSO) to the assay plate.
-
Add the JAK2 enzyme and peptide substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the europium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based Western Blot for STAT3 Phosphorylation
Objective: To assess the inhibition of JAK2-mediated STAT3 phosphorylation in a cellular context.
Materials:
-
Human cell line expressing JAK2 (e.g., HEL 92.1.7, Ba/F3-JAK2V617F)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-6 or EPO)
-
Test compound (e.g., Ruxolitinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated STAT3 signal to total STAT3 and a loading control (e.g., GAPDH).
In Vivo Efficacy in a JAK2V617F Mouse Model of Myeloproliferative Neoplasm
Objective: To evaluate the in vivo efficacy of a JAK2 inhibitor in a disease-relevant animal model.[4][13]
Materials:
-
JAK2V617F knock-in or bone marrow transplant mouse model of MPN.[13][14]
-
Test compound (e.g., Ruxolitinib) formulated for oral gavage or other appropriate route of administration.
-
Vehicle control.
-
Equipment for animal handling, dosing, and monitoring.
-
Complete blood count (CBC) analyzer.
-
Calipers for spleen measurement.
Procedure:
-
Establish cohorts of mice with confirmed MPN phenotype (e.g., elevated hematocrit, leukocytosis, splenomegaly).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle daily for a predetermined period (e.g., 2-4 weeks).
-
Monitor animal health, body weight, and any signs of toxicity throughout the study.
-
Collect peripheral blood samples at baseline and at specified time points for CBC analysis.
-
At the end of the study, euthanize the animals and measure spleen weight and volume.
-
Analyze the data to determine the effect of the treatment on hematological parameters, spleen size, and overall survival.
Conclusion
Ruxolitinib serves as a robust and well-characterized tool compound for the validation of JAK2 as a therapeutic target. Its high potency and selectivity for JAK1 and JAK2, coupled with extensive preclinical and clinical data, provide a solid foundation for target validation studies. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively design and execute experiments to investigate the role of JAK2 in various disease contexts and evaluate the potential of novel therapeutic interventions targeting this critical signaling pathway.
References
- 1. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models of myeloproliferative neoplasms for pre-clinical testing of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyagen.com [cyagen.com]
A Meta-Analysis of Ruxolitinib Clinical Trials: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of Ruxolitinib clinical trial data, designed for researchers, scientists, and drug development professionals. Ruxolitinib, a potent and selective inhibitor of Janus Kinase (JAK) 1 and JAK2, has become a cornerstone in the treatment of several myeloproliferative neoplasms and related conditions.[1][2] Its mechanism of action involves the targeted disruption of the JAK-STAT signaling pathway, which is frequently dysregulated in these diseases, leading to uncontrolled cell proliferation and inflammation.[1][3][4]
This document synthesizes efficacy and safety data from key meta-analyses and pivotal trials in Myelofibrosis (MF), Polycythemia Vera (PV), and steroid-refractory Graft-versus-Host Disease (GVHD), presenting a comparative overview against placebo or Best Available Therapy (BAT).
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into changes in gene expression.[3] This pathway regulates essential cellular processes, including hematopoiesis, immune response, proliferation, and differentiation.[3][5] In conditions like myelofibrosis, aberrant activation of this pathway drives the disease's pathology.[1][3]
Ruxolitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 and JAK2.[3][4] This action prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking their translocation to the nucleus and inhibiting the transcription of genes involved in inflammation and myeloproliferation.[3][5]
Clinical Efficacy: A Meta-Analysis
Myelofibrosis (MF)
Ruxolitinib was first approved for patients with intermediate or high-risk myelofibrosis based on the COMFORT trials.[2] These studies demonstrated significant efficacy in reducing spleen volume and alleviating disease-related symptoms compared to both placebo and the best available therapy.[6]
Table 1: Efficacy of Ruxolitinib in Myelofibrosis (COMFORT-I & COMFORT-II Trials)
| Endpoint | Ruxolitinib | Control (Placebo/BAT) | Odds Ratio (OR) [95% CI] | p-value | Citation(s) |
|---|---|---|---|---|---|
| ≥35% Spleen Volume Reduction at 24 Weeks | 41.9% | 0.7% (Placebo) | 134.4 [18.0, 1004.9] | <0.001 | [6][7] |
| ≥35% Spleen Volume Reduction at 48 Weeks | 28.0% | 0% (BAT) | 56.20 [3.40, 928.67] | <0.001 | [6][8] |
| ≥50% Symptom Score (TSS) Reduction at 24 Weeks | 45.9% | 5.3% (Placebo) | 15.3 [6.9, 33.7] | <0.001 | [7] |
| Overall Survival (vs. Placebo) | HR: 0.50 | - | [0.25, 0.98] | 0.04 |[7] |
CI: Confidence Interval, BAT: Best Available Therapy, TSS: Total Symptom Score, HR: Hazard Ratio.
Polycythemia Vera (PV)
For patients with polycythemia vera who are resistant or intolerant to hydroxyurea, Ruxolitinib has shown superiority over Best Available Therapy (BAT).[1][9] A meta-analysis of six studies involving 1061 patients confirmed its efficacy in achieving hematocrit control and improving symptoms.[9]
Table 2: Efficacy of Ruxolitinib in Polycythemia Vera (Meta-Analysis Data)
| Endpoint | Ruxolitinib | Best Available Therapy (BAT) | Risk Ratio (RR) / Result | p-value | Citation(s) |
|---|---|---|---|---|---|
| Complete Response | Higher | Lower | RR 1.97 [1.03, 3.77] | 0.04 | [10] |
| Hematocrit Control | Higher | Lower | - | 0.015 | [9][11] |
| ≥50% MPN-SAF Score Reduction | Higher | Lower | RR 2.50 [1.29, 4.86] | 0.007 | [10] |
| Thrombotic Events | 3.09% per year | 5.51% per year | RR 0.56 (Not significant) | 0.098 |[12] |
MPN-SAF: Myeloproliferative Neoplasm Symptom Assessment Form.
Steroid-Refractory Graft-versus-Host Disease (GVHD)
Ruxolitinib is approved for treating steroid-refractory acute and chronic GVHD.[5][13] Meta-analyses show high overall response rates in both adult and pediatric populations, establishing it as a critical salvage therapy.[13][14][15]
Table 3: Efficacy of Ruxolitinib in Steroid-Refractory GVHD (Meta-Analysis Data)
| Endpoint | Acute GVHD (aGVHD) | Chronic GVHD (cGVHD) | Citation(s) |
|---|---|---|---|
| Overall Response Rate (ORR) - Adults | 74.9% | 73.1% | [15] |
| Overall Response Rate (ORR) - Children (<12 years) | 74% | 78% | [13][16] |
| Complete Response (CR) - Children (<12 years) | 56% | 11% | [13][16] |
| 1-Year Overall Survival (OS) - Adults | 57.5% | 80.3% |[15] |
Safety and Tolerability Profile
The most common adverse events associated with Ruxolitinib are hematological. A meta-analysis of trials in myeloproliferative neoplasms did not find an increased overall risk of infection, though an elevated risk of herpes zoster was noted.[6]
Table 4: Key Adverse Events with Ruxolitinib (Meta-Analysis Data)
| Adverse Event | Ruxolitinib vs. BAT (PV) | Note / Finding | Citation(s) |
|---|---|---|---|
| Anemia | RR 1.97 [1.15, 3.37] | A common, manageable side effect. | [10][11] |
| Thrombocytopenia | Not significantly different | Dose adjustments may be required. | [2][7] |
| Herpes Zoster Infection | RR 3.57 [1.27, 10.04] | Increased risk observed in PV patients. | [10][11] |
| Non-melanoma Skin Cancer | Increased Risk (p < 0.01) | Observed in PV patients on Ruxolitinib. | [9][11] |
| Infection (GVHD) | Pooled Rate: 15-24% | A key concern in the post-transplant setting. |[14] |
RR: Risk Ratio.
Experimental Protocols
Representative Clinical Trial Workflow (COMFORT Model)
The design of pivotal Ruxolitinib trials, such as COMFORT-I, provides a model for assessing JAK inhibitor efficacy. The workflow involves screening, randomization, treatment with dose adjustments, and long-term follow-up.
1. Patient Population:
-
Inclusion Criteria: Patients aged ≥18 years with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF. Palpable splenomegaly (≥5 cm below costal margin) and platelet counts ≥100×10⁹/L are also required.[7]
-
Exclusion Criteria: Peripheral blood blasts >10% or contraindications to the study drug.
2. Treatment Administration:
-
Patients are randomized 1:1 to receive oral Ruxolitinib or a matched placebo/BAT.[7]
-
The starting dose of Ruxolitinib is typically based on the patient's baseline platelet count (e.g., 15 mg or 20 mg twice daily for platelet counts of 100-200×10⁹/L or >200×10⁹/L, respectively).[7]
-
Doses are adjusted throughout the trial based on efficacy and toxicity assessments.[7]
3. Endpoint Assessment:
-
Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at 24 weeks, as assessed by MRI or CT scan.[7]
-
Secondary Endpoints: Include the duration of spleen response, change in symptom burden (measured by a validated tool like the Myelofibrosis Symptom Assessment Form), and overall survival.[7]
In Vitro Assay Protocol: STAT3 Phosphorylation Assay
This assay is fundamental for characterizing the mechanism of action of JAK inhibitors like Ruxolitinib. It measures the drug's ability to inhibit cytokine-induced STAT phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells or the TF-1 cell line) is cultured in appropriate media.[3]
-
Cells are serum-starved for 4-6 hours to minimize basal signaling activity.[3]
-
Cells are pre-treated for approximately 2 hours with a range of Ruxolitinib concentrations (e.g., 0-1000 nM) or a vehicle control (DMSO).[3]
2. Cytokine Stimulation:
-
Following pre-treatment, cells are stimulated for 15-30 minutes with a cytokine known to activate the JAK-STAT pathway, such as Interleukin-6 (IL-6) at 50 ng/mL, to induce STAT3 phosphorylation.[3]
3. Lysis and Detection:
-
Cells are lysed to extract cellular proteins.
-
The levels of phosphorylated STAT3 (p-STAT3) and total STAT3 are quantified using methods like Western Blotting or a sandwich ELISA.
4. Data Analysis:
-
The ratio of p-STAT3 to total STAT3 is calculated for each Ruxolitinib concentration.
-
The results are plotted as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration), which represents the potency of Ruxolitinib in inhibiting the target pathway.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Ten years of treatment with ruxolitinib for myelofibrosis: a review of safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 5. PathWhiz [pathbank.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of ruxolitinib vs best available therapy for polycythemia vera: An updated systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Efficacy and safety of ruxolitinib vs best available therapy for polycythemia vera: An updated systematic review and meta‐analysis | Semantic Scholar [semanticscholar.org]
- 12. Ruxolitinib for the prevention of thrombosis in polycythemia vera: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ruxolitinib for the treatment of acute and chronic graft-versus-host disease in children: a systematic review and individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Efficacy and safety of ruxolitinib for steroid-refractory graft-versus-host disease: Systematic review and meta-analysis of randomised and non-randomised studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ruxolitinib for the treatment of acute and chronic graft-versus-host disease in children: a systematic review and individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of INCB18424 (Ruxolitinib): A Guide for Laboratory and Clinical Settings
This document provides essential safety and logistical information for the proper disposal of INCB18424, also known as Ruxolitinib. The following procedures are designed to ensure the safety of personnel and minimize environmental impact, catering to researchers, scientists, and drug development professionals.
Disposal Procedures for INCB18424
The appropriate disposal method for INCB18424 depends on the setting. Unused medication from clinical use should be handled differently from waste generated in a laboratory setting.
Clinical and Household Disposal:
For patients and caregivers, it is crucial to handle and dispose of INCB18424 (marketed as Jakafi®) with care to prevent accidental exposure.
-
Do not dispose of in household trash or flush down the toilet [1][2][3].
-
Return unused medication : The recommended method of disposal for unused tablets is to return them to a local pharmacy or hospital[1][2]. Many communities offer medicine take-back programs[3].
-
Storage : Keep the medication in its original container, tightly closed, and out of reach of children and pets. Store at room temperature, away from excess heat and moisture[3][4][5].
-
Handling : Caregivers preparing doses should consider wearing gloves and avoid direct contact with the pills. Hands should be washed before and after administration. Pregnant or nursing women should not handle the medication[2].
Laboratory and Research Setting Disposal:
In a laboratory environment, INCB18424 waste must be managed as chemical waste, following institutional and local regulations.
-
Consult a Licensed Disposal Company : The primary recommendation is to contact a licensed professional waste disposal service to manage the disposal of INCB18424[6][7][8].
-
Incineration : The material may be burned in a chemical incinerator equipped with an afterburner and scrubber[6][7][9].
-
Waste Containers : Keep the compound in suitable, closed containers labeled for disposal[6][10].
-
Contaminated Materials : Dispose of contaminated packaging and materials as unused product[6].
Spill Management
In the event of a spill, the following steps should be taken to ensure safety and proper cleanup:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. A dust mask may be necessary to avoid inhalation[11].
-
Containment : Prevent further leakage or spillage if it is safe to do so[10]. Avoid letting the product enter drains[6][8].
-
Cleanup :
-
Decontamination : Wash the spill site after material pickup is complete[11].
Safety and Handling Precautions
While some sources suggest INCB18424 is not classified as a hazardous chemical, others emphasize that its toxicological properties have not been fully investigated[6][9]. Therefore, it is prudent to handle it with care.
-
Avoid Contact : Minimize contact with skin and eyes[6].
-
Personal Protective Equipment : Always use appropriate PPE when handling INCB18424[6][9].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of INCB18424.
References
- 1. mpnvoice.org.uk [mpnvoice.org.uk]
- 2. oncolink.org [oncolink.org]
- 3. Ruxolitinib | Cigna [cigna.com]
- 4. Ruxolitinib: MedlinePlus Drug Information [medlineplus.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. biocrick.com [biocrick.com]
- 11. symansis.com [symansis.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Incb 18424 (Ruxolitinib)
For Immediate Implementation by Laboratory Personnel
This guide provides critical, direct-to-action safety and logistical information for the handling and disposal of Incb 18424, also known as Ruxolitinib, a potent Janus kinase (JAK) inhibitor. Adherence to these protocols is mandatory to ensure a safe research environment and minimize exposure risk.
Personal Protective Equipment (PPE): A Comprehensive Strategy
A multi-layered PPE approach is essential when working with this compound, particularly in its powdered form. The primary routes of exposure are inhalation, dermal contact, and ingestion.
Minimum Required PPE:
| Body Part | Required PPE | Specifications |
| Respiratory | N95 Respirator or higher (e.g., PAPR) | Required when handling the powder outside of a containment device. |
| Hands | Double Gloving (Chemotherapy-rated gloves) | Inner glove should be tucked under the gown cuff, with the outer glove overlapping the cuff. Gloves must be changed regularly and immediately if contaminated. |
| Body | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a protective material is required. Cuffs should be tight-fitting. |
| Eyes | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect from dust and splashes. |
| Feet | Shoe Covers | To be worn in designated handling areas. |
Operational Plan: From Handling to Disposal
All procedures involving this compound powder must be conducted within a designated area equipped with appropriate engineering controls, such as a chemical fume hood or a biological safety cabinet.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Ruxolitinib in a cancer cell line.
1. Preparation of Ruxolitinib Stock Solution:
-
Inside a chemical fume hood, carefully weigh the desired amount of Ruxolitinib powder.
-
Dissolve the powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[1]
-
Aliquot the stock solution into smaller, clearly labeled cryovials for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
2. Cell Seeding:
-
Culture the chosen cancer cell line to approximately 80% confluency.
-
Trypsinize (for adherent cells) or resuspend (for suspension cells) and perform a cell count.
-
Seed the cells in a 96-well plate at an optimal density (typically 2,000-10,000 cells per well) in 100 µL of complete culture medium.[1]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).[1]
3. Ruxolitinib Treatment:
-
On the day of the experiment, prepare serial dilutions of the Ruxolitinib stock solution in complete culture medium to achieve the desired final concentrations (a common range is 0 to 50 µM).[1]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared Ruxolitinib dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
4. MTT Assay and Data Analysis:
-
Following the incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, the plate should be centrifuged first to pellet the cells.[1]
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1]
-
Calculate the percentage of cell viability for each Ruxolitinib concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Ruxolitinib concentration to generate a dose-response curve and determine the IC50 value using appropriate software.[1]
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of following institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, gowns, weigh paper, and plasticware, into a clearly labeled, sealed hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect all unused stock solutions and contaminated liquid waste in a designated, sealed hazardous liquid waste container. Do not pour down the drain.[2]
-
-
Sharps:
-
Dispose of all needles and syringes used for administering Ruxolitinib solutions in a designated sharps container for hazardous waste.[2]
-
-
Final Disposal:
-
Arrange for the professional disposal of all hazardous waste containers through your institution's environmental health and safety department.
-
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating gene expression involved in cellular proliferation, differentiation, and immune responses. In certain hematological malignancies, the JAK-STAT pathway is constitutively active, leading to uncontrolled cell growth. Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade ultimately leads to the inhibition of cell proliferation and induction of apoptosis in malignant cells.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
